Gallinamide A TFA
Descripción
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Propiedades
Fórmula molecular |
C33H53F3N4O9 |
|---|---|
Peso molecular |
706.8 g/mol |
Nombre IUPAC |
[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N4O7.C2HF3O2/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37;3-2(4,5)1(6)7/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39);(H,6,7)/b14-13+;/t20-,21-,22-,23-,25-,28-;/m0./s1 |
Clave InChI |
LSQVWYLBGSKLOU-VXEXLYRGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
Gallinamide A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallinamide A, a structurally unique linear depsipeptide, has emerged as a significant natural product with potent and selective inhibitory activity against cysteine proteases. Initially discovered for its modest antimalarial properties, subsequent research has unveiled its primary mechanism of action as a powerful and irreversible inhibitor of human cathepsin L. This technical guide provides an in-depth overview of the discovery and origin of Gallinamide A, detailed experimental protocols for its isolation and key biological assays, a comprehensive summary of its biological activities with corresponding quantitative data, and a visualization of its mechanism of action and discovery workflow.
Discovery and Origin
Gallinamide A was first reported in 2009 following a bioassay-guided fractionation of an organic extract from a Panamanian collection of the marine cyanobacterium, Schizothrix species.[1][2] The isolation was driven by the extract's activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[1][2] Independently, the same compound was isolated from a Floridian species of marine cyanobacteria, Symploca sp., and was named symplostatin 4.[3] Later studies confirmed that Gallinamide A and symplostatin 4 are structurally identical.[3]
The structure of Gallinamide A is characterized by several unusual features, including a 4-(S)-amino-2-(E)-pentenoic acid subunit and a C-terminal methyl-methoxypyrrolinone moiety, which are rare in natural products.[4] Its depsipeptide nature arises from the presence of an ester linkage in its backbone.[5]
Biological Activities and Quantitative Data
Gallinamide A has demonstrated a range of biological activities, primarily centered around its potent inhibition of cysteine proteases.
Antiparasitic Activity
Initially identified for its antimalarial properties, Gallinamide A has shown moderate activity against Plasmodium falciparum.[1][6] Further investigations revealed its potent inhibitory effects on falcipains, the cysteine proteases of P. falciparum.[7] Its antiparasitic scope extends to other pathogens, including Leishmania donovani and Trypanosoma cruzi, the causative agent of Chagas disease, where it inhibits the essential cysteine protease cruzain.[1][8] It has also been identified as a promising agent against schistosomiasis through the inhibition of the cathepsin B1 protease in Schistosoma mansoni.[5]
Anticancer and Antiviral Potential
The primary molecular target of Gallinamide A in human cells is cathepsin L, a lysosomal cysteine protease.[9][10] Cathepsin L is overexpressed in various cancers and is implicated in tumor invasion and metastasis.[9] By irreversibly inhibiting cathepsin L, Gallinamide A presents a potential therapeutic strategy for cancer.[11] Furthermore, as cathepsin L is a host protease utilized by some viruses, including SARS-CoV-2, for cellular entry, Gallinamide A has been investigated as a potential antiviral agent.[12]
Quantitative Inhibitory and Cytotoxic Data
The following tables summarize the key quantitative data for Gallinamide A's biological activities.
| Target Organism/Cell Line | Assay Type | Value | Reference |
| Plasmodium falciparum (W2 strain) | IC50 | 8.4 µM | [1][6] |
| Leishmania donovani | IC50 | 9.3 µM | [1][6] |
| Vero (mammalian) cells | TC50 | 10.4 µM | [1][6] |
| Trypanosoma cruzi (intracellular amastigote) | LD50 | 14.7 nM | [8] |
| HeLa cervical cancer cells | IC50 | 12 µM | [3] |
| HT-29 colon adenocarcinoma cells | IC50 | 17.6 µM | [3] |
Table 1: Antiparasitic and Cytotoxic Activity of Gallinamide A
| Enzyme | Inhibition Parameter | Value | Pre-incubation Time | Reference |
| Human Cathepsin L | IC50 | 47 nM | 0 min | [9] |
| Human Cathepsin L | IC50 | 5.0 nM | 30 min | [9][10] |
| Human Cathepsin L | k_i_ | 9000 ± 260 M⁻¹s⁻¹ | - | [9][10] |
| Human Cathepsin V | IC50 | >140 nM | 30 min | [9] |
| Human Cathepsin B | IC50 | >1600 nM | 30 min | [9] |
| Falcipain-2 | IC50 | 6.78 nM | - | [12] |
| Falcipain-3 | IC50 | 292 nM | - | [12] |
| Cruzain | IC50 | 0.26 nM | - | [8] |
Table 2: Cysteine Protease Inhibition by Gallinamide A
Mechanism of Action: Covalent Inhibition of Cathepsin L
Gallinamide A acts as a potent and selective irreversible inhibitor of human cathepsin L.[9][10] The mechanism of inhibition involves a covalent modification of the active site cysteine residue of the protease.[9][10] This occurs via a Michael addition reaction, where the nucleophilic thiol group of the cysteine attacks the electrophilic β-carbon of the α,β-unsaturated enamide moiety (the "Michael acceptor") within the Gallinamide A structure.[9] This forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[9] The selectivity of Gallinamide A for cathepsin L over other related cathepsins, such as cathepsin V and B, contributes to its potential as a targeted therapeutic agent.[9]
Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.
Experimental Protocols
Isolation of Gallinamide A from Schizothrix sp.
The following protocol is based on the initial discovery and isolation of Gallinamide A.[1]
-
Extraction:
-
Thaw the frozen cyanobacterial biomass.
-
Exhaustively extract the material with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Combine the organic extracts and partition against water.
-
Concentrate the organic layer in vacuo to yield a crude extract.
-
-
Fractionation:
-
Subject the crude extract to silica gel flash column chromatography.
-
Elute with a stepwise gradient of hexanes and ethyl acetate (EtOAc), followed by EtOAc and MeOH.
-
Collect fractions and screen for biological activity (e.g., antiplasmodial activity).
-
-
Purification:
-
Subject the active fraction (typically eluting with a higher polarity mixture of hexanes/EtOAc) to further purification using high-performance liquid chromatography (HPLC).
-
Employ a C18 reversed-phase column with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid) to isolate pure Gallinamide A.
-
Caption: Workflow for the isolation of Gallinamide A.
Cathepsin L Inhibition Assay
This protocol is for determining the IC₅₀ of Gallinamide A against human cathepsin L.[9]
-
Reagents and Buffers:
-
Assay Buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5.
-
Human recombinant cathepsin L.
-
Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).
-
Gallinamide A stock solution in DMSO.
-
-
Procedure for IC₅₀ Determination with Pre-incubation:
-
Prepare serial dilutions of Gallinamide A in the assay buffer.
-
In a 96-well plate, add the cathepsin L enzyme to the assay buffer.
-
Add the Gallinamide A dilutions to the wells containing the enzyme and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the Z-FR-AMC substrate.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
-
Plasmodium falciparum Growth Inhibition Assay
This is a general protocol based on the use of a [³H]-hypoxanthine incorporation assay.[12]
-
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Complete parasite culture medium.
-
[³H]-hypoxanthine.
-
Gallinamide A stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of Gallinamide A in the culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 24 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.
-
Cytotoxicity Assay (MTT Assay)
This is a standard protocol for assessing the cytotoxicity of Gallinamide A against a mammalian cell line like Vero cells.
-
Materials:
-
Vero cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Gallinamide A stock solution in DMSO.
-
-
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of Gallinamide A to the cells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the TC₅₀ (Toxic Concentration 50%) value.
-
Conclusion
Gallinamide A stands out as a marine-derived natural product with significant therapeutic potential. Its discovery has not only provided a novel chemical scaffold but has also highlighted the utility of cysteine proteases as drug targets for a variety of diseases, including parasitic infections, cancer, and viral diseases. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development of Gallinamide A and its analogs as next-generation therapeutic agents. The unique structure and potent, selective mechanism of action of Gallinamide A make it a compelling lead compound for drug discovery programs.
References
- 1. Synthesis of gallinamide A analogues as potent falcipain inhibitors and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Falcipain Inhibitors Based on the Natural Product Gallinamide A Are Potent in Vitro and in Vivo Antimalarials - American Chemical Society - Figshare [acs.figshare.com]
- 3. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimalarial Peptides from Marine Cyanobacteria: Isolation and Structural Elucidation of Gallinamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis, stereochemical assignment, and antimalarial activity of gallinamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial peptides from marine cyanobacteria: isolation and structural elucidation of gallinamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Technical Guide to the Covalent Inhibition Mechanism of Gallinamide A
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Gallinamide A, a cyclic depsipeptide isolated from marine cyanobacteria, has emerged as a potent and selective covalent inhibitor of the human cysteine protease, Cathepsin L.[1][2] Its irreversible mechanism of action, high potency, and selectivity make it a valuable pharmacological tool and a promising scaffold for therapeutic development against diseases involving Cathepsin L, including cancer, parasitic infections, and viral entry.[2][3] This document provides an in-depth technical overview of Gallinamide A's mechanism of covalent inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Covalent Inhibition
Gallinamide A functions as an irreversible, mechanism-based inhibitor that covalently modifies its primary biological target, human Cathepsin L.[1][4][5] The inhibition follows a two-step process: an initial, reversible binding event to the enzyme's active site, followed by an irreversible chemical reaction that forms a permanent covalent bond.
-
The Reactive Warhead: The key structural feature responsible for Gallinamide A's covalent reactivity is an α,β-unsaturated imide moiety, which functions as a Michael acceptor.[6][7][8] This electrophilic "warhead" is primed to react with a nucleophile.
-
The Target Residue: The reaction occurs with the highly nucleophilic thiol group of the catalytic cysteine residue (e.g., Cys25 in human Cathepsin L) located within the enzyme's active site.[6]
-
The Reaction: The proposed and biochemically supported mechanism is a Michael addition reaction.[1][7] The cysteine thiol attacks the β-carbon of the unsaturated system, leading to the formation of a stable thioether bond and rendering the enzyme permanently inactive.[7]
The process can be summarized as: E + I ⇌ E·I → E-I * Where E is the active enzyme, I is Gallinamide A, E·I is the reversible non-covalent complex, and E-I * is the final, irreversibly inactivated covalent adduct.
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallinamide A - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Gallinamide A: A Deep Dive into its Structure-Activity Relationship as a Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate structure-activity relationship (SAR) of gallinamide A, a potent, irreversible inhibitor of cysteine proteases. Initially identified for its modest antimalarial properties, gallinamide A has since emerged as a promising scaffold for the development of therapeutics against a range of diseases, including cancer and parasitic infections, owing to its potent inhibition of enzymes like human cathepsin L and Trypanosoma cruzi cruzain.[1][2][3] This document provides a comprehensive overview of the key structural motifs of gallinamide A and its analogs that govern their biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Structure and Mechanism of Action
Gallinamide A is a cyclic depsipeptide of marine cyanobacterial origin.[2] Its inhibitory activity is primarily attributed to its electrophilic enamide moiety, which acts as a Michael acceptor for the active site cysteine residue of target proteases.[4][5] This results in the formation of a covalent, irreversible bond, leading to the inactivation of the enzyme.[4] The interaction is highly selective for certain cysteine proteases, particularly those of the papain superfamily.[2][4]
The key structural features of gallinamide A include an N-terminal N,N-dimethylisoleucine residue, a central peptide core, and a C-terminal methylmethoxypyrrolinone (MMP) head group.[5] Modifications to each of these regions have been systematically explored to understand their impact on potency and selectivity, providing a rich dataset for SAR analysis.
Structure-Activity Relationship of Gallinamide A Analogs
The following tables summarize the quantitative data from various studies on gallinamide A and its synthetic analogs, highlighting the impact of structural modifications on their inhibitory activity against key cysteine proteases.
Table 1: SAR of Gallinamide A Analogs against Human Cathepsin L
| Compound | Modification from Gallinamide A (1) | Ki (nM) | kinact/Ki (M-1s-1) | IC50 (nM) |
| 1 (Gallinamide A) | - | - | 8,730,000 | 5.0[4] |
| 5 | Modification at the N-terminus | - | - | - |
| 10 | Inclusion of a leucine side chain at the fifth residue | 0.094 ± 0.01 | 8,730,000 ± 918,000 | - |
| 11 | Modification at the N-terminus | Sub-nanomolar | - | - |
Data sourced from multiple studies.[1][4]
Table 2: SAR of Gallinamide A Analogs against Trypanosoma cruzi Cruzain and Intracellular Amastigotes
| Compound | Modification from Gallinamide A (1) | Cruzain IC50 (nM) | T. cruzi Amastigote LD50 (nM) |
| 1 (Gallinamide A) | - | 0.26 ± 0.02 | 14.7 ± 2.3 |
| 5 | Modification at the N-terminus | - | 5.1 ± 1.4 |
Data sourced from a study on gallinamide A analogs as anti-Chagas agents.[1]
Table 3: SAR of Gallinamide A Analogs against Falcipain-2, Falcipain-3, and Plasmodium falciparum
| Compound | Modification from Gallinamide A | FP-2 IC50 (nM) | FP-3 IC50 (nM) | P. falciparum (3D7) IC50 (nM) |
| Gallinamide A | - | - | - | 8.4 µM[2] |
| Analog 1 | - | 6.78 | 292 | 89.3 |
Data sourced from a study on gallinamide A analogs as antimalarials.[6]
Key Experimental Protocols
Cathepsin L Inhibition Assay
Objective: To determine the inhibitory potency of gallinamide A and its analogs against human cathepsin L.
Methodology:
-
Recombinant human cathepsin L is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5) for a defined period (e.g., 30 minutes) at room temperature to allow for time-dependent inhibition.[4]
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The initial reaction rates are calculated and plotted against the inhibitor concentration.
-
IC50 values are determined by fitting the data to a dose-response curve. For irreversible inhibitors, the kinetic parameters Ki and kinact are determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.[4]
Trypanosoma cruzi Intracellular Amastigote Assay
Objective: To assess the efficacy of gallinamide A analogs against the intracellular replicative stage of T. cruzi.
Methodology:
-
Host cells (e.g., murine macrophages or fibroblasts) are seeded in multi-well plates and infected with T. cruzi trypomastigotes.
-
After an incubation period to allow for parasite invasion and transformation into amastigotes, the extracellular parasites are removed by washing.
-
The infected cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Benznidazole is often used as a positive control.[1]
-
The viability of the intracellular amastigotes is assessed. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of amastigotes per cell under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing β-galactosidase) can be employed for a more high-throughput analysis.
-
The concentration of the compound that reduces the number of intracellular parasites by 50% (LD50 or EC50) is calculated. Cytotoxicity against the host cells is also assessed in parallel to determine selectivity.[1]
Falcipain Inhibition Assay
Objective: To evaluate the inhibitory activity of gallinamide A analogs against the Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3.
Methodology:
-
Recombinant falcipain-2 or falcipain-3 is incubated with a range of concentrations of the test compounds in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of a specific fluorogenic substrate.
-
The rate of substrate cleavage is measured using a fluorometer.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.[7]
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of irreversible inhibition of cysteine proteases by gallinamide A.
Caption: Logical relationship in the SAR studies of gallinamide A.
Caption: General experimental workflow for gallinamide A SAR studies.
References
- 1. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallinamide A - Wikipedia [en.wikipedia.org]
- 3. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of gallinamide A analogues as potent falcipain inhibitors and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Gallinamide A TFA: A Potent and Selective Inhibitor of Cathepsin L
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of gallinamide A, a potent and selective irreversible inhibitor of the endo-lysosomal cysteine protease, cathepsin L. Particular focus is given to the trifluoroacetic acid (TFA) salt of gallinamide A, a common formulation for research and development. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the role of cathepsin L in significant signaling pathways, providing a valuable resource for professionals in drug discovery and biomedical research.
Introduction to Gallinamide A and Cathepsin L
Gallinamide A is a natural product first isolated from marine cyanobacteria.[1] It has been identified as a highly potent, selective, and irreversible inhibitor of human cathepsin L.[2][3] Its mechanism of action involves a Michael addition from the active site cysteine of the protease to the enamide core of gallinamide A, forming a covalent bond.[2][3] The trifluoroacetic acid (TFA) salt of gallinamide A is often used in research settings to improve the stability and solubility of the compound, while retaining its potent biological activity.[4][5]
Cathepsin L is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes.[6][7] In normal physiology, it plays a crucial role in protein degradation and turnover within the lysosome.[6] However, its dysregulation and extracellular activity are implicated in various diseases, including cancer metastasis, viral entry (such as SARS-CoV-2), and inflammatory conditions.[1][6][7] This makes cathepsin L a compelling therapeutic target for a variety of diseases.
Quantitative Inhibitory Data
The inhibitory potency of gallinamide A and its analogs against cathepsin L and other related cysteine proteases has been extensively studied. The following tables summarize key quantitative data from in vitro enzymatic assays.
Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsins [2][3][8][9]
| Compound | Target Enzyme | Pre-incubation Time | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) |
| Gallinamide A | Cathepsin L | 0 min | 47 | - | - |
| Gallinamide A | Cathepsin L | 30 min | 5.0 | 4.67 ± 0.40 | 901,000 |
| Gallinamide A | Cathepsin V | 30 min | 140 | - | - |
| Gallinamide A | Cathepsin B | 30 min | 1600 | - | - |
| Gallinamide A | Cathepsin K | - | >10,000 | - | - |
| Gallinamide A | Cathepsin S | - | >10,000 | - | - |
Table 2: Inhibitory Activity of Gallinamide A Analogs against Human Cathepsin L [8][10][11]
| Analog | Modification | IC50 (pM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) |
| Gallinamide A (1) | - | 17.6 | 4.67 | 901,000 |
| Analog 5 | - | - | - | - |
| Analog 10 | Leucine at 5th residue | - | 0.094 ± 0.01 | 8,730,000 |
| Analog 17 | Hydrogenated enamide | - | - | - |
| Analog 19 | - | 6 | - | - |
| Analog 20 | - | 17 | - | - |
| Analog 23 | - | 11 | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving cathepsin L and workflows for relevant experimental protocols.
Signaling Pathways
Caption: Role of secreted Cathepsin L in promoting cancer cell invasion and metastasis.
Caption: Mechanism of SARS-CoV-2 entry via the endosomal pathway and its inhibition by Gallinamide A.
Experimental Workflows
Caption: Workflow for determining the IC50 of Gallinamide A against Cathepsin L.
Caption: Workflow for assessing the inhibition of Cathepsin L activity using the DCG-04 probe.
Experimental Protocols
Cathepsin L Enzymatic Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of gallinamide A against recombinant human cathepsin L using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin L
-
Gallinamide A TFA
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
DMSO
-
384-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.
-
Prepare a stock solution of Z-FR-AMC in DMSO. Dilute to the final working concentration in assay buffer.
-
Dilute recombinant human cathepsin L to its final working concentration in assay buffer.
-
-
Pre-incubation:
-
Add 5 µL of the gallinamide A serial dilutions (or vehicle control - DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of the diluted cathepsin L solution to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 5 µL of the Z-FR-AMC substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[14]
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Activity-Based Probe (ABP) Assay for Cathepsin L
This protocol assesses the ability of gallinamide A to block the binding of a covalent, activity-based probe to the active site of cathepsin L.
Materials:
-
Cell lysates or recombinant human cathepsin L
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates containing active cathepsin L or use a solution of recombinant cathepsin L.
-
-
Inhibitor Incubation:
-
Incubate the cell lysate or recombinant enzyme with varying concentrations of gallinamide A (or vehicle control) for 30 minutes at room temperature.[2]
-
-
Probe Labeling:
-
Add the DCG-04 probe to each sample and incubate for an additional 30-60 minutes at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then probe with streptavidin-HRP to detect the biotinylated DCG-04.
-
-
Visualization:
-
Add a chemiluminescent substrate and visualize the bands using an imaging system. A decrease in band intensity in the presence of gallinamide A indicates inhibition of cathepsin L activity.[2]
-
Conclusion
Gallinamide A is a powerful and selective tool for studying the function of cathepsin L. Its irreversible mode of action and high potency make it a valuable lead compound for the development of therapeutics targeting diseases where cathepsin L is dysregulated. The TFA salt provides a stable and convenient form for research applications. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize gallinamide A in their studies of cathepsin L and its role in health and disease.
References
- 1. medrxiv.org [medrxiv.org]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay: Inhibition of cathepsin L (unknown origin) using Z-FR-AMC as substrate preincubated for 30 mins followed by substrate addition and further inc... - ChEMBL [ebi.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 17. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
Gallinamide A TFA: A Technical Guide to its Selectivity for Cathepsin Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibitory activity of Gallinamide A, a potent natural product isolated from marine cyanobacteria, against various cathepsin subtypes. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides and natural product analogs, and the data presented herein pertains to the active Gallinamide A molecule.
Gallinamide A has emerged as a significant lead compound in drug discovery due to its potent and selective irreversible inhibition of human cathepsin L.[1][2][3][4] Its mechanism of action involves a covalent interaction with the active site cysteine of the protease, mediated by its reactive Michael acceptor enamide.[2][3][5] This guide synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of its selectivity profile.
Quantitative Inhibitory Activity of Gallinamide A
The inhibitory potency of Gallinamide A has been evaluated against several human cysteine cathepsins. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Cathepsin Subtype | IC50 (nM) | Ki (nM) | k_inact / Ki (M⁻¹s⁻¹) | Pre-incubation Time (min) | Notes | Reference |
| Human Cathepsin L | 5.0 | 4.67 ± 0.40 | 901,000 | 30 | Potent, irreversible inhibition.[1][2] | [1][2] |
| 47 | - | - | 0 | Demonstrates time-dependent inhibition.[2] | [2] | |
| 17.6 pM | - | - | - | Reported as a potent inhibitor.[6] | [6] | |
| Human Cathepsin V | 140 | - | - | 30 | 28-fold less potent than against Cathepsin L.[2] | [2] |
| Human Cathepsin B | 1600 | - | - | 30 | 320-fold less potent than against Cathepsin L.[2][5] | [2][5] |
| Human Cathepsin H | >10,000 | - | - | - | Inactive at the highest tested concentrations.[2] | [2] |
| Human Cathepsin K | - | - | - | - | Data not available in the reviewed literature. | |
| Human Cathepsin S | - | - | - | - | Data not available in the reviewed literature. | |
| Cruzain (T. cruzi) | 0.26 ± 0.02 | - | - | - | Potent inhibition of the homologous parasitic protease.[1] | [1] |
| Falcipain-2 (P. falciparum) | 6.78 | - | - | - | Potent inhibition of the malarial protease.[7] | [7] |
| Falcipain-3 (P. falciparum) | 292 | - | - | - | Moderate inhibition.[7] | [7] |
Experimental Protocols
The determination of the inhibitory activity and selectivity of Gallinamide A involves several key experimental procedures. The following are detailed methodologies based on the cited literature.
Enzyme Inhibition Assays
Objective: To determine the IC50 values of Gallinamide A against various cathepsin subtypes.
Materials:
-
Recombinant human cathepsins (L, V, B, H)
-
Gallinamide A
-
Fluorogenic substrate (e.g., Cbz-FR-AMC for Cathepsins L and V, Cbz-RR-AMC for Cathepsin B)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Recombinant cathepsin enzymes are pre-activated in the assay buffer.
-
A dilution series of Gallinamide A is prepared in the assay buffer.
-
The enzyme solution is incubated with varying concentrations of Gallinamide A for a specified pre-incubation time (e.g., 0 or 30 minutes) at room temperature.[2]
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
The rate of substrate hydrolysis is calculated from the linear portion of the progress curves.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis of Irreversible Inhibition
Objective: To determine the kinetic parameters (Ki and k_inact) for the irreversible inhibition of Cathepsin L by Gallinamide A.
Procedure:
-
Enzyme, inhibitor, and substrate are mixed, and product formation is monitored continuously for an extended period (e.g., 90 minutes).[1]
-
The resulting progress curves are fitted to a model for irreversible inhibition, which accounts for the initial reversible binding step (Ki) and the subsequent irreversible inactivation step (k_inact).[1]
-
The second-order rate constant (k_inact / Ki) is calculated to assess the overall inhibitory potency.[1]
Preincubation-Dilution Experiments
Objective: To confirm the irreversible mode of inhibition.
Procedure:
-
Cathepsin L is pre-incubated with a high concentration of Gallinamide A (e.g., 10-fold the IC50) for a set time (e.g., 30 minutes) to allow for covalent bond formation.[2]
-
The enzyme-inhibitor mixture is then rapidly diluted to a concentration where the inhibitor is well below its IC50 value (e.g., 0.1-fold the IC50).[2]
-
Enzyme activity is immediately measured after dilution.
-
For an irreversible inhibitor, the enzyme activity will remain low and will not recover over time, as the covalent bond is not easily broken upon dilution.[2][7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action and the selectivity profile of Gallinamide A.
Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.
Caption: Selectivity profile of Gallinamide A for various cathepsin subtypes.
References
- 1. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallinamide A - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
The Natural Provenance of Gallinamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallinamide A, a potent and selective depsipeptide inhibitor of human cathepsin L, has emerged as a significant natural product with therapeutic potential in various diseases, including parasitic infections and cancer. This technical guide provides an in-depth exploration of the natural source of Gallinamide A, detailing its isolation from marine cyanobacteria, its biological activities with corresponding quantitative data, and the experimental protocols for its extraction and characterization. Furthermore, this guide illustrates the proposed biosynthetic pathway, the detailed experimental workflow for its isolation, and its mechanism of action through comprehensive diagrams.
Natural Source and Ecology
Gallinamide A is a secondary metabolite produced by marine cyanobacteria.[1][2][3] It was first isolated from a Panamanian collection of Schizothrix species.[1][3] This red-tipped cyanobacterium was collected by hand using scuba from a tropical reef near Piedras Gallinas on the Caribbean coast of Panama at a depth of 12-15 meters.[4][5][6] Subsequently, Gallinamide A, also named symplostatin 4, was independently isolated from a Floridian collection of Symploca species in Key Largo.[1][2][3] These findings highlight tropical and subtropical marine environments as key ecosystems harboring cyanobacterial species with the capacity to produce this bioactive compound.
Biosynthesis of Gallinamide A
The biosynthesis of Gallinamide A is proposed to occur via a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) pathway, which is a common route for the production of complex depsipeptides in cyanobacteria.[7] While the specific gene cluster responsible for Gallinamide A synthesis has not been fully characterized, a hypothetical pathway can be inferred based on its structure, which contains several non-proteinogenic amino acids and a polyketide-derived moiety.
Proposed Biosynthetic Pathway
The assembly of Gallinamide A likely involves the sequential addition of amino acid and keto acid precursors by a large, multi-modular NRPS/PKS enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific building block. The process would include modification steps such as N-methylation and the formation of the terminal methyl-methoxypyrrolinone moiety.
Caption: Proposed biosynthetic pathway of Gallinamide A.
Biological Activity and Quantitative Data
Gallinamide A exhibits a range of biological activities, most notably its potent and selective inhibition of human cathepsin L.[1][8] This activity underpins its potential as an antimalarial, antiparasitic, and anticancer agent.[1][3] The quantitative data for its bioactivity are summarized in the tables below.
Antiparasitic and Cytotoxic Activity
| Target Organism/Cell Line | Assay | IC50 / TC50 (µM) | Reference |
| Plasmodium falciparum (W2 strain) | Antimalarial activity | 8.4 | [1][4][5] |
| Vero cells (mammalian) | Cytotoxicity | 10.4 | [1][4][5] |
| Leishmania donovani | Antileishmanial activity | 9.3 | [1][4][5] |
| Trypanosoma cruzi | Antitrypanosomal activity | >16.9 (inactive) | [1][4][5] |
| HeLa cervical cancer cells | Cytotoxicity | 12 | [1] |
| HT-29 colon adenocarcinoma cells | Cytotoxicity | >10 (inactive) | [1] |
Cathepsin L Inhibition
| Enzyme | Inhibition Assay | IC50 (nM) | Pre-incubation Time | Reference |
| Human Cathepsin L | Fluorogenic substrate | 47 | 0 min | [9] |
| Human Cathepsin L | Fluorogenic substrate | 5.0 | 30 min | [7][9][10] |
| Human Cathepsin V | Fluorogenic substrate | ~140 | 30 min | [9] |
| Human Cathepsin B | Fluorogenic substrate | ~1600 | 30 min | [9] |
Experimental Protocols
Collection and Extraction of Cyanobacterial Biomass
-
Collection: The cyanobacterium Schizothrix sp. (44.3 g dry weight) was collected by hand using SCUBA from a depth of 12-15 meters.[4][5] The collected material was immediately frozen and stored at -20°C until extraction.[5]
-
Extraction: The frozen cyanobacterial biomass was thawed and exhaustively extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (6 x 500 mL).[5][6] The combined organic extracts were then partitioned against water (300 mL) to remove salts and polar impurities.[5][6] The organic layer was concentrated in vacuo to yield a crude extract (556 mg of a dark brown gum).[5][6]
Isolation and Purification of Gallinamide A
The following workflow outlines the bioassay-guided fractionation process used to isolate Gallinamide A.
Caption: Experimental workflow for the isolation of Gallinamide A.
Structural Elucidation
The planar structure and absolute configuration of Gallinamide A were determined using a combination of spectroscopic and chemical methods:
-
Mass Spectrometry: High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) was used to determine the molecular formula.[6]
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the planar structure and assign proton and carbon resonances.[2]
-
Chiral HPLC Analysis: The absolute configurations of the amino acid and isocaproic acid subunits were determined by chiral HPLC analysis of the acid hydrolysate after derivatization.[4]
Mechanism of Action: Inhibition of Cathepsin L
Gallinamide A is a potent, selective, and irreversible inhibitor of human cathepsin L.[3] Its mechanism of action involves the covalent modification of the active site cysteine residue of the enzyme. The α,β-unsaturated enamide moiety in Gallinamide A acts as a Michael acceptor, reacting with the nucleophilic thiol group of the catalytic cysteine.[8]
Caption: Mechanism of covalent inhibition of Cathepsin L by Gallinamide A.
Conclusion
Gallinamide A, a natural product from marine cyanobacteria, represents a promising scaffold for the development of novel therapeutics. Its potent and selective inhibition of cathepsin L provides a clear mechanism for its observed antiparasitic and potential anticancer activities. The detailed methodologies for its isolation and characterization provided herein offer a valuable resource for researchers in natural products chemistry, pharmacology, and drug discovery. Further investigation into its biosynthetic pathway could enable synthetic biology approaches for the production of Gallinamide A and its analogs, facilitating future preclinical and clinical development.
References
- 1. Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial peptides from marine cyanobacteria: isolation and structural elucidation of gallinamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallinamide A - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Gallinamide A TFA: A Technical Guide to its Application as a Chemical Probe for Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gallinamide A trifluoroacetate (TFA) as a potent and selective chemical probe for human Cathepsin L (CatL). Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a valuable tool for studying the function and activity of this critical cysteine protease.[1][2][3] Its high potency, selectivity, and irreversible mechanism of action make it an ideal probe for target validation and drug discovery efforts.
Introduction to Cathepsin L and Chemical Probes
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[4] However, dysregulated Cathepsin L activity has been implicated in a range of pathologies, such as cancer metastasis, osteoporosis, and viral entry, making it a significant therapeutic target.[4][5] Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. An ideal chemical probe for Cathepsin L would exhibit high potency, selectivity over other related proteases, and a well-defined mechanism of action.
Gallinamide A: A Potent Covalent Inhibitor of Cathepsin L
Gallinamide A is a modified tetrapeptide that has been identified as a highly potent, selective, and irreversible inhibitor of human Cathepsin L.[1][2][3] Its unique structure contains an α,β-unsaturated Michael acceptor system within an enamide pharmacophore, which is key to its mechanism of action.[2][6][7]
Mechanism of Action
Gallinamide A functions as an irreversible covalent inhibitor of Cathepsin L. The proposed mechanism involves the nucleophilic attack of the active site cysteine residue (Cys25) of Cathepsin L on the electrophilic β-carbon of the enamide Michael acceptor in Gallinamide A.[1][2] This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. Molecular docking and dynamics simulations have supported this hypothesis, showing the enamide positioned in close proximity to the catalytic cysteine in the enzyme's active site.[1][2][6]
Caption: Proposed mechanism of irreversible covalent inhibition of Cathepsin L by Gallinamide A.
Quantitative Inhibitory Profile of Gallinamide A
Gallinamide A demonstrates exceptional potency against Cathepsin L, with reported IC50 values in the picomolar to low nanomolar range.[8][9] Its selectivity is also noteworthy, showing significantly less activity against other closely related human cysteine cathepsins such as Cathepsin B, V, K, and S.[1][8] This selectivity is crucial for its use as a chemical probe, as it minimizes off-target effects.
| Compound | Target | IC50 | Ki | k_inact/Ki (M⁻¹s⁻¹) | Selectivity vs. CatL | Reference |
| Gallinamide A | Cathepsin L | 5.0 nM | 4.67 ± 0.40 nM | 901,000 | - | [1][6] |
| Cathepsin V | 140 nM | - | - | 28-fold | [1] | |
| Cathepsin B | 1600 nM | - | - | 320-fold | [1] | |
| Gallinamide A | Cathepsin L | 17.6 pM | - | - | - | [8][9] |
| Cathepsin B | ~100 nM | - | - | ~5680-fold | [8] | |
| Cathepsin V | ~10 nM | - | - | ~568-fold | [8] | |
| Cathepsin K | ~1 nM | - | - | ~57-fold | [8] | |
| Cathepsin S | ~100 nM | - | - | ~5680-fold | [8] | |
| Analog 10 | Cathepsin L | - | 0.094 ± 0.01 nM | 8,730,000 | - | [6] |
Note: IC50 values can vary based on experimental conditions, such as pre-incubation time. A 30-minute pre-incubation of Gallinamide A with Cathepsin L increased its potency from an IC50 of 47 nM to 5.0 nM.[1][10]
Key Experimental Protocols
The following sections detail the methodologies used to characterize Gallinamide A as a Cathepsin L inhibitor.
Cathepsin L Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of Gallinamide A required to inhibit 50% of Cathepsin L activity.
-
Reagents: Recombinant human Cathepsin L, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA), fluorogenic substrate (e.g., Z-FR-AMC), Gallinamide A TFA stock solution in DMSO, and 96-well plates.
-
Procedure: a. Prepare serial dilutions of Gallinamide A in assay buffer. b. In a 96-well plate, add the Cathepsin L enzyme to each well containing the different concentrations of Gallinamide A. c. Incubate the enzyme and inhibitor mixture for a specified time (e.g., 30 minutes) at room temperature. This pre-incubation step is crucial for time-dependent inhibitors like Gallinamide A.[1] d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Monitor the fluorescence increase over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC). f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Irreversibility Assessment: Preincubation-Dilution Assay
This experiment distinguishes between reversible and irreversible inhibitors.
-
Principle: An enzyme-inhibitor mixture is incubated at high concentrations and then rapidly diluted. A reversible inhibitor will dissociate upon dilution, leading to a recovery of enzyme activity. An irreversible inhibitor will remain bound, and activity will not be recovered.[1][10]
-
Procedure: a. Incubate Cathepsin L (at 100x the final assay concentration) with Gallinamide A (at 10x its IC50 value) for 30 minutes in a small volume.[1][10] b. As a control, incubate the enzyme with vehicle (DMSO). c. Rapidly dilute the mixture 100-fold into assay buffer containing the fluorogenic substrate. This dilution reduces the inhibitor concentration to 0.1x its IC50.[1][10] d. Immediately measure the enzymatic activity. e. Expected Outcome: For Gallinamide A, the enzyme activity will remain low (around 10-12% of the control), indicating irreversible inhibition.[1]
Activity-Based Probe (ABP) Competition Assay
This assay confirms target engagement in a more complex biological sample by assessing the ability of Gallinamide A to compete with a known, labeled cysteine protease probe.
-
Reagents: Cathepsin L, Gallinamide A, a broad-spectrum cysteine protease activity-based probe (e.g., DCG-04, which is biotin-labeled), SDS-PAGE reagents, and streptavidin-HRP for Western blotting.
-
Procedure: a. Pre-incubate Cathepsin L with varying concentrations of Gallinamide A for 30 minutes.[1] b. Add the biotin-labeled ABP (e.g., DCG-04) to the mixture and incubate to allow it to label any remaining active enzyme. c. Quench the reaction and separate the proteins by SDS-PAGE. d. Transfer the proteins to a membrane and probe with streptavidin-HRP to visualize the biotin-labeled (active) Cathepsin L. e. Expected Outcome: Increasing concentrations of Gallinamide A will lead to a decrease in the signal from the biotinylated ABP, demonstrating that Gallinamide A blocks the active site of Cathepsin L. Complete inhibition of labeling was observed at 333 nM Gallinamide A.[1][10]
Caption: Workflow for an activity-based probe (ABP) competition assay.
Kinetic Analysis of Irreversible Inhibition
To determine the kinetic constants for an irreversible inhibitor, such as the second-order rate constant (k_inact/Ki), progress curves of the enzymatic reaction are analyzed at various inhibitor concentrations.
-
Procedure: a. Perform the Cathepsin L activity assay as described in 4.1, but collect fluorescence readings over a longer period to generate full progress curves. b. Fit the progress curve data to a kinetic model for irreversible inhibition using non-linear regression software. c. This analysis will yield kinetic constants such as k_inact (the maximal rate of inactivation) and Ki (the initial reversible binding affinity). The overall potency of the irreversible inhibitor is best represented by the k_inact/Ki ratio.[6]
Molecular Docking Protocol
Computational docking is used to predict the binding mode of Gallinamide A in the active site of Cathepsin L.
-
Software: Molecular operating environment (MOE) or Schrödinger's Glide are commonly used.[6][10]
-
Procedure: a. Obtain the crystal structure of human Cathepsin L from the Protein Data Bank (PDB). b. Prepare the protein structure by adding hydrogens, assigning protonation states, and energy minimizing the structure. c. Generate a 3D conformer of Gallinamide A. d. Define the docking site based on the location of the catalytic residues (Cys25, His163).[10] e. Run the docking algorithm (e.g., induced fit docking) to place Gallinamide A into the active site. f. Score and rank the resulting poses based on parameters like binding energy and proximity of the reactive enamide to the catalytic cysteine.[6]
Structure-Activity Relationship (SAR) Insights
Synthetic modification of the Gallinamide A scaffold has provided insights into the structural features crucial for its activity.
-
Cyclic Head Group: The cyclic methylmethoxypyrrolinone (MMP) residue is critical for positioning the enone pharmacophore correctly for reaction with the active site cysteine.[6]
-
Amino Acid Residues: Modifications to the amino acid side chains can significantly impact potency. For instance, replacing an isoleucine with a leucine at a specific position resulted in an analog (Compound 10) with a Ki of 0.094 nM, a significant improvement over the parent compound.[6]
Caption: Key structural features of Gallinamide A contributing to its inhibitory activity.
Conclusion
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallinamide A - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Anti-SARS-CoV-2 Activity by the Natural Product Gallinamide A and Analogues via Inhibition of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
The Role of the Enamide Warhead in Gallinamide A: A Covalent Inhibitor of Cysteine Proteases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective inhibitor of cysteine proteases, with a particular affinity for human cathepsin L.[1][2] Its unique chemical architecture, featuring a reactive enamide "warhead," has garnered significant interest in the field of drug discovery for its potential in developing novel therapeutics for a range of diseases, including cancer, parasitic infections, and viral diseases.[3][4][5] This technical guide provides a comprehensive overview of the critical role of the enamide moiety in the mechanism of action of Gallinamide A, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
The Enamide Warhead: A Key to Irreversible Inhibition
The central feature of Gallinamide A's inhibitory activity is its α,β-unsaturated enamide system. This electrophilic functional group acts as a Michael acceptor, a key feature for its covalent and irreversible mode of inhibition.[6]
Mechanism of Action: Michael Addition
The inhibitory mechanism of Gallinamide A proceeds through a covalent Michael addition reaction. The nucleophilic thiol group of the active site cysteine residue of the target protease attacks the β-carbon of the enamide double bond. This forms a stable, irreversible covalent bond between the inhibitor and the enzyme, thereby inactivating it.[1][6] Molecular docking and dynamics simulations have confirmed that the enamide is positioned in close proximity (<4 Å) to the catalytic cysteine in the active site of cathepsin L, facilitating this reaction.[1] The irreversible nature of this inhibition has been experimentally verified through preincubation-dilution and activity-probe experiments.[1][6]
Quantitative Analysis of Gallinamide A and Analog Activity
The potency and selectivity of Gallinamide A and its synthetic analogs have been extensively studied. The following tables summarize key quantitative data, highlighting the structure-activity relationships (SAR) centered around the enamide warhead and other structural modifications.
| Compound | Target Protease | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| Gallinamide A | Human Cathepsin L | 5.0 (with 30 min preincubation) | 4.67 ± 0.40 | 901,000 | [6][7] |
| Human Cathepsin V | 140 (with 30 min preincubation) | - | - | [6] | |
| Human Cathepsin B | 1600 (with 30 min preincubation) | - | - | [6] | |
| Cruzain | 0.26 ± 0.02 | - | - | [7] | |
| Analog 5 | Cruzain | 5.1 ± 1.4 | - | - | [7] |
| Analog 10 | Human Cathepsin L | - | 0.0937 ± 0.01 | 8,730,000 | [7][8] |
| Analog 17 (Hydrogenated enamide) | Human Cathepsin L | Reversible inhibitor | - | - | [7] |
Table 1: Inhibitory Potency of Gallinamide A and Key Analogs. This table showcases the potent and selective inhibition of human cathepsin L by Gallinamide A. Notably, the significantly reduced or reversible activity of analogs with a saturated enamide bond (e.g., Analog 17) underscores the critical role of the Michael acceptor functionality.[7]
| Modification | Effect on Activity | Rationale |
| Saturation of the enamide double bond | Drastic reduction or loss of irreversible inhibitory activity | The α,β-unsaturated system is essential for the Michael addition reaction with the catalytic cysteine. |
| Modification of the N-terminal region | Tolerated, can modulate potency and selectivity | This region is involved in interactions with the S2 and S3 pockets of the protease, influencing binding affinity. |
| Modification of the C-terminal pyrrolinone moiety | Can be modified to improve potency and pharmacokinetic properties | This part of the molecule contributes to the overall binding and can be altered to fine-tune activity. |
Table 2: Structure-Activity Relationship (SAR) Summary. This table outlines the general SAR trends observed for Gallinamide A analogs, emphasizing the indispensable nature of the enamide warhead.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of covalent inhibitors like Gallinamide A. The following are protocols for key experiments cited in the literature.
Protocol 1: Cathepsin L Inhibition Assay (Kinetic Analysis)
This protocol is adapted from methodologies described for determining the kinetic parameters of Gallinamide A's inhibition of human cathepsin L.[6][7]
Materials:
-
Recombinant human cathepsin L
-
Gallinamide A or analog (in DMSO)
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 4 mM DTT, 1 mM EDTA, pH 5.5
-
Fluorogenic substrate: Z-Phe-Arg-AMC (10 µM final concentration)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of a pre-diluted solution of human cathepsin L (e.g., 100 ng/mL) to each well to initiate the preincubation.
-
For time-dependent inhibition, incubate the plate at room temperature for a set period (e.g., 30 minutes). For immediate inhibition, proceed directly to the next step.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30-90 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Determine IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For irreversible inhibitors, calculate the second-order rate constant (kinact/Ki) by plotting the observed pseudo-first-order rate constants (kobs) against the inhibitor concentration.
Protocol 2: Preincubation-Dilution Assay for Irreversibility
This assay is designed to differentiate between reversible and irreversible inhibitors.[6]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a concentrated solution of human cathepsin L (e.g., 100-fold the final assay concentration).
-
Prepare a concentrated solution of Gallinamide A (e.g., 10-fold its IC50 value).
-
In a small volume (e.g., 2 µL), preincubate the concentrated enzyme and inhibitor for 30 minutes at room temperature.
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into a larger volume of Assay Buffer containing the fluorogenic substrate Z-Phe-Arg-AMC at its final working concentration. This dilution reduces the inhibitor concentration to a level that would cause minimal inhibition if it were a reversible inhibitor (e.g., 0.1-fold the IC50).
-
Immediately monitor the fluorescence signal over an extended period (e.g., 2 hours).
-
Interpretation:
-
Reversible inhibitor: A rapid increase in fluorescence will be observed as the inhibitor dissociates from the enzyme upon dilution.
-
Irreversible inhibitor: The rate of fluorescence increase will remain low and constant, indicating that the enzyme remains inhibited even after dilution.
-
Protocol 3: Activity-Based Protein Profiling (ABPP)
ABPP is used to visualize the covalent modification of the target enzyme in a complex biological sample.[6]
Materials:
-
Cell lysate or purified enzyme
-
Gallinamide A or analog
-
Activity-based probe (ABP) for cysteine proteases (e.g., DCG-04, a biotinylated E-64 analog)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Preincubate the proteome (cell lysate) or purified enzyme with varying concentrations of Gallinamide A for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., DCG-04) to the samples and incubate for a further 30-60 minutes at 37°C to label the active cysteine proteases.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with streptavidin-HRP conjugate to detect the biotinylated ABP-labeled proteins.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Interpretation: A decrease in the intensity of the band corresponding to the target protease in the presence of Gallinamide A indicates that the inhibitor has covalently modified the active site, preventing the binding of the ABP.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Figure 1: Mechanism of irreversible inhibition of cysteine proteases by Gallinamide A.
Figure 2: Downstream consequences of Cathepsin L inhibition by Gallinamide A.
Figure 3: Experimental workflow for Activity-Based Protein Profiling (ABPP).
Conclusion
The enamide warhead of Gallinamide A is the cornerstone of its potent and irreversible inhibition of cysteine proteases, most notably cathepsin L. Its mechanism of action, a covalent Michael addition, has been firmly established through a combination of kinetic studies, activity-based protein profiling, and computational modeling. The structure-activity relationship data from numerous synthetic analogs consistently demonstrate the indispensability of the enamide's electrophilic character for covalent modification of the target enzyme. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to evaluate Gallinamide A and its analogs. The continued exploration of this natural product's unique mode of action holds significant promise for the development of targeted covalent inhibitors for a variety of therapeutic applications.
References
- 1. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gallinamide A - Wikipedia [en.wikipedia.org]
- 3. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
Gallinamide A: A Potent Cysteine Protease Inhibitor with Broad Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gallinamide A, a linear depsipeptide of marine cyanobacterial origin, has emerged as a promising scaffold for the development of novel therapeutics. Initially identified for its modest antimalarial activity, subsequent research has revealed its primary mechanism of action as a potent, selective, and irreversible inhibitor of human cathepsin L. This cysteine protease is a critical mediator in a variety of pathological processes, including cancer metastasis, parasitic infections, and viral entry. This technical guide provides a comprehensive overview of the current understanding of Gallinamide A, its mechanism of action, and its potential therapeutic applications. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Gallinamide A is a natural product first isolated from the marine cyanobacterium Schizothrix spp.[1][2]. Its structure features several unique moieties, including an N,N-dimethyl-isoleucine terminus and a reactive α,β-unsaturated enamide, which is crucial for its irreversible inhibitory activity[3][4]. The primary molecular target of Gallinamide A has been identified as human cathepsin L, a lysosomal cysteine protease that is frequently dysregulated in various diseases[5][6][7]. The potent and selective inhibition of this enzyme positions Gallinamide A and its analogs as attractive candidates for therapeutic intervention in oncology, infectious diseases, and virology.
Mechanism of Action
Gallinamide A acts as a covalent, irreversible inhibitor of cathepsin L[3][5]. The proposed mechanism involves a Michael addition reaction where the active site cysteine residue of cathepsin L attacks the electrophilic β-carbon of the enamide "warhead" in Gallinamide A[4][7]. This covalent modification permanently inactivates the enzyme. Molecular docking and dynamics simulations have further elucidated the binding mode, highlighting a stable interaction within the active site, supported by a network of hydrogen bonds[5][7]. This irreversible binding contributes to its high potency and prolonged duration of action.
Quantitative Bioactivity Data
The biological activity of Gallinamide A and its synthetic analogs has been extensively evaluated against a range of targets. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.
| Target Enzyme | Inhibitor | Pre-incubation Time | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |
| Human Cathepsin L | Gallinamide A | 0 min | 47 | - | [5][6] |
| 30 min | 5.0 | 9000 ± 260 | [5][7] | ||
| Human Cathepsin L | Analog 10 | - | - | 8,730,000 ± 918,000 | [3] |
| Human Cathepsin V | Gallinamide A | 30 min | 140 | - | [5] |
| Human Cathepsin B | Gallinamide A | 30 min | 1600 | - | [5] |
| Human Cathepsin H | Gallinamide A | - | >10,000 | - | [5][6] |
| Cruzain (T. cruzi) | Gallinamide A | - | 0.26 ± 0.02 | - | [3] |
| Falcipain-2 (P. falciparum) | Gallinamide A analog 1 | - | 6.78 | - | [8] |
| Falcipain-3 (P. falciparum) | Gallinamide A analog 1 | - | 292 | - | [8] |
| Pathogen/Cell Line | Inhibitor | IC50 / EC50 / TC50 (µM) | Assay Type | Reference(s) |
| Plasmodium falciparum (W2 strain) | Gallinamide A | 8.4 (IC50) | Antimalarial activity | [1][2][9] |
| Vero cells | Gallinamide A | 10.4 (TC50) | Cytotoxicity | [1][2][9] |
| Leishmania donovani | Gallinamide A | 9.3 (IC50) | Anti-leishmanial activity | [1][9] |
| Trypanosoma cruzi (intracellular amastigote) | Gallinamide A | 0.0147 ± 0.0023 (LD50) | Anti-trypanosomal activity | [3] |
| Trypanosoma cruzi (intracellular amastigote) | Analog 5 | 0.0051 ± 0.0014 (LD50) | Anti-trypanosomal activity | [3][10] |
| SARS-CoV-2 (in vitro) | Gallinamide A | Nanomolar range (EC50) | Antiviral activity | [11][12] |
| HeLa cervical cancer cells | Gallinamide A | 12 (IC50) | Cytotoxicity | [1] |
| HT-29 colon adenocarcinoma cells | Gallinamide A | >17 (IC50) | Cytotoxicity | [1] |
Potential Therapeutic Applications
Oncology
Cathepsin L is overexpressed in numerous cancers and plays a crucial role in tumor invasion and metastasis[5][8]. It facilitates the degradation of the extracellular matrix (ECM), a key step for cancer cell dissemination[8]. By inhibiting cathepsin L, Gallinamide A can potentially block this process. Studies have demonstrated that selective cathepsin L inhibitors can significantly reduce tumor invasiveness and metastasis[5][6]. As cathepsin L can act extracellularly to promote metastasis, cell permeability is not a prerequisite for this therapeutic application[5].
Infectious Diseases
Gallinamide A was initially discovered due to its activity against the malaria parasite, Plasmodium falciparum[2][9]. The parasitic cysteine proteases, falcipains, are essential for hemoglobin degradation by the parasite and are validated drug targets[8][13]. Gallinamide A and its analogs have been shown to potently inhibit falcipain-2 and falcipain-3, leading to parasite death[8].
Chagas disease, caused by the parasite Trypanosoma cruzi, is another promising therapeutic area for Gallinamide A. Cruzain, a cysteine protease essential for the parasite's survival and replication, is highly homologous to human cathepsin L[3][10]. Gallinamide A and its analogs have demonstrated exquisite potency against the intracellular amastigote stage of T. cruzi at nanomolar concentrations, with minimal toxicity to host cells[3][10].
Gallinamide A has also shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis[1][9]. Cysteine proteases are known to be important for the survival and pathogenesis of Leishmania parasites.
Recent studies have shown that Gallinamide A analogs are potent inhibitors of the Schistosoma mansoni cathepsin B1 (SmCB1), a key digestive protease of the parasite, highlighting its potential as an antischistosomal agent[4][14].
Virology
Cathepsin L is a critical host factor for the entry of several viruses, including coronaviruses[11][12]. It is involved in the proteolytic processing of the viral spike (S) protein, which is necessary for the fusion of the viral and host cell membranes[11][12]. Gallinamide A and its analogs have been identified as potent inhibitors of SARS-CoV-2 infection in vitro, with EC50 values in the nanomolar range[11][12]. Targeting a host protease like cathepsin L offers the advantage of a lower likelihood of viral resistance development[11].
Experimental Protocols
Cathepsin L Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of cathepsin L.
-
Principle: A fluorogenic substrate, such as Z-FR-AMC, is cleaved by active cathepsin L, releasing a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme activity.
-
Materials:
-
Recombinant human cathepsin L
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Test compound (Gallinamide A or analog)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the microplate wells, add the test compound dilutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Add a solution of recombinant human cathepsin L to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Plasmodium falciparum Growth Inhibition Assay
This assay determines the efficacy of a compound against the malaria parasite.
-
Principle: The proliferation of P. falciparum in red blood cells is measured, often by quantifying parasitic DNA or the incorporation of a radiolabeled precursor.
-
Materials:
-
Synchronized culture of P. falciparum (e.g., W2 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
Test compound
-
96-well microplate
-
DNA-intercalating dye (e.g., SYBR Green I) or [³H]-hypoxanthine
-
Plate reader (fluorescence or scintillation counter)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the culture medium.
-
In a 96-well plate, add the compound dilutions.
-
Add a suspension of P. falciparum-infected red blood cells (at a known parasitemia and hematocrit) to each well.
-
Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂) for a defined period (e.g., 72 hours).
-
To measure parasite growth:
-
SYBR Green I method: Lyse the cells and add SYBR Green I dye. Measure fluorescence to quantify parasite DNA.
-
[³H]-hypoxanthine incorporation method: Add [³H]-hypoxanthine during the last 24-48 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
-
Calculate the IC50 value by comparing the growth in treated wells to untreated control wells.
-
Trypanosoma cruzi Intracellular Amastigote Assay
This assay assesses the activity of a compound against the replicative stage of T. cruzi within host cells.
-
Principle: Host cells are infected with T. cruzi, and the proliferation of intracellular amastigotes is monitored in the presence of the test compound.
-
Materials:
-
Host cell line (e.g., Vero cells or mouse myoblasts)
-
Trypanosoma cruzi trypomastigotes
-
Culture medium for host cells
-
Test compound
-
96-well plate
-
Method for quantifying amastigotes (e.g., high-content imaging with a DNA stain, or use of a reporter parasite strain expressing β-galactosidase or a fluorescent protein)
-
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere.
-
Infect the host cells with T. cruzi trypomastigotes. After a few hours, wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate the plate for a period that allows for several rounds of amastigote replication (e.g., 72-96 hours).
-
Fix and stain the cells with a DNA dye (e.g., DAPI or Hoechst) to visualize host and parasite nuclei.
-
Use an automated microscope or high-content imager to count the number of amastigotes per host cell.
-
Determine the IC50 value by quantifying the reduction in amastigote proliferation in treated wells compared to untreated controls.
-
Signaling Pathways and Experimental Workflows
Cathepsin L in Cancer Metastasis
Caption: Role of Cathepsin L in Cancer Metastasis and its Inhibition by Gallinamide A.
Cathepsin L in Viral Entry
Caption: Mechanism of Cathepsin L-mediated Viral Entry and Inhibition by Gallinamide A.
General Experimental Workflow for Bioactivity Screening
Caption: General workflow for screening the bioactivity of Gallinamide A and its analogs.
Conclusion and Future Directions
Gallinamide A represents a highly promising natural product scaffold for the development of novel therapeutics targeting a range of diseases. Its potent and selective irreversible inhibition of cathepsin L provides a strong foundation for its anticancer, anti-infective, and antiviral properties. The modular nature of its structure has been shown to be amenable to synthetic modification, allowing for the generation of analogs with improved potency and selectivity[3].
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of Gallinamide A analogs will be crucial to optimize its pharmacokinetic and pharmacodynamic properties for specific therapeutic applications.
-
In Vivo Efficacy: While in vitro data is compelling, further preclinical studies in relevant animal models are necessary to validate the therapeutic potential of Gallinamide A and its derivatives.
-
Combination Therapies: Investigating the synergistic effects of Gallinamide A with other therapeutic agents, such as in combination with TMPRSS2 inhibitors for COVID-19 or with standard chemotherapy for cancer, could lead to more effective treatment regimens[11].
-
Target Deconvolution: While cathepsin L is the primary target, further studies are warranted to fully elucidate the complete target profile of Gallinamide A and its analogs to anticipate any potential off-target effects.
References
- 1. The role of cysteine peptidases in coronavirus cell entry and replication: The therapeutic potential of cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 4. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 8. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. iddo.org [iddo.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Gallinamide A TFA: A Technical Guide to Cytotoxicity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of human Cathepsin L.[1][2] Its unique chemical structure and mechanism of action have garnered significant interest for its potential therapeutic applications, ranging from anti-parasitic and anti-viral to anti-cancer activities.[1][3][4][5] This technical guide provides an in-depth overview of the cytotoxicity and off-target effects of Gallinamide A, with a focus on its trifluoroacetic acid (TFA) salt, a stable form used in research that retains the biological activity of the parent compound.[6] The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential and liabilities of this promising compound.
Cytotoxicity Profile of Gallinamide A
Gallinamide A has demonstrated a wide range of cytotoxic effects against various cancer cell lines, parasites, and viruses. The following table summarizes the available quantitative data on its cytotoxic and anti-proliferative activities.
| Cell Line/Organism | Cell Type/Disease | Activity Metric | Value | Reference |
| Cancer Cell Lines | ||||
| HeLa | Cervical Cancer | IC50 | 12 µM | [1] |
| HT-29 | Colon Adenocarcinoma | IC50 | 12 µM | |
| 4T1 | Mouse Breast Cancer | IC50 | 34.6 µM | [6] |
| A-375 | Human Melanoma | IC50 | 45.6 µM | [6] |
| Parasites | ||||
| Plasmodium falciparum (W2 strain) | Malaria (chloroquine-resistant) | IC50 | 8.4 µM | [1] |
| Plasmodium falciparum | Malaria | IC50 | 50 nM | [5] |
| Leishmania donovani | Leishmaniasis | IC50 | 9.3 µM | [1] |
| Trypanosoma cruzi | Chagas Disease | Inactive | >16.9 µM | [1] |
| Trypanosoma cruzi (intracellular amastigote) | Chagas Disease | LD50 | 14.7 ± 2.3 nM | [4] |
| Normal Cells | ||||
| Vero | Mammalian Kidney Epithelial | TC50 | 10.4 µM | [1] |
| VeroE6 | Monkey Kidney Epithelial | CC50 | >100 µM | [5] |
| Murine Myoblast Host Cells | Mouse Muscle Precursor | Cytotoxicity | No cytotoxicity observed up to 10 µM | [4] |
| Viruses | ||||
| SARS-CoV-2 | COVID-19 | EC50 | 28 nM | [5] |
On-Target and Off-Target Activities
Gallinamide A's primary molecular target is the cysteine protease Cathepsin L. Its high potency and selectivity for this enzyme are key features of its biological activity. The following table summarizes the inhibitory activity of Gallinamide A against its primary target and a panel of other proteases, highlighting its selectivity profile.
| Target Enzyme | Enzyme Class | Activity Metric | Value | Pre-incubation Time | Reference |
| Primary Target | |||||
| Human Cathepsin L | Cysteine Protease | IC50 | 17.6 pM | Not Specified | [1][6] |
| Human Cathepsin L | Cysteine Protease | IC50 | 5.0 nM | 30 min | [2] |
| Human Cathepsin L | Cysteine Protease | IC50 | 47 nM | 0 min | [2] |
| Human Cathepsin L | Cysteine Protease | ki | 9000 ± 260 M-1s-1 | Not Applicable | [2] |
| Off-Targets | |||||
| Human Cathepsin V | Cysteine Protease | IC50 | 140 nM | 30 min | [2] |
| Human Cathepsin B | Cysteine Protease | IC50 | 1.6 µM | 30 min | [2] |
| Human Cathepsin H | Cysteine Protease | Activity | Inactive at highest tested concentrations | Not Specified | [2] |
| Cruzain (T. cruzi) | Cysteine Protease | IC50 | 0.26 ± 0.02 nM | Not Specified | [4] |
| Furin | Serine Protease | Activity | No inhibition up to 50 µM | Not Specified | [7] |
| TMPRSS2 | Serine Protease | Activity | No inhibition up to 50 µM | Not Specified | [7] |
| S. mansoni Cathepsin B1 (SmCB1) | Cysteine Protease | k2nd | 6644 M-1s-1 | Not Applicable | [8] |
Experimental Protocols
Cytotoxicity Assays (General Protocol)
The cytotoxicity of Gallinamide A is typically assessed using cell-based assays that measure cell viability or proliferation. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9]
1. Cell Preparation:
- Culture the desired cancer or normal cell lines in appropriate growth medium until they reach the logarithmic growth phase.
- Harvest the cells using trypsinization and perform a cell count to determine the cell concentration.
- Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of Gallinamide A TFA in a suitable solvent, such as DMSO.
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Remove the culture medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
- Incubate the plates for a specified period (e.g., 48 or 96 hours).[5][6]
3. Measurement of Cell Viability:
- After the incubation period, add the MTT reagent to each well and incubate for a few hours. Live cells will metabolize the MTT into a colored formazan product.
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength using a microplate reader.
4. Data Analysis:
- The absorbance values are proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protease Inhibition Assays
The inhibitory activity of Gallinamide A against Cathepsin L and other proteases is determined using in vitro enzymatic assays.
1. Enzyme and Substrate Preparation:
- Recombinant human Cathepsin L or other proteases are used.
- A specific fluorogenic substrate for the respective protease is prepared in an appropriate assay buffer.
2. Inhibition Assay:
- The assay is typically performed in a 96-well plate format.
- A pre-incubation step of the enzyme with varying concentrations of Gallinamide A is often included to assess time-dependent inhibition.[2]
- The enzymatic reaction is initiated by adding the fluorogenic substrate.
- The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
3. Data Analysis:
- The rate of reaction is calculated for each inhibitor concentration.
- The percentage of inhibition is determined relative to a control without the inhibitor.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
- For irreversible inhibitors, kinetic parameters such as the inactivation rate constant (kinact) and the inhibition constant (Ki) can be determined through more detailed kinetic studies.[2]
Visualizations
Mechanism of Action of Gallinamide A
Caption: Covalent inhibition of Cathepsin L by Gallinamide A.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
On-Target vs. Off-Target Effects of Gallinamide A
Caption: Logical relationship of Gallinamide A's on-target and off-target effects.
References
- 1. Gallinamide A - Wikipedia [en.wikipedia.org]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Gallinamide A TFA: A Technical Guide to its Role in Inhibiting Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallinamide A, a marine cyanobacterial metabolite, has emerged as a highly potent and selective inhibitor of the human cysteine protease Cathepsin L (CatL).[1][2] This technical guide provides an in-depth analysis of Gallinamide A's mechanism of action in preventing viral entry, with a primary focus on its well-documented activity against SARS-CoV-2. By targeting a host-cell factor essential for the lifecycle of certain viruses, Gallinamide A represents a promising candidate for host-directed antiviral therapy, a strategy that may offer a higher barrier to the development of viral resistance. This document details the molecular interactions, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual diagrams of the underlying pathways and workflows.
Introduction to Gallinamide A
Gallinamide A is a linear depsipeptide first isolated from the marine cyanobacterium Schizothrix sp.[1] Structurally, it features several unique moieties, including a pyrrolinone and an α,β-unsaturated imide, which contribute to its biological activity.[3] Initially investigated for its antimalarial properties, subsequent research revealed its exceptional potency and selectivity as a covalent, irreversible inhibitor of human Cathepsin L.[1][4] Its mechanism involves a Michael addition reaction with the active site cysteine of the protease.[4] This specific inhibition of a key host protease forms the basis of its function as a viral entry inhibitor.
Mechanism of Viral Entry Inhibition
The entry of many enveloped viruses into host cells is a multi-step process that can occur either at the cell surface or following endocytosis. For certain viruses, including coronaviruses like SARS-CoV-2, entry is critically dependent on the proteolytic processing of the viral spike (S) protein by host proteases.[5][6]
The Cathepsin L-Dependent Endosomal Pathway
SARS-CoV-2 can utilize an endosomal pathway for cell entry. After the virus binds to the ACE2 receptor on the cell surface, the entire virus-receptor complex is internalized into an endosome. Inside the endosome, the acidic environment activates host proteases, primarily Cathepsin L.[6] CatL then cleaves the viral S protein, which exposes the fusion peptide and triggers the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm.[5][6]
Gallinamide A as a Cathepsin L Inhibitor
Gallinamide A exerts its antiviral effect by directly and irreversibly inhibiting Cathepsin L.[4][5] By binding to and inactivating CatL within the host cell, it prevents the necessary cleavage of the viral S protein inside the endosome. This blockade of proteolytic activation effectively halts the fusion process, trapping the virus within the endosome and preventing the release of its genetic material, thereby inhibiting infection.[3][5]
Studies have confirmed that Gallinamide A is highly selective for Cathepsin L. It shows significantly less activity against other related proteases like Cathepsin B and does not inhibit viral proteases (e.g., SARS-CoV-2 Mpro and PLpro) or other key host proteases involved in viral entry, such as furin and TMPRSS2.[3][5][7]
Dual Viral Entry Pathways and Synergistic Inhibition
It is crucial to note that SARS-CoV-2 can also utilize an alternative entry pathway at the cell surface, which is mediated by the serine protease TMPRSS2.[3] The preferential pathway depends on the relative expression levels of TMPRSS2 and Cathepsin L in a given cell type. In cells with high TMPRSS2 expression, the antiviral activity of Gallinamide A alone is reduced because the virus can bypass the endosomal route.[3][5]
However, research has demonstrated a synergistic potentiation of antiviral activity when Gallinamide A is combined with a TMPRSS2 inhibitor, such as nafamostat mesylate.[5][7] This dual-inhibitor approach simultaneously blocks both major entry pathways, suggesting that combination therapy could be a highly effective strategy for treating COVID-19.[3]
Quantitative Data: Potency and Efficacy
The inhibitory activity of Gallinamide A has been quantified across enzymatic and cell-based assays. The data highlights its picomolar potency against its target enzyme and nanomolar efficacy in inhibiting viral infection in vitro.
| Target/Virus | Assay Type | Metric | Value | Cell Line | Reference(s) |
| Human Cathepsin L | Enzymatic Inhibition | IC₅₀ | 17.6 pM | - | [1][8][9] |
| Human Cathepsin L | Enzymatic Inhibition (30 min preincubation) | IC₅₀ | 5.0 nM | - | [2][4] |
| SARS-CoV-2 | Viral Infectivity | EC₅₀ | 28 nM | VeroE6 | [3][8] |
| SARS-CoV-2 | Viral Infectivity | IC₉₀ | 88 nM | VeroE6 | [3][6] |
| Plasmodium falciparum | Anti-parasitic | IC₅₀ | 50 nM | - | [8] |
| Cytotoxicity | Cell Viability | CC₅₀ | >100 µM | VeroE6 | [8] |
Experimental Protocols
The following sections describe the generalized methodologies used to evaluate the efficacy of Gallinamide A.
Cathepsin L Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Cathepsin L.
-
Enzyme Preparation : Recombinant human Cathepsin L is activated in an appropriate assay buffer.
-
Inhibitor Incubation : The activated enzyme is pre-incubated with various concentrations of Gallinamide A (or a vehicle control, e.g., DMSO) for a defined period (e.g., 30 minutes) to allow for binding.[4]
-
Substrate Addition : A fluorogenic peptide substrate for Cathepsin L is added to the mixture.
-
Activity Measurement : The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time using a plate reader.
-
Data Analysis : The rate of reaction in the presence of the inhibitor is compared to the control. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[3]
SARS-CoV-2 Viral Infectivity Assay
This cell-based assay measures the ability of Gallinamide A to prevent viral infection and its resulting cytopathic effect (CPE).
-
Cell Plating : Host cells permissive to SARS-CoV-2 infection (e.g., VeroE6) are seeded in multi-well plates (e.g., 96- or 384-well) and grown to confluence.[3]
-
Compound Treatment : Cells are pre-incubated with serial dilutions of Gallinamide A for a short period (e.g., 1-2 hours).[3][6]
-
Viral Challenge : The cells are then infected with a known multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubation : The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of CPE (e.g., 72-96 hours).[3][6]
-
Quantification of Cell Viability : The CPE is quantified by assessing the number of remaining viable cells. This is commonly done by staining the nuclei of live cells with a fluorescent dye (e.g., Hoechst stain), followed by automated imaging and cell counting.[3]
-
Data Analysis : The percentage of cell survival is plotted against the drug concentration to determine the effective concentration (EC₅₀), the concentration at which 50% of the viral CPE is inhibited.
Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to ensure that the observed antiviral effect is not due to the compound being toxic to the host cells.
-
Methodology : The protocol is identical to the viral infectivity assay, but without the addition of the virus.
-
Data Analysis : Cell viability is measured and plotted against drug concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Selectivity Index (SI) : The SI is calculated as the ratio of CC₅₀ to EC₅₀. A high SI value indicates that the compound's antiviral activity occurs at concentrations far below those that cause host cell toxicity.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed.
Conclusion
Gallinamide A is a powerful and specific inhibitor of the host protease Cathepsin L, a key factor in the endosomal entry pathway for SARS-CoV-2 and potentially other viruses. Its picomolar potency against its target enzyme translates into nanomolar efficacy in cell-based antiviral assays, with a high selectivity index indicating a favorable safety profile in vitro. The demonstrated synergy with TMPRSS2 inhibitors highlights the therapeutic potential of a multi-pronged approach that targets multiple viral entry routes. As a host-directed agent, Gallinamide A holds promise for the development of broad-spectrum antivirals that are less susceptible to viral evolution and drug resistance. Further research, including in vivo studies, is warranted to fully evaluate its potential as a prophylactic or therapeutic agent.
References
- 1. Gallinamide A - Wikipedia [en.wikipedia.org]
- 2. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Anti-SARS-CoV-2 Activity by the Natural Product Gallinamide A and Analogues via Inhibition of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Gallinamide A TFA In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A is a natural product derived from marine cyanobacteria that has been identified as a potent, selective, and irreversible inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis and viral entry, making it a compelling target for therapeutic development.[3] Gallinamide A exhibits its inhibitory activity through a proposed mechanism of covalent Michael addition to the active site cysteine of the protease.[2] This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of Gallinamide A TFA against human cathepsin L.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of Gallinamide A against various cathepsins. The IC50 values highlight the compound's high potency and selectivity for cathepsin L, particularly after a 30-minute pre-incubation period, which is characteristic of its irreversible inhibition mechanism.
| Enzyme | IC50 (0 min pre-incubation) | IC50 (30 min pre-incubation) | Selectivity Index (30 min) vs. Cathepsin L |
| Human Cathepsin L | 47 nM | 5.0 nM[2] | 1 |
| Human Cathepsin V | 460 nM | 140 nM[2] | 28 |
| Human Cathepsin B | 4.2 µM | 1.7 µM[2] | 320 |
| Human Cathepsin H | >30 µM | >30 µM[2] | N/A |
Signaling Pathway and Inhibition Mechanism
Gallinamide A is understood to act as a covalent irreversible inhibitor of cathepsin L. The proposed mechanism involves the nucleophilic attack by the active site cysteine residue of the enzyme on the α,β-unsaturated enamide moiety of Gallinamide A, forming a stable covalent bond. This effectively and irreversibly inactivates the enzyme.
Caption: Proposed mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.
Experimental Protocols
This section details the protocol for determining the inhibitory activity of this compound against human cathepsin L using a fluorescence-based assay.
Materials and Reagents
-
This compound: (MedchemExpress, Cat. No.: HY-N10109A or equivalent)
-
Human Cathepsin L, recombinant: (BPS Bioscience, Cat. No.: 80005 or equivalent)
-
Fluorogenic Substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Reducing Agent: Dithiothreitol (DTT)
-
Solvent: Anhydrous DMSO
-
Microplate: 96-well black, flat-bottom plate
-
Microplate Reader: Capable of fluorescence measurement with excitation at ~360 nm and emission at ~460 nm.
Preparation of Reagents
-
Assay Buffer (Working Solution): To the base assay buffer (100 mM Sodium Acetate, 1 mM EDTA, pH 5.5), add DTT to a final concentration of 4-5 mM. Prepare this fresh before each experiment.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Cathepsin L Working Solution: Thaw the enzyme on ice. Prepare a working solution of human cathepsin L in the assay buffer at a concentration that will yield a final concentration of approximately 0.02 ng/µL in the assay well.
-
Substrate Working Solution: Prepare a working solution of Z-FR-AMC in the assay buffer to achieve a final concentration of 10 µM in the assay well.
Assay Procedure
The following workflow outlines the steps for the in vitro enzyme inhibition assay.
Caption: Workflow for the this compound in vitro enzyme inhibition assay.
Step-by-Step Protocol:
-
Dispense Inhibitor: Add 5 µL of the diluted this compound solutions to the wells of a 96-well plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.
-
Add Enzyme: Add 20 µL of the Cathepsin L working solution to each well, except for the negative control wells. Add 20 µL of assay buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This pre-incubation step is crucial for irreversible inhibitors like Gallinamide A to allow for covalent bond formation with the enzyme.
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume will be 50 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
Data Analysis
-
Subtract Background: Subtract the average fluorescence reading of the negative control wells from all other readings.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Confirmation of Irreversible Inhibition (Optional)
A preincubation-dilution experiment can be performed to confirm the irreversible nature of Gallinamide A's inhibition of cathepsin L.[2]
-
Pre-incubation of Concentrated Solution: Incubate a concentrated solution of cathepsin L with a high concentration of Gallinamide A (e.g., 10-fold the IC50) for 30 minutes.
-
Dilution: Rapidly dilute this mixture 100-fold into assay buffer containing the fluorogenic substrate.
-
Monitor Activity: Monitor the enzymatic activity over time. A rapidly reversible inhibitor will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity. An irreversible inhibitor like Gallinamide A will remain covalently bound, and the enzyme activity will remain low even after dilution.[2]
References
Application Notes and Protocols: Gallinamide A TFA for Trypanosoma cruzi Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] This cyclic depsipeptide exhibits its trypanocidal activity through the inhibition of cruzain, the major cysteine protease of the parasite, which is essential for its survival and replication.[1][4] Gallinamide A demonstrates remarkable potency, with inhibitory concentrations in the nanomolar range against both the cruzain enzyme and intracellular amastigotes of T. cruzi.[1][2] Furthermore, it displays a high selectivity index, showing minimal toxicity to host cells at effective concentrations.[1]
This document provides detailed application notes and protocols for the use of Gallinamide A trifluoroacetate (TFA) salt in in vitro studies aimed at inhibiting Trypanosoma cruzi. The TFA salt form is recommended for its enhanced stability while retaining the full biological activity of the parent compound.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of Gallinamide A against T. cruzi and its target enzyme, cruzain.
Table 1: In Vitro Activity of Gallinamide A against Trypanosoma cruzi
| Assay Type | Target | IC50 / EC50 / LD50 | Host Cell Line | Reference Compound | Reference Compound Value |
| Intracellular Amastigote Assay | T. cruzi amastigotes | 14.7 ± 2.3 nM (LD50) | Murine myoblasts | Benznidazole | 1.5 µM (LD50) |
| Intracellular Amastigote Assay | T. cruzi amastigotes | 15 nM (EC50) | Not specified | - | - |
Table 2: Enzymatic Inhibition of Cruzain by Gallinamide A
| Parameter | Value |
| IC50 | 0.26 ± 0.02 nM |
Table 3: Cytotoxicity of Gallinamide A
| Cell Line | Parameter | Value |
| Murine host cells | Cytotoxicity | No toxicity observed up to 10 µM |
Mechanism of Action: Cruzain Inhibition
Gallinamide A functions as a selective and potent inhibitor of cathepsin L-like cysteine proteases, with cruzain being a primary target in Trypanosoma cruzi.[1][3] The mechanism is believed to involve the formation of a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition. This inhibition disrupts essential parasitic processes, ultimately leading to parasite death.
Caption: Mechanism of Gallinamide A action in T. cruzi.
Experimental Protocols
Protocol 1: Preparation of Gallinamide A TFA Stock Solution
This protocol outlines the preparation of a stock solution of this compound for use in in vitro assays. It is crucial to handle the compound in a sterile environment to prevent contamination.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Determine the required concentration: Based on the desired final concentrations for your experiments, calculate the volume of DMSO needed to create a concentrated stock solution (e.g., 10 mM).
-
Equilibrate reagents: Allow the lyophilized this compound and DMSO to come to room temperature before opening to prevent condensation.
-
Reconstitution: In a sterile environment (e.g., a laminar flow hood), add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Gently vortex or pipette up and down to ensure complete dissolution of the peptide. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cruzain Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of Gallinamide A against recombinant cruzain.
Materials:
-
Recombinant cruzain
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Dithiothreitol (DTT)
-
Triton X-100
-
Fluorogenic substrate: Z-Phe-Arg-aminomethylcoumarin (Z-FR-AMC)
-
This compound stock solution (from Protocol 1)
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and supplement it with 1 mM DTT and 0.01% Triton X-100.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Remember to include a DMSO vehicle control.
-
Enzyme Preparation: Dilute the recombinant cruzain in the assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Assay Plate Setup:
-
To each well of the 96-well plate, add the appropriate volume of the diluted this compound or vehicle control.
-
Add the diluted cruzain solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: Prepare a stock solution of Z-FR-AMC in DMSO (e.g., 10 mM) and then dilute it in the assay buffer to the desired final concentration (e.g., 2.5 µM). Add the diluted substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader and monitor the increase in fluorescence over time (e.g., excitation at 380 nm, emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of Gallinamide A. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Intracellular T. cruzi Amastigote Inhibition Assay
This protocol details a cell-based assay to evaluate the efficacy of Gallinamide A against the intracellular replicative form of T. cruzi.
Materials:
-
Host cells (e.g., murine myoblasts, Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)
-
Trypanosoma cruzi trypomastigotes
-
This compound stock solution (from Protocol 1)
-
Benznidazole (as a positive control)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI or Giemsa)
-
96-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a specified multiplicity of infection (MOI). Incubate for a sufficient time to allow for parasite invasion (e.g., 2-4 hours).
-
Wash: After the infection period, wash the wells with sterile PBS or fresh medium to remove any non-internalized trypomastigotes.
-
Compound Addition: Add fresh complete medium containing serial dilutions of this compound or the positive control, benznidazole. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 3 days).
-
Fixation and Staining:
-
After the incubation period, wash the wells with PBS.
-
Fix the cells with the fixation solution.
-
Stain the cells with a suitable dye to visualize both host cell and parasite nuclei (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of intracellular amastigotes per host cell for each treatment condition.
-
Calculate the percentage of parasite inhibition relative to the vehicle control and determine the EC50 or LD50 value.
-
Caption: Workflow for the intracellular T. cruzi amastigote assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Gallinamide A TFA Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallinamide A, a natural product isolated from marine cyanobacteria, is a potent and selective irreversible inhibitor of the human cysteine protease Cathepsin L.[1][2][3] Its unique mechanism of action, involving a covalent modification of the enzyme's active site, makes it a subject of significant interest in drug discovery for various diseases, including parasitic infections and cancer.[1][4][5][6] This document provides detailed application notes and protocols for the kinetic analysis of Gallinamide A trifluoroacetate (TFA) inhibition, intended to guide researchers in characterizing its inhibitory properties.
Introduction
Gallinamide A is a depsipeptide that exhibits potent inhibitory activity against clan CA cysteine proteases.[5] Its primary target in humans is Cathepsin L, a lysosomal protease implicated in various physiological and pathological processes.[1][2] The inhibitory mechanism of Gallinamide A is characterized by an irreversible covalent bond formation with the catalytic cysteine residue in the enzyme's active site.[2][5] This is achieved through a Michael addition reaction involving the α,β-unsaturated enamide "warhead" of the inhibitor.[2][5] Understanding the kinetics of this inhibition is crucial for the development of Gallinamide A and its analogs as potential therapeutic agents.
Data Presentation: Quantitative Inhibitory Activity of Gallinamide A
The inhibitory potency of Gallinamide A has been quantified against various targets. The following tables summarize the key kinetic parameters reported in the literature.
| Target Enzyme | Inhibitor | IC50 | k_inact / K_i (M⁻¹s⁻¹) | Assay Conditions | Reference |
| Human Cathepsin L | Gallinamide A | 5.0 nM | 9000 ± 260 | 30 min preincubation | [2] |
| Human Cathepsin L | Gallinamide A | 47 nM | - | No preincubation | [2] |
| Human Cathepsin L | Gallinamide A TFA | 17.6 pM | - | Not specified | [1][7] |
| Human Cathepsin V | Gallinamide A | 140 nM | - | 30 min preincubation | [2] |
| Human Cathepsin B | Gallinamide A | 1600 nM | - | 30 min preincubation | [2] |
| P. falciparum (W2) | Gallinamide A | 8.4 µM | - | Not specified | [1] |
| L. donovani | Gallinamide A | 9.3 µM | - | Not specified | [1] |
| Cruzain (T. cruzi) | Gallinamide A | 0.26 nM | - | Not specified | [4] |
| SmCB1 (S. mansoni) | Gallinamide A | - | 6644 | Not specified | [5] |
Experimental Protocols
Enzyme Inhibition Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Gallinamide A against Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
This compound
-
Assay Buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5
-
Substrate: Z-FR-AMC (10 µM final concentration)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of Gallinamide A in 10% DMSO.
-
In a 96-well plate, add 8.5 µL of assay buffer.
-
Add 1.5 µL of the serially diluted Gallinamide A or 10% DMSO (for vehicle control) to the wells.
-
Add 1 µL of 40 ng/µL Cathepsin L solution to each well.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of 10 µM Z-FR-AMC substrate.
-
Immediately monitor the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocities (v) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinetic Analysis of Irreversible Inhibition
This protocol determines the second-order rate constant (k_obs/[I]) for irreversible inhibitors.
Procedure:
-
Follow steps 1-7 of the Enzyme Inhibition Assay protocol, using a range of Gallinamide A concentrations.
-
For each inhibitor concentration, fit the progress curve (fluorescence vs. time) to the equation for irreversible enzyme inactivation to obtain the first-order rate constant (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).
-
The resulting plot should be linear. The slope of this line represents the second-order rate constant (k_obs/[I]).[2]
Reversibility Assay (Preincubation-Dilution Method)
This protocol is used to confirm the irreversible nature of the inhibition.
Procedure:
-
Prepare a concentrated solution of Cathepsin L (100-fold the final assay concentration).
-
Prepare a solution of Gallinamide A at 10-fold its IC50 value.
-
In a small volume (e.g., 2 µL), incubate the concentrated enzyme with the Gallinamide A solution for 30 minutes.
-
Rapidly dilute this mixture 100-fold into assay buffer containing the substrate (Z-FR-AMC) to a final volume of 200 µL. This dilution reduces the inhibitor concentration to 0.1-fold its IC50.
-
Immediately monitor the enzyme activity over time.
-
An irreversible inhibitor will show sustained low enzyme activity, while a reversible inhibitor would lead to a rapid recovery of enzyme activity.[2]
Active-Site Directed Probe Competition Binding Assay
This assay confirms that Gallinamide A binds to the active site of the enzyme.
Materials:
-
Biotin-labeled active site probe (e.g., DCG-04)
-
Streptavidin-HRP conjugate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pre-incubate Cathepsin L with varying concentrations of Gallinamide A for 30 minutes.
-
Add the biotinylated active site probe (e.g., DCG-04) and incubate for another 30 minutes.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate.
-
Visualize the bands. A decrease in the intensity of the probe-labeled enzyme band with increasing Gallinamide A concentration indicates competitive binding to the active site.[2]
Visualizations
Signaling Pathway of Covalent Inhibition
References
- 1. Gallinamide A - Wikipedia [en.wikipedia.org]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Determining the Potency of Gallinamide A TFA as a Cathepsin L Inhibitor
Application Note and Protocol
Abstract
Gallinamide A, a natural product isolated from marine cyanobacteria, has been identified as a potent and selective inhibitor of human cathepsin L, a cysteine protease implicated in various pathological processes, including cancer metastasis and viral entry.[1][2][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Gallinamide A trifluoroacetate (TFA) against cathepsin L. The IC50 value is a critical parameter for evaluating the potency of an inhibitor. The presented methodology is based on a fluorometric assay that measures the enzymatic activity of cathepsin L in the presence of varying concentrations of the inhibitor.
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been linked to several diseases, making it an attractive therapeutic target.[2] Gallinamide A has emerged as a promising inhibitor of cathepsin L, exhibiting time-dependent and irreversible inhibition.[1][2][3] The mechanism of action involves the covalent modification of the active site cysteine residue of the protease.[1][2][3] Understanding the potency of Gallinamide A through IC50 determination is fundamental for its development as a potential therapeutic agent.
Quantitative Data Summary
The inhibitory potency of Gallinamide A against human cathepsin L is time-dependent, showing increased potency with longer preincubation times.[1][2] The IC50 values are summarized in the table below.
| Inhibitor | Target | Preincubation Time | IC50 | Reference |
| Gallinamide A | Human Cathepsin L | 0 minutes | 47 nM | [1][2] |
| Gallinamide A | Human Cathepsin L | 30 minutes | 5.0 nM | [1][2][3] |
| Gallinamide A TFA | Cathepsin L (CatL) | Not Specified | 17.6 pM | [4][5] |
Gallinamide A also demonstrates significant selectivity for cathepsin L over other related human cysteine cathepsins.[1][2]
| Enzyme | Fold Selectivity (relative to Cathepsin L) |
| Cathepsin V | 28-fold |
| Cathepsin B | 320-fold |
| Cathepsin H | Inactive at highest tested concentrations |
Experimental Protocol: Determination of IC50 of this compound for Cathepsin L
This protocol describes a fluorometric assay to determine the IC50 of this compound for human recombinant cathepsin L.
Materials and Reagents:
-
Human recombinant cathepsin L (e.g., from R&D Systems)[1]
-
This compound
-
Fluorogenic cathepsin L substrate: Z-Phe-Arg-AMC (Bachem Americas)[1]
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1.0 mM EDTA, 4 mM dithiothreitol (DTT), pH 5.5[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 365 nm and emission at 450 nm[1]
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of the substrate Z-Phe-Arg-AMC in DMSO.
-
On the day of the experiment, dilute the human recombinant cathepsin L to the desired final concentration (e.g., 3.0 ng/mL) in Assay Buffer.[1]
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 20 µM).[1]
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the this compound stock solution in 10% DMSO to create a range of concentrations for the dose-response curve (e.g., an 8-point, 3-fold serial dilution).[1]
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following components in the specified order:
-
50 µL of 2x concentrated Assay Buffer
-
20 µL of H₂O
-
10 µL of the diluted this compound solution or 10% DMSO for the control wells (0% inhibition).[1]
-
-
Preincubation (for time-dependent inhibition):
-
Reaction Initiation:
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.[1]
-
-
Fluorescence Measurement:
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the control (0% inhibition) to obtain the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against Cathepsin L.
Cathepsin L Signaling and Inhibition
Cathepsin L is involved in various cellular processes that can be considered signaling pathways in a broader sense, particularly in the context of disease. The inhibition of cathepsin L by Gallinamide A can interfere with these processes.
Caption: Inhibition of Cathepsin L by Gallinamide A blocks pathways promoting cancer metastasis and viral infection.
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gallinamide A - Wikipedia [en.wikipedia.org]
Application Note: Gallinamide A TFA for High-Throughput Screening of Cysteine Protease Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gallinamide A is a cyclic depsipeptide of marine cyanobacterial origin that has been identified as a potent and selective irreversible inhibitor of human cathepsin L and other related cysteine proteases.[1][2][3] Its mechanism of action involves a covalent Michael addition to the active site cysteine of the protease.[1][3] The trifluoroacetate (TFA) salt of Gallinamide A is a stable and soluble form suitable for use in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of cysteine proteases, which are implicated in a variety of diseases including cancer, parasitic infections, and viral entry.[2][4][5] This document provides detailed protocols for the use of Gallinamide A TFA as a reference compound in HTS assays targeting human Cathepsin L.
Mechanism of Action
Gallinamide A acts as a potent covalent inhibitor of several cysteine proteases.[5] The proposed mechanism for its inhibition of human Cathepsin L involves the reactive Michael acceptor enamide of Gallinamide A being positioned near the active site cysteine of the protease, leading to covalent inhibition.[1][3] This irreversible binding makes it an excellent tool for studying enzyme kinetics and for use as a potent positive control in screening assays.[1]
Applications
-
High-Throughput Screening (HTS): this compound is an ideal positive control for HTS campaigns targeting cysteine proteases like Cathepsin L. Its high potency allows for its use at low concentrations, conserving compound libraries.
-
Structure-Activity Relationship (SAR) Studies: The modifiable structural features of Gallinamide A make it a valuable scaffold for the development of analogs with improved potency and selectivity.[1][6]
-
Target Validation: As a selective inhibitor, Gallinamide A can be used to probe the biological function of Cathepsin L and other cysteine proteases in various disease models.
Quantitative Data
The inhibitory activity of Gallinamide A against various proteases is summarized in the table below. This data highlights its potency and selectivity, making it a valuable tool for targeted drug discovery.
| Target Enzyme | IC50 Value | Assay Conditions | Reference |
| Human Cathepsin L | 5.0 nM | 30 min pre-incubation | [1][3] |
| Human Cathepsin V | 140 nM (28-fold less potent than Cathepsin L) | 30 min pre-incubation | [1] |
| Human Cathepsin B | 1.6 µM (320-fold less potent than Cathepsin L) | 30 min pre-incubation | [1] |
| Plasmodium falciparum (W2 strain) | 8.4 µM | in vitro | [2] |
| Trypanosoma cruzi cruzain | 0.26 nM | recombinant enzyme | [6] |
| Trypanosoma cruzi (intracellular amastigote) | 14.7 nM | cell-based assay | [6] |
Signaling Pathway
Experimental Protocols
High-Throughput Screening Protocol for Cathepsin L Inhibitors
This protocol is designed for a 384-well plate format suitable for automated HTS.
Materials and Reagents:
-
This compound (positive control)
-
Test compounds from screening library
-
Recombinant Human Cathepsin L
-
Cathepsin L fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 4 mM DTT, 1 mM EDTA, pH 5.5
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates)
Experimental Workflow:
Detailed Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended.
-
For the HTS, create a working solution of this compound at a concentration that will yield >90% inhibition in the final assay volume (e.g., a final concentration of 100 nM).
-
Prepare test compounds from the screening library at the desired screening concentration in DMSO.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler or multichannel pipette, dispense 1 µL of the appropriate compound solution to the wells of a 384-well plate:
-
Test wells: 1 µL of test compound.
-
Positive control wells: 1 µL of this compound working solution.
-
Negative control (0% inhibition) wells: 1 µL of DMSO.
-
No enzyme control (background) wells: 1 µL of DMSO.
-
-
-
Enzyme Addition:
-
Prepare a solution of recombinant Human Cathepsin L in assay buffer at a concentration that will result in a robust signal-to-background ratio. The final concentration will need to be optimized, but a starting point of 1-5 ng/µL is suggested.
-
Add 20 µL of the Cathepsin L solution to all wells except the "no enzyme control" wells. To these, add 20 µL of assay buffer without the enzyme.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure all components are mixed.
-
Incubate the plates at room temperature for 30 minutes to allow for the binding of irreversible inhibitors like Gallinamide A.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in assay buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10 µM.
-
Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescent plate reader and begin kinetic measurements. Read the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each test compound using the following formula:
-
Compounds showing significant inhibition can then be selected for further dose-response studies to determine their IC50 values.
-
Troubleshooting
-
High variability between replicate wells: Ensure proper mixing of reagents and accurate liquid handling. Check for and address any issues with the automated liquid handling system.
-
Low signal-to-background ratio: Optimize enzyme and substrate concentrations. Ensure the assay buffer components, especially DTT, are fresh.
-
Edge effects on the plate: Ensure proper sealing of the plate during incubation to prevent evaporation. Consider not using the outer wells of the plate for data analysis.
Ordering Information
| Product | Catalog Number | Size |
| This compound | [Specify Catalog No.] | 1 mg, 5 mg |
For further information or technical support, please visit our website or contact our technical support team.
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallinamide A - Wikipedia [en.wikipedia.org]
- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent Anti-SARS-CoV-2 Activity by the Natural Product Gallinamide A and Analogues via Inhibition of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Gallinamide A TFA Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of Gallinamide A analogs, specifically focusing on trifluoroacetic acid (TFA) salts. Gallinamide A, a natural product isolated from marine cyanobacteria, and its analogs are potent inhibitors of cysteine proteases, making them promising leads for the development of novel therapeutics against various diseases, including malaria, Chagas disease, and certain cancers.[1][2][3][4]
Introduction
Gallinamide A is a depsipeptide that acts as an irreversible inhibitor of clan CA cysteine proteases, such as cathepsin L and falcipain, through a covalent Michael addition mechanism.[2][5][6] The synthesis of Gallinamide A analogs allows for the exploration of structure-activity relationships (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties.[2][6][7][8] The protocols outlined below describe a generalized solid-phase peptide synthesis (SPPS) approach, which offers advantages in terms of efficiency and purification of the final products as their TFA salts.[9][10]
Data Presentation
The following table summarizes the biological activity of representative Gallinamide A analogs.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| Gallinamide A (1) | Cathepsin L | 5.0 | - | 9000 ± 260 | [5] |
| Gallinamide A (1) | Cruzain | 0.26 ± 0.02 | - | - | [2] |
| Analog 5 | Cruzain | 5.1 ± 1.4 | - | - | [2][3] |
| Analog 10 | Cathepsin L | - | 0.0937 ± 0.01 | 8,730,000 | [2][3] |
| Analog 1 | Falcipain-2 | 6.78 | - | - | [9] |
| Analog 1 | Falcipain-3 | 292 | - | - | [9] |
Experimental Protocols
This section details a generalized protocol for the solid-phase synthesis of Gallinamide A TFA analogs. The synthesis involves the sequential coupling of amino acids on a solid support, followed by cleavage and purification.
Materials and Reagents
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[9][11]
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Diethyl ether
Protocol for Solid-Phase Synthesis of a Linear Peptide Precursor
-
Resin Loading: Swell 2-CTC resin in DMF for 30 minutes. Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF and add DIPEA. Add the amino acid solution to the swollen resin and shake for 2-4 hours. Cap any unreacted sites with a solution of MeOH/DIPEA in DCM. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU/HATU, and NMM in DMF.[9][11] Add the coupling solution to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test. Once the reaction is complete, wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
N-terminal Modification (Optional): For analogs with a modified N-terminus, such as N,N-dimethylation, reductive amination can be performed on-resin using formaldehyde and a reducing agent like sodium triacetoxyborohydride.[9][11]
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum. The product at this stage is the TFA salt.
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[11]
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for this compound analogs.
Mechanism of Action
Caption: Mechanism of irreversible inhibition of cysteine proteases by Gallinamide A analogs.
References
- 1. Synthesis of gallinamide A analogues as potent falcipain inhibitors and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallinamide A - Wikipedia [en.wikipedia.org]
- 5. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Gallinamide A TFA Formulation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A is a potent and selective irreversible inhibitor of human Cathepsin L, a cysteine protease implicated in the progression of various diseases, including cancer and parasitic infections.[1][2] Its mechanism of action involves a covalent modification of the active site cysteine residue through a Michael addition.[2][3] The trifluoroacetate (TFA) salt of Gallinamide A is a common form used in research. These application notes provide detailed protocols for the formulation and in vivo evaluation of Gallinamide A TFA in animal models, particularly focusing on cancer efficacy studies.
Quantitative Data Summary
The following tables summarize key quantitative data for Gallinamide A, crucial for designing in vivo experiments.
Table 1: In Vitro Potency of Gallinamide A
| Target | Assay Conditions | IC50 | Reference |
| Human Cathepsin L | 30 min preincubation | 5.0 nM | [2][3] |
| Human Cathepsin L | No preincubation | 47 nM | [2] |
| Human Cathepsin V | 30 min preincubation | 140 nM | [2] |
| Human Cathepsin B | 30 min preincubation | 1.6 µM | [2] |
| Plasmodium falciparum (W2 strain) | --- | 8.4 µM | [1] |
| Leishmania donovani | --- | 9.3 µM | [1] |
| HeLa cervical cancer cells | --- | 12 µM | [1] |
| HT-29 colon adenocarcinoma cells | --- | >25 µM | [1] |
Table 2: In Vivo Efficacy of a Gallinamide A Analogue against Plasmodium berghei in Mice
| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| 25 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Cured infection in a 4-day suppressive test | |
| 50 mg/kg | Intraperitoneal (i.p.) | Daily for 4 days | Cleared established infections | |
| 100 mg/kg | Oral (p.o.) | Four doses | Moderate activity |
Note: This data is for a synthetic analogue of Gallinamide A and should be used as a starting point for dose-ranging studies with this compound.
Signaling Pathway of Cathepsin L Inhibition
Gallinamide A exerts its therapeutic effects by inhibiting Cathepsin L, which plays a critical role in tumor progression and metastasis. The diagram below illustrates the key downstream effects of Cathepsin L inhibition.
Caption: Signaling pathway of Cathepsin L inhibition by Gallinamide A.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile formulation of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.
Background: Gallinamide A is a hydrophobic peptide, and its TFA salt may have limited aqueous solubility. Therefore, a co-solvent system is generally required for in vivo administration. This protocol provides a general guideline; researchers must perform small-scale solubility and stability tests before preparing a large batch for animal studies.
Materials:
-
This compound (ensure purity and identity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure for Intraperitoneal (i.p.) Formulation:
-
Solubility Test (Small Scale):
-
Accurately weigh a small amount of this compound (e.g., 1-2 mg).
-
Determine the volume of DMSO required to completely dissolve the compound. Start with a small volume and vortex gently.
-
Once dissolved in DMSO, assess the solubility upon addition of other co-solvents and the final aqueous vehicle. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical starting ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Observe for any precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤10% of the final injection volume) to minimize toxicity.
-
-
Preparation of Formulation (Example for a 5 mg/mL solution):
-
Aseptically weigh the required amount of this compound into a sterile vial.
-
Add the pre-determined volume of sterile DMSO to dissolve the compound completely. For example, for a final 10% DMSO concentration in a 1 mL formulation, this would be 100 µL.
-
In a separate sterile tube, prepare the vehicle by mixing the other components (e.g., 400 µL PEG400, 50 µL Tween 80, and 450 µL saline).
-
Slowly add the vehicle to the dissolved this compound solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity and any particulate matter.
-
If necessary, the final formulation can be sterile-filtered using a 0.22 µm syringe filter compatible with the solvent mixture.
-
Procedure for Oral (p.o.) Formulation:
-
Solubility and Suspension Test:
-
For oral administration, a suspension can be a suitable alternative if a clear solution is not achievable at the desired concentration.
-
Follow a similar solubility testing procedure as for the i.p. formulation.
-
Commonly used vehicles for oral gavage in mice include 0.5% carboxymethylcellulose (CMC) in water or a mixture of PEG400 and water.
-
If a suspension is prepared, ensure it is homogenous by vortexing or sonicating before each administration.
-
-
Preparation of Suspension (Example):
-
Weigh the required amount of this compound.
-
Prepare the vehicle (e.g., 0.5% CMC in sterile water).
-
Add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to create a uniform suspension.
-
Quality Control:
-
Sterility: Ensure all procedures are performed under aseptic conditions.
-
Homogeneity: For suspensions, ensure uniform distribution of the compound before each administration.
-
Stability: Ideally, the formulation should be prepared fresh before each use. If short-term storage is necessary, stability should be evaluated at the intended storage temperature.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow Diagram:
Caption: Experimental workflow for an in vivo efficacy study.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Cancer cell line known to express Cathepsin L (e.g., a human breast or colon cancer cell line).
-
Cell culture medium and reagents.
-
Matrigel (optional, to enhance tumor take rate).
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools for tumor excision.
-
This compound formulation (prepared as per Protocol 1).
-
Vehicle control formulation.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel (1:1 ratio).
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Treatment Administration:
-
Administer this compound or vehicle control via the chosen route (i.p. or p.o.) at the predetermined dose and schedule. Based on analog data, a starting dose could be in the range of 25-50 mg/kg daily.
-
Continue treatment for a specified period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
At the endpoint, euthanize the mice, excise the tumors, and measure their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot or qPCR analysis of Cathepsin L activity or downstream markers, and another portion can be fixed in formalin for immunohistochemistry.
-
Data Analysis:
-
Calculate the average tumor volume and body weight for each group over time.
-
Determine the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Safety and Toxicology Considerations
-
In Vitro Cytotoxicity: Gallinamide A has shown cytotoxicity against some mammalian cell lines, although one study reported no cytotoxicity to murine host cells at concentrations up to 10 µM in a cell-based assay.
-
In Vivo Toxicity: There is limited published data on the in vivo toxicity of Gallinamide A. It is crucial to conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. This involves administering escalating doses of the compound and closely monitoring the animals for signs of toxicity and weight loss.
-
TFA Salt: Trifluoroacetic acid is commonly used in peptide synthesis and purification. While generally considered safe at the residual levels found in purified peptides, high concentrations of TFA can be acidic and may cause local irritation at the injection site. The formulation should be buffered if necessary.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the formulation and experimental design based on the specific characteristics of their this compound batch, the chosen animal model, and their research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes: Activity-Based Protein Profiling with Gallinamide A Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A is a natural product derived from marine cyanobacteria that has been identified as a potent, selective, and irreversible inhibitor of several cysteine proteases, most notably human Cathepsin L.[1][2][3][4] Its mechanism of action involves the covalent modification of the active site cysteine residue through its reactive enamide Michael acceptor.[1][2][3] This property makes Gallinamide A and its derivatives excellent candidates for the development of activity-based probes (ABPs) to study the activity of these proteases in complex biological systems. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes such probes to profile the functional state of entire enzyme families.[5][6][7] This document provides detailed application notes and protocols for utilizing Gallinamide A-based probes in ABPP experiments.
Principle of Gallinamide A-Based ABPP
Gallinamide A-based ABPP can be performed in a competitive or a direct probing format.
-
Competitive ABPP: In this format, a biological sample is pre-incubated with Gallinamide A or its analogs. Subsequently, a broad-spectrum cysteine protease ABP with a reporter tag (e.g., biotin or a fluorophore) is added. The binding of Gallinamide A to its target proteases will block the binding of the reporter-tagged probe. The reduction in signal from the reporter tag, as measured by techniques like SDS-PAGE with fluorescence scanning or mass spectrometry, corresponds to the specific engagement of Gallinamide A with its targets.[2]
-
Direct ABPP with Gallinamide A Probes: This approach involves the chemical synthesis of a Gallinamide A analog that incorporates a reporter tag, such as an alkyne or azide for subsequent click chemistry, or a fluorophore.[8] This tagged probe directly labels the active target enzymes in a proteome, allowing for their visualization and identification.
Applications
-
Target Identification and Validation: Confirming the molecular targets of Gallinamide A and its analogs in various cell and tissue types.[1][8]
-
Inhibitor Selectivity Profiling: Assessing the selectivity of novel protease inhibitors against a panel of active cysteine proteases in a native biological context.[1][2]
-
Drug Discovery: Screening for and characterizing new inhibitors of therapeutically relevant proteases like Cathepsin L, which is implicated in cancer metastasis, viral entry, and parasitic infections.[2][4][8][9]
-
Fundamental Research: Investigating the role of specific cysteine proteases in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the inhibitory potency of Gallinamide A against various proteases as reported in the literature.
Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsins
| Enzyme | IC50 (nM) | Pre-incubation Time | Inhibition Constant (k_i) (M⁻¹s⁻¹) | Notes | Reference |
| Cathepsin L | 5.0 | 30 min | 9000 ± 260 | Potent and selective inhibition.[1][2][3] | [1][2][3] |
| Cathepsin L | 47 | 0 min | - | Time-dependent inhibition.[2] | [2] |
| Cathepsin V | 140 (approx.) | 30 min | - | 28-fold less potent than against Cathepsin L.[1][2] | [1][2] |
| Cathepsin B | 1600 (approx.) | 30 min | - | 320-fold less potent than against Cathepsin L.[1][2] | [1][2] |
| Cathepsin H | Inactive | - | - | Inactive at the highest concentrations tested.[2] | [2] |
Table 2: Activity of Gallinamide A Against Parasitic Proteases
| Organism | Enzyme | IC50 (nM) | Notes | Reference |
| Trypanosoma cruzi | Cruzain | 0.26 | Potent inhibition.[10] | [10] |
| Schistosoma mansoni | Cathepsin B1 (SmCB1) | Potent (k2nd values >10³ M⁻¹s⁻¹) | Inhibits both carboxydipeptidase and endopeptidase activities.[8] | [8] |
| Plasmodium falciparum | Falcipains | Moderate (IC50 = 8.4 µM against W2 strain) | Originally identified for its antimalarial activity.[4] | [4] |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling
This protocol is adapted from a study demonstrating the inhibition of Cathepsin L by Gallinamide A.[2]
Materials:
-
Gallinamide A
-
Recombinant human Cathepsin L
-
Assay Buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5
-
Broad-spectrum cysteine protease activity-based probe (e.g., DCG-04, a biotinylated E-64 derivative)
-
Positive Control Inhibitor (e.g., CLIK-148, a Cathepsin L selective inhibitor)
-
10% DMSO in water
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and nitrocellulose membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Preparation of Gallinamide A Dilutions: Prepare a 6-point, 3-fold serial dilution of Gallinamide A in 10% DMSO.
-
Enzyme Pre-incubation:
-
In a microcentrifuge tube, add 8.5 µL of assay buffer.
-
Add 1 µL of 40 ng/µL Cathepsin L solution.
-
Add 1.5 µL of the Gallinamide A dilution (or 10% DMSO for the negative control, or 100 µM CLIK-148 for the positive control).
-
Incubate for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add 4 µL of 10 µM DCG-04 probe to each tube.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
-
Detection:
-
Block the membrane and then incubate with streptavidin-HRP.
-
Wash the membrane and add a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Expected Results:
A dose-dependent decrease in the biotin signal for Cathepsin L is expected with increasing concentrations of Gallinamide A, demonstrating competitive binding to the active site. Complete inhibition should be observed at higher concentrations.[2]
Visualizations
Caption: Competitive ABPP workflow with Gallinamide A.
Caption: Mechanism of Cathepsin L inhibition by Gallinamide A.
Caption: Direct ABPP workflow using a tagged Gallinamide A probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallinamide A - Wikipedia [en.wikipedia.org]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Note: Mass Spectrometry-Based Target Engagement Studies of Gallinamide A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of cysteine proteases.[1] Its primary molecular target has been identified as Cathepsin L (CTSL), a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover, antigen presentation, and tumor metastasis.[2][3] Understanding the engagement of Gallinamide A with its cellular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This application note provides detailed protocols for assessing Gallinamide A target engagement using mass spectrometry-based quantitative proteomics, specifically focusing on a competitive activity-based protein profiling (ABPP) approach.
Signaling Pathway
Gallinamide A exerts its biological effects primarily through the inhibition of Cathepsin L. This inhibition can impact several downstream cellular processes. Cathepsin L is involved in the degradation of extracellular matrix (ECM) components, processing of growth factors and their receptors, and regulation of metabolic pathways.[4] By inhibiting Cathepsin L, Gallinamide A can modulate these signaling cascades, potentially affecting cell growth, proliferation, and invasion.[4]
Caption: Gallinamide A signaling pathway.
Quantitative Data Summary
The inhibitory potency of Gallinamide A and its analogs has been evaluated against several cysteine proteases. The following table summarizes key kinetic parameters, demonstrating the high potency and selectivity of Gallinamide A for Cathepsin L.
| Compound | Target Protease | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| Gallinamide A | Human Cathepsin L | 5.0 | 4.67 ± 0.40 | 901,000 | [1][5] |
| Gallinamide A | Human Cathepsin V | 140 | - | - | [1] |
| Gallinamide A | Human Cathepsin B | 1600 | - | - | [1] |
| Gallinamide A | T. cruzi Cruzain | 0.26 ± 0.02 | - | - | [5] |
| Analog 5 | T. cruzi Cruzain | 5.1 ± 1.4 | - | - | [5] |
| Analog 10 | Human Cathepsin L | - | 0.0937 ± 0.01 | 8,730,000 | [6] |
Note: IC50, Ki, and kinact/Ki values are key parameters for evaluating enzyme inhibitors. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme. k_inact/Ki is the second-order rate constant for enzyme inactivation, which is a measure of the efficiency of an irreversible inhibitor.
Experimental Protocols
A competitive activity-based protein profiling (ABPP) workflow coupled with quantitative mass spectrometry is a powerful method to identify the cellular targets of Gallinamide A and assess its engagement with these targets in a complex biological system.
Experimental Workflow
Caption: Mass spectrometry workflow.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., MDA-MB-231, known to express high levels of Cathepsin L) in appropriate media.
-
Treat cells with varying concentrations of Gallinamide A or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
2. Competitive Activity-Based Protein Profiling (ABPP):
-
For live cells: After treatment with Gallinamide A, incubate the cells with a cell-permeable, alkyne-functionalized cysteine protease activity-based probe (ABP) (e.g., a derivative of E-64).
-
For cell lysates: Harvest and lyse the treated cells in a suitable lysis buffer. Incubate the lysates with the alkyne-functionalized ABP.
-
The ABP will covalently bind to the active site of cysteine proteases that are not already inhibited by Gallinamide A.
3. Click Chemistry and Enrichment:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-functionalized ABP-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated magnetic beads. Wash the beads extensively to remove non-specifically bound proteins.
4. Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the enriched proteins. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).
-
Digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
Collect the resulting peptides and desalt them using C18 StageTips.
5. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
6. Data Analysis:
-
Process the raw mass spectrometry data using a software platform such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Perform label-free quantification (LFQ) to compare the abundance of the identified proteins between the Gallinamide A-treated and vehicle control samples.
-
Proteins that show a significant decrease in abundance in the Gallinamide A-treated samples are considered potential targets, as their active sites were blocked by Gallinamide A, preventing ABP labeling and subsequent enrichment. Cathepsin L is expected to be a primary hit.
This detailed protocol provides a robust framework for researchers to investigate the target engagement of Gallinamide A and other covalent inhibitors, facilitating a deeper understanding of their mechanism of action and aiding in the development of more selective and potent therapeutic agents.
References
- 1. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 3. What are CTSL modulators and how do they work? [synapse.patsnap.com]
- 4. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Assessing the Cell Permeability of Gallinamide A TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A, a cyclic depsipeptide isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of human Cathepsin L[1][2]. Cathepsin L is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including tumor invasion and metastasis, antigen processing, and viral entry[3][4][5]. The trifluoroacetic acid (TFA) salt of Gallinamide A is a common formulation for research and development purposes.
Understanding the cell permeability of Gallinamide A TFA is a critical step in its development as a potential therapeutic agent. Poor membrane penetration can significantly limit the efficacy of a drug targeting intracellular components. These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Data Presentation
As no specific experimental data on the cell permeability of this compound is publicly available, the following tables present a representative, hypothetical dataset. This data is intended to be illustrative of typical results obtained for a cyclic peptide with moderate passive permeability and potential for active transport.
Table 1: PAMPA Permeability of this compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 3.5 ± 0.4 | Moderate |
| Propranolol (High Permeability Control) | 15.2 ± 1.1 | High |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 | Low |
Table 2: Caco-2 Permeability of this compound
| Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 2.1 ± 0.3 | 3.1 |
| Basolateral to Apical (B-A) | 6.5 ± 0.7 | |
| Propranolol (High Permeability Control, A-B) | 18.5 ± 1.5 | 0.9 |
| Atenolol (Low Permeability Control, A-B) | 0.5 ± 0.1 | 1.1 |
Note: An efflux ratio greater than 2 is generally indicative of active efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of this compound across an artificial lipid membrane, providing a rapid and high-throughput screening method.
Materials:
-
This compound
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Propranolol and Atenolol (as controls)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Donor Solutions:
-
Dissolve this compound and control compounds in DMSO to create 10 mM stock solutions.
-
Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
-
Hydrate the PAMPA Plate:
-
Add 180 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter membranes are in contact with the PBS.
-
Incubate for 15-30 minutes at room temperature to hydrate the membrane.
-
-
Perform the Assay:
-
Carefully remove the donor plate and discard any remaining hydration buffer.
-
Add 180 µL of the donor solutions (this compound and controls) to the donor plate wells in triplicate.
-
Place the donor plate back onto the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours in a sealed container to prevent evaporation.
-
-
Quantify Compound Concentrations:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound and controls in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or LC-MS/MS for higher sensitivity and specificity).
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
Where:
-
VD = Volume of the donor well (cm³)
-
VA = Volume of the acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[CA] = Concentration in the acceptor well at time t
-
[CD_initial] = Initial concentration in the donor well
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the permeability of this compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal epithelium. This assay can evaluate both passive and active transport mechanisms.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Propranolol and Atenolol (as controls)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Add 0.4 mL of HBSS (pH 6.5, to mimic the intestinal lumen) containing 10 µM this compound or control to the apical (donor) side.
-
Add 1.2 mL of HBSS (pH 7.4) to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the monolayers as described above.
-
Add 1.2 mL of HBSS (pH 7.4) containing 10 µM this compound or control to the basolateral (donor) side.
-
Add 0.4 mL of HBSS (pH 7.4) to the apical (acceptor) side.
-
Incubate and sample from the apical side as described for A-B transport.
-
-
-
Sample Analysis:
-
Analyze the concentration of this compound and controls in the collected samples using a validated LC-MS/MS method.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the following equation:
Where:
-
dQ/dt = The rate of permeation (µmol/s)
-
A = The surface area of the membrane (cm²)
-
C₀ = The initial concentration in the donor chamber (µmol/cm³)
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Visualizations
References
- 1. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L: R&D Systems [rndsystems.com]
- 4. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cathepsin L in Cancer with Gallinamide A TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallinamide A, a natural product derived from marine cyanobacteria, has emerged as a highly potent and selective irreversible inhibitor of cathepsin L (CTSL).[1][2] Its trifluoroacetate (TFA) salt, Gallinamide A TFA, offers a valuable tool for investigating the role of CTSL in various pathological processes, particularly in cancer. Cathepsin L is a lysosomal cysteine protease that is frequently upregulated in various cancers and has been implicated in promoting tumor progression, invasion, and metastasis through the degradation of the extracellular matrix (ECM).[3][4][5] These application notes provide detailed protocols for utilizing this compound to study the function of cathepsin L in cancer cell lines.
Mechanism of Action
Gallinamide A acts as a covalent, irreversible inhibitor of cathepsin L.[1][2] Its mechanism involves the reactive Michael acceptor enamide of Gallinamide A forming a stable covalent bond with the active site cysteine residue of the protease.[2] This irreversible inhibition makes it a powerful tool for sustained suppression of CTSL activity in experimental settings.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of Gallinamide A against human cathepsins.
Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsin L
| Parameter | Value | Reference |
| IC₅₀ (30 min preincubation) | 5.0 nM | [1] |
| IC₅₀ (no preincubation) | 47 nM | [1] |
| kᵢ (inhibition constant) | 9000 ± 260 M⁻¹s⁻¹ | [2] |
| IC₅₀ (another study) | 17.6 pM | [6] |
Table 2: Selectivity of Gallinamide A for Human Cathepsins (30 min preincubation)
| Cathepsin | IC₅₀ | Selectivity vs. Cathepsin L | Reference |
| Cathepsin L | 5.0 nM | - | [1] |
| Cathepsin V | 140 nM | 28-fold | [1] |
| Cathepsin B | 1600 nM | 320-fold | [1] |
| Cathepsin H | Inactive | >10,000-fold | [1] |
Experimental Protocols
Herein are detailed protocols for assessing the effects of this compound on cancer cells.
Protocol 1: In Vitro Cathepsin L Activity Assay
This protocol measures the direct inhibitory effect of this compound on CTSL activity using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin L
-
This compound
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1.0 mM EDTA, 4 mM DTT, pH 5.5
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to desired concentrations.
-
In a 96-well plate, add 50 µL of recombinant human cathepsin L (e.g., 3.0 ng/mL in Assay Buffer).
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for irreversible inhibition.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 20 µM Z-Phe-Arg-AMC in Assay Buffer).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Monitor the fluorescence kinetically over 30-60 minutes.
-
Calculate the rate of reaction and determine the IC₅₀ value of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines the mode of cell death induced by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 4: Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound.
-
Add 1 x 10⁵ cells to the upper chamber of each Transwell insert.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Visualizations
Signaling Pathway
Caption: Cathepsin L's role in metastasis and its inhibition by Gallinamide A.
Experimental Workflow
Caption: Workflow for studying this compound in cancer cell lines.
References
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]
- 5. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting Gallinamide A TFA solubility issues in buffers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Gallinamide A TFA salt in various buffer systems. The information is presented in a clear question-and-answer format to directly address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and why is its TFA salt form common?
Gallinamide A is a natural lipodepsipeptide and a potent, selective, and irreversible inhibitor of human Cathepsin L.[1][2] During its chemical synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is frequently used as an ion-pairing agent.[3][4] Consequently, the final lyophilized product is often a TFA salt.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the likely cause?
Gallinamide A is a hydrophobic molecule.[5] The precipitation is likely due to the low aqueous solubility of the peptide, which is exacerbated when a concentrated organic stock solution is diluted into a purely aqueous buffer. This phenomenon is common for hydrophobic peptides.
Q3: Can the TFA counter-ion affect my experimental results?
Yes, residual TFA can interfere with biological assays.[3] It has been shown to be cytotoxic to cells even at nanomolar concentrations and can alter the secondary structure and solubility of peptides.[3][6] For sensitive cell-based assays or in vivo studies, it is highly recommended to either use a minimal amount of the TFA salt stock or perform a salt exchange to a more biocompatible counter-ion like acetate or hydrochloride.[3][4]
Q4: What is the mechanism of action of Gallinamide A?
Gallinamide A irreversibly inhibits Cathepsin L through a Michael addition mechanism. Its reactive acrylamide "warhead" forms a covalent bond with the active site cysteine residue of the protease.[5][7]
Troubleshooting Guide for this compound Solubility Issues
Problem: My lyophilized this compound will not dissolve in my aqueous buffer (e.g., PBS, Tris).
-
Cause: Gallinamide A is a lipophilic peptide with poor intrinsic water solubility.
-
Solution: Direct dissolution in aqueous buffers is not recommended. A solubilization strategy starting with an organic solvent is necessary. Please refer to the detailed Experimental Protocol for Solubilizing this compound below.
Problem: My Gallinamide A solution is cloudy or contains visible particulates.
-
Cause: The peptide has either not fully dissolved or has precipitated out of solution.
-
Solution:
-
Sonication: Briefly sonicate the vial in a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate excessive heat and degrade the peptide.[8]
-
Gentle Warming: Warm the solution to 30-40°C. Be cautious as excessive heat can also lead to degradation.
-
Clarification: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble aggregates. Carefully transfer the clear supernatant to a fresh tube.
-
Problem: I observe inconsistent results between different batches of this compound.
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Cause: Variability in the amount of residual TFA or differences in lyophilization can affect the solubility and activity of the peptide.
-
Solution:
-
Standardize Dissolution Protocol: Ensure you are using the exact same procedure to dissolve each batch.
-
Quantify Peptide Concentration: After dissolution, it is good practice to determine the actual concentration of your stock solution, for example, by using a fluorescently labeled analog or by amino acid analysis if possible.
-
Consider TFA Removal: For highly sensitive and reproducible experiments, performing a TFA salt exchange is recommended. See the Protocol for TFA Salt Exchange below.
-
Data Presentation
Table 1: Physicochemical Properties of Gallinamide A
| Property | Value | Source |
| Molecular Formula | C31H52N4O7 | [2] |
| Molecular Weight | 592.78 g/mol | [9] |
| Predicted LogP | 3.15 | (Predicted) |
| Predicted Isoelectric Point (pI) | 7.85 | (Predicted) |
Table 2: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | Gallinamide A has been shown to be soluble in 100% DMSO at 10 mM.[10] Use anhydrous, high-purity DMSO. |
| Dimethylformamide (DMF) | Alternative to DMSO. | |
| Acetonitrile, Ethanol, Methanol | Can be used for initial wetting of the lyophilized powder before adding DMSO or buffer. | Less effective than DMSO for highly concentrated stocks. |
| Aqueous Buffers (e.g., PBS, Tris) | Not recommended for initial dissolution. | Used for final dilution of the organic stock solution. The final concentration of the organic co-solvent should be kept as low as possible and tested for compatibility with the assay. |
Experimental Protocols
Protocol 1: Solubilization of this compound for Aqueous Assays
This protocol is designed to prepare a concentrated stock solution in an organic solvent, which is then diluted into an aqueous buffer.
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution in Organic Solvent:
-
Add a small volume of 100% anhydrous, high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex gently until the peptide is fully dissolved. A brief sonication in a water bath (5-10 minutes) can aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the aqueous buffer of choice, slowly add the concentrated DMSO stock solution dropwise to achieve the desired final concentration.
-
Crucially, do not add the aqueous buffer to the concentrated DMSO stock , as this can cause the peptide to precipitate immediately.
-
The final concentration of DMSO in your assay should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects on biological systems. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
-
Final Preparation and Storage:
-
If any cloudiness or precipitation is observed after dilution, centrifuge the solution at >10,000 x g for 5 minutes and use the clear supernatant.
-
For storage, it is recommended to aliquot the high-concentration DMSO stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol is for applications where the presence of TFA is a concern.
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water. If solubility is an issue, a small amount of acetonitrile can be added.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM. Let the solution stand at room temperature for at least one minute.[8][11]
-
Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the lyophilization (step 3) at least two more times.[8][11]
-
Final Product: The resulting lyophilized powder will be the hydrochloride salt of Gallinamide A. Dissolve this using the appropriate protocol for your experiment (starting with an organic solvent if necessary).
Mandatory Visualizations
References
- 1. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line Software [vcclab.org]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gallinamide A TFA Stability
Welcome to the technical support center for Gallinamide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of Gallinamide A trifluoroacetic acid (TFA) salt for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and why is its stability important?
Gallinamide A is a cyclic depsipeptide originally isolated from marine cyanobacteria.[1] It is a potent and selective irreversible inhibitor of human Cathepsin L, a cysteine protease implicated in various diseases.[1][2] The long-term stability of Gallinamide A is crucial for obtaining reliable and reproducible data in multi-day or multi-week experiments, as degradation can lead to a loss of activity and inaccurate results.
Q2: What is TFA and how does it affect Gallinamide A?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, including Gallinamide A.[3][4] As a result, the final lyophilized product is often a TFA salt, where the TFA counter-ion is associated with positively charged residues on the peptide.[3] While necessary for purification, residual TFA can impact the stability, solubility, and biological activity of peptides.[5] It can sometimes lead to aggregation or alter the peptide's secondary structure.[5]
Q3: How should I store lyophilized Gallinamide A TFA salt for long-term stability?
For long-term storage, lyophilized this compound salt should be kept in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[6] Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can accelerate degradation.[6]
Q4: What is the recommended procedure for dissolving this compound salt?
Due to the potential for aggregation, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile before diluting with the desired aqueous buffer.
Q5: Can I remove the TFA from my Gallinamide A sample?
Yes, TFA can be removed or exchanged for a more biocompatible counter-ion like acetate or hydrochloride.[3][7] This is particularly important for cell-based assays where TFA can be cytotoxic, or for in vivo studies.[4][5] Common methods for TFA removal include ion-exchange chromatography or repeated lyophilization from an HCl solution.[3][7]
Q6: How does the ester bond in Gallinamide A affect its stability?
Gallinamide A is a depsipeptide, meaning it contains at least one ester linkage in its cyclic structure.[8][9] Ester bonds are generally more susceptible to hydrolysis, especially at acidic or alkaline pH, compared to amide bonds.[10] This can be a potential degradation pathway for Gallinamide A. In fact, some research on analogs has involved replacing the ester bond with a more stable amide bond.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time in solution | 1. Hydrolysis of the ester bond: The depsipeptide nature of Gallinamide A makes it susceptible to hydrolysis, especially at non-neutral pH. 2. Aggregation: Peptides, particularly with TFA counter-ions, can aggregate in solution, reducing the concentration of active monomer. | 1. Prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles. Maintain the pH of the stock solution between 5 and 7. 2. Use a small amount of organic solvent (e.g., DMSO) to initially dissolve the peptide before adding aqueous buffer. Consider exchanging the TFA counter-ion for acetate or hydrochloride to improve solubility and reduce aggregation. |
| Inconsistent results between experimental replicates | 1. Inaccurate concentration determination: The gross weight of the lyophilized powder includes the peptide, bound TFA, and residual water. Using the gross weight for concentration calculations can lead to significant errors.[5] 2. Degradation of stock solution: If the stock solution is not stored properly or is used over an extended period, degradation can lead to variability. | 1. Determine the net peptide content. If not provided by the supplier, consider TFA exchange followed by peptide quantification using UV absorbance or amino acid analysis.[5] 2. Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles and contamination. |
| Precipitation of Gallinamide A in aqueous buffer | 1. Poor solubility: The presence of TFA and the hydrophobic nature of the peptide can lead to poor solubility in aqueous solutions.[5] | 1. Dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO) before slowly adding the aqueous buffer with vortexing. 2. Perform a TFA/acetate exchange, as the acetate salt may have better aqueous solubility.[5] |
| Unexpected cytotoxicity in cell-based assays | 1. Residual TFA: TFA is known to be toxic to cells, which can interfere with the interpretation of experimental results.[4][5] | 1. Exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, using established protocols.[3][7] |
Data Summary
The following tables provide illustrative data on the stability of a typical cyclic depsipeptide under various conditions. Note that specific data for Gallinamide A is limited in the public domain, and these tables are intended as a general guide.
Table 1: Illustrative Stability of a Cyclic Depsipeptide in Different Solvents at 4°C
| Solvent | % Remaining after 7 days | % Remaining after 30 days |
| Water (pH 7) | 95% | 85% |
| PBS (pH 7.4) | 94% | 82% |
| 50% Acetonitrile/Water | 98% | 92% |
| DMSO | >99% | >98% |
Table 2: Illustrative pH Stability of a Cyclic Depsipeptide in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours |
| 3 | 48 |
| 5 | 120 |
| 7 | 150 |
| 9 | 72 |
Experimental Protocols
Protocol 1: Stability Assessment of Gallinamide A by HPLC-MS
This protocol outlines a method to assess the stability of Gallinamide A under different conditions (e.g., pH, temperature, solvent).
1. Materials:
-
This compound salt
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid
-
Buffers of various pH (e.g., citrate, phosphate, borate)
-
HPLC-MS system with a C18 column
2. Sample Preparation:
-
Prepare a stock solution of Gallinamide A in DMSO at a concentration of 1 mg/mL.
-
For each stability condition, dilute the stock solution to a final concentration of 50 µg/mL in the respective test buffer or solvent.
-
Prepare a "time zero" sample by immediately analyzing one of the freshly prepared solutions.
-
Incubate the remaining samples under the desired conditions (e.g., 4°C, 25°C, 37°C).
3. HPLC-MS Analysis:
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.
-
Inject the sample into the HPLC-MS system.
-
HPLC Method (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and MS (positive ion mode, monitoring for the [M+H]⁺ of Gallinamide A and potential degradation products).
-
-
Data Analysis:
-
Quantify the peak area of the intact Gallinamide A at each time point.
-
Calculate the percentage of Gallinamide A remaining relative to the time zero sample.
-
Identify any major degradation products by their mass-to-charge ratio.
-
Protocol 2: TFA to Acetate Exchange using Anion Exchange Resin
This protocol describes how to replace the TFA counter-ion with acetate.
1. Materials:
-
This compound salt
-
Strong anion exchange resin (e.g., AG 1-X8)
-
Sodium acetate solution (1 M)
-
HPLC-grade water
-
Lyophilizer
2. Procedure:
-
Prepare a small column with the anion exchange resin.
-
Equilibrate the column by washing with 1 M sodium acetate solution.
-
Wash the column thoroughly with HPLC-grade water to remove excess sodium acetate.
-
Dissolve the this compound salt in a minimal amount of water.
-
Apply the peptide solution to the column.
-
Elute the peptide with water and collect the fractions containing the peptide (monitor with UV absorbance at 220 nm or a suitable method).
-
Combine the peptide-containing fractions.
-
Freeze the combined fractions and lyophilize to obtain the Gallinamide A acetate salt.
-
Confirm the exchange and purity using HPLC-MS and/or NMR.
Visualizations
Caption: Workflow for assessing Gallinamide A stability.
Caption: Troubleshooting decision tree for Gallinamide A.
Caption: Potential degradation pathways for Gallinamide A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteome Analysis Using Gel-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Depsipeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Gallinamide A TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gallinamide A TFA, with a focus on minimizing and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Gallinamide A?
Gallinamide A is a potent and selective irreversible inhibitor of human Cathepsin L.[1][2] Its mechanism involves the formation of a covalent bond with the active site cysteine residue of the protease.[2] This irreversible binding leads to prolonged inhibition of the enzyme's activity.
Q2: What are the known off-target effects of Gallinamide A?
While Gallinamide A is highly selective for Cathepsin L, it can exhibit activity against other closely related cysteine proteases. Studies have shown that it is 28-fold more selective for Cathepsin L than Cathepsin V and 320-fold more selective than Cathepsin B.[1][3] It is reported to be inactive against the exopeptidase Cathepsin H.[1][3] Due to its covalent nature, there is a potential for off-target interactions with other proteins containing reactive cysteine residues. Researchers should be aware of this possibility when interpreting experimental results.
Q3: What is this compound?
This compound is the trifluoroacetate salt of Gallinamide A. The TFA salt form is often used to improve the solubility and stability of the peptide. It is important to consider the potential effects of TFA in your experiments, although it is generally used at concentrations that do not interfere with most biological assays.
Q4: Are there strategies to reduce the off-target effects of Gallinamide A?
Yes, several strategies can be employed:
-
Use the lowest effective concentration: Titrate Gallinamide A to the lowest concentration that yields the desired on-target effect to minimize the likelihood of off-target binding.
-
Control experiments: Include appropriate controls to differentiate between on-target and off-target effects. This can include using cells with knockdown or knockout of Cathepsin L or using a less active analog of Gallinamide A as a negative control.
-
Structural modification: Synthesis of Gallinamide A analogs with improved selectivity is an active area of research. Modifications to the peptide backbone and side chains can enhance binding to the target protease while reducing interactions with other proteins.[4][5][6]
-
Targeted delivery: While not yet specific to Gallinamide A, targeted delivery systems using cyclic peptides or antibody-drug conjugates are being developed to increase the concentration of therapeutic agents at the site of action, thereby reducing systemic exposure and off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of Gallinamide A.
Troubleshooting Workflow:
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Gallinamide A Analogs as Potent Inhibitors of the Cysteine Proteases Human Cathepsin L and Trypanosoma cruzi Cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
optimizing pre-incubation time for Gallinamide A TFA assays
Welcome to the Technical Support Center for Gallinamide A TFA Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and what is its mechanism of action?
Gallinamide A is a potent and selective irreversible inhibitor of human Cathepsin L.[1][2][3][4] Its mechanism of action involves the formation of a covalent bond with the active site cysteine of the protease through a Michael addition reaction.[2][4][5] This irreversible binding makes the timing of its interaction with the enzyme a critical experimental parameter.
Q2: Why is pre-incubation time a critical factor in Gallinamide A assays?
Gallinamide A exhibits time-dependent inhibition, meaning its inhibitory potency increases with longer pre-incubation times with the target enzyme, Cathepsin L, before the addition of the substrate.[2][4][5][6] Pre-incubation allows for the covalent bond to form, leading to a more accurate determination of its inhibitory activity. For example, studies have shown a significant decrease in the IC50 value of Gallinamide A against Cathepsin L after a 30-minute pre-incubation compared to no pre-incubation.[2][5][6]
Q3: What does "TFA" in "this compound" signify?
TFA stands for trifluoroacetic acid. It is often used as a counterion to stabilize peptides and small molecules like Gallinamide A during synthesis and purification. For most biological assays, the presence of residual TFA at working dilutions is not expected to interfere with the results.
Q4: What is the primary signaling pathway involving Gallinamide A's target, Cathepsin L?
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[5][7] In cancer, elevated Cathepsin L activity is associated with tumor invasion, metastasis, and drug resistance.[3][5][7][8] Gallinamide A, by inhibiting Cathepsin L, can modulate these pathways.
Below is a diagram illustrating the central role of Cathepsin L and its inhibition by Gallinamide A.
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing the pre-incubation time for your this compound assays.
| Problem | Possible Causes | Solutions |
| High variability in IC50 values between experiments. | Inconsistent pre-incubation timing. Pipetting errors. Cell plating inconsistencies (for cell-based assays). | Ensure precise and consistent pre-incubation times for all samples, including controls. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure a homogenous cell suspension and allow plates to rest at room temperature before incubation to ensure even cell distribution. |
| No significant difference in IC50 with and without pre-incubation. | Pre-incubation time is too short. Gallinamide A degradation. Inactive enzyme. | Increase the pre-incubation time. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to determine the optimal duration. Prepare fresh Gallinamide A solutions for each experiment. Avoid repeated freeze-thaw cycles. Verify the activity of your Cathepsin L stock with a known substrate and control inhibitor. |
| Unexpectedly high IC50 values even with pre-incubation. | Sub-optimal assay buffer conditions (pH, additives). High enzyme concentration. Interference from TFA salt (unlikely but possible at very high concentrations). | Optimize the assay buffer. Cathepsin L is most active at an acidic pH (typically pH 5.5). Titrate the enzyme concentration to ensure the assay is in the linear range. High enzyme concentrations can lead to rapid substrate depletion and may require higher inhibitor concentrations for effective inhibition. Ensure the final concentration of TFA in the assay is negligible. If concerned, dialyze the Gallinamide A stock or use a different salt form if available. |
| Assay signal is too low or too high. | Incorrect substrate concentration. Inappropriate cell number (for cell-based assays). Incorrect plate reader settings. | Determine the Km of the substrate for your enzyme and use a substrate concentration at or below the Km for competitive inhibition studies. Optimize cell seeding density to ensure the signal is within the linear range of the detection method. Check the excitation and emission wavelengths and other settings on your plate reader. |
Experimental Protocols
Protocol: Optimizing Pre-incubation Time for Gallinamide A Inhibition of Cathepsin L
This protocol provides a framework for determining the optimal pre-incubation time for a biochemical assay measuring Gallinamide A inhibition of recombinant human Cathepsin L.
Materials:
-
Recombinant Human Cathepsin L
-
This compound
-
Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 4 mM DTT, pH 5.5)
-
96-well black microplates
-
Fluorescence plate reader
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant Cathepsin L and the substrate in assay buffer to their desired working concentrations.
-
-
Assay Plate Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add serial dilutions of Gallinamide A to the appropriate wells. Include vehicle control (DMSO) wells.
-
Add the diluted Cathepsin L to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for different durations (e.g., 0, 15, 30, and 60 minutes). The 0-minute time point involves adding the substrate immediately after the enzyme.
-
-
Reaction Initiation and Measurement:
-
After the designated pre-incubation time, add the Cathepsin L substrate to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for Z-FR-AMC) in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the initial reaction rates from the kinetic reads.
-
Plot the percent inhibition versus the logarithm of the Gallinamide A concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.
-
Data Presentation
Table 1: Effect of Pre-incubation Time on Gallinamide A IC50 against Cathepsin L
The following table summarizes representative data demonstrating the impact of pre-incubation time on the inhibitory potency of Gallinamide A.
| Pre-incubation Time (minutes) | IC50 (nM) | Fold Change in Potency (relative to 0 min) |
| 0 | 47.0 | 1.0 |
| 30 | 5.0 | 9.4 |
Data is illustrative and based on published findings.[2][5][6]
This data clearly shows that a 30-minute pre-incubation period increases the apparent potency of Gallinamide A by nearly 10-fold. Researchers should generate similar data under their specific experimental conditions to determine the optimal pre-incubation time for their assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin L1 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 8. researchgate.net [researchgate.net]
dealing with the reactivity of Gallinamide A TFA in complex media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gallinamide A TFA. It focuses on the challenges presented by its reactivity and the presence of the trifluoroacetic acid (TFA) counter-ion in complex biological media.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and what is its mechanism of action?
A: Gallinamide A is a natural lipodepsipeptide derived from marine cyanobacteria.[1][2] It is a potent and selective irreversible inhibitor of cathepsin L and related cysteine proteases.[1][3][4] Its mechanism involves a covalent Michael addition reaction between its reactive enamide group (an α,β-unsaturated Michael acceptor) and the active site cysteine thiol of the protease.[2][3] This irreversible binding leads to the inactivation of the enzyme.
Q2: Why is the compound supplied as a TFA salt? What are the implications?
A: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and HPLC purification of peptides and related molecules like Gallinamide A.[5][6] Consequently, the final lyophilized product is often a TFA salt, where the TFA anion acts as a counter-ion to positively charged groups on the molecule.[7][8] While essential for purification, residual TFA can significantly impact experimental results. It can alter the compound's conformation, solubility, and biological activity, and may exhibit cytotoxicity at concentrations as low as 10 nM.[5][7]
Q3: Can the TFA counter-ion interfere with my assay?
A: Yes, residual TFA can cause unpredictable results.[7] Its acidity can denature pH-sensitive proteins in your assay.[5] Furthermore, TFA has been reported to inhibit cell proliferation in some cases and stimulate it in others, which can lead to false positive or negative results in cell-based assays.[7] For sensitive applications, especially in vivo studies or cell-based assays, reducing TFA levels to below 1% is often recommended.[5]
Troubleshooting Guide
Q4: I'm observing higher-than-expected cytotoxicity in my cell-based assay. Could this compound be the cause?
A: Yes, this is a common issue. The observed cytotoxicity may stem from two sources: the intrinsic activity of Gallinamide A or the presence of the TFA counter-ion. TFA itself is known to be cytotoxic and can inhibit the proliferation of cell types like osteoblasts and chondrocytes even at nanomolar concentrations.[7]
Recommended Actions:
-
Run a TFA Control: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present with your Gallinamide A sample.
-
Perform a Counter-ion Exchange: Exchange the TFA for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. A detailed protocol is provided below (see Protocol 2). Re-testing the HCl or acetate salt of Gallinamide A should clarify if the cytotoxicity is from the compound or the TFA.[5][9]
Q5: My IC50 values for Gallinamide A are inconsistent or weaker than the literature reports.
A: Inconsistent potency can be due to several factors related to the reactivity of Gallinamide A and the presence of TFA.
Potential Causes & Solutions:
-
Compound Instability: Gallinamide A is an irreversible inhibitor with reactive functional groups, including an ester bond.[2][3] It may be unstable in your assay medium, especially if it contains high concentrations of serum with active esterases.[10]
-
Solution: Assess the stability of Gallinamide A in your specific medium over the time course of your experiment (see Protocol 1). Consider reducing pre-incubation times or serum concentrations if stability is an issue.
-
-
TFA Interference: TFA can bind to positively charged residues on your target protein or other components in the assay, potentially altering interactions.[5][9]
-
Solution: Perform a counter-ion exchange to remove TFA.
-
-
Reaction with Media Components: The reactive enamide of Gallinamide A could potentially react with other nucleophiles in complex media, such as free thiols on serum albumin, reducing the effective concentration available to inhibit your target.
-
Solution: Minimize pre-incubation time in complex media. If possible, perform the inhibition assay in a simpler buffer system before validating in a more complex matrix.
-
Q6: I am seeing high background or artifacts in my fluorescence-based assay.
A: This could be an artifact caused by the TFA or the compound itself. Some compounds can quench fluorescence, leading to misleading results in assays that rely on fluorescent substrates.[11][12]
Recommended Actions:
-
Run a "Compound Only" Control: Include a control well with Gallinamide A and the fluorescent probe/substrate but without the enzyme/target to check for direct quenching or fluorescence effects.
-
Consider an Orthogonal Assay: If possible, validate your findings using a different detection method, such as LC-MS, to measure substrate turnover.
Data Presentation
Table 1: Reported In Vitro Activity of Gallinamide A This table summarizes the inhibitory concentrations of Gallinamide A against various targets as reported in the literature.
| Target | Assay Type | IC50 / EC50 | Reference |
| Human Cathepsin L | Enzymatic Assay (30 min pre-incubation) | 5.0 nM | [3] |
| Human Cathepsin L | Enzymatic Assay | 17.6 pM | [13] |
| Plasmodium falciparum (W2 strain) | Cell-based Assay | 8.4 µM | [1] |
| Plasmodium falciparum | Cell-based Assay | 50 nM | [13] |
| Trypanosoma cruzi cruzain | Enzymatic Assay | 0.26 nM | [14] |
| Intracellular T. cruzi amastigotes | Cell-based Assay | 15 nM | [14] |
| SARS-CoV-2 Infection (VeroE6 cells) | Cell-based Assay | 28 nM | [13] |
Table 2: Example Plasma Stability Data for a Test Compound This table illustrates how to present stability data. The values are for demonstration purposes only and do not represent actual data for Gallinamide A.
| Incubation Time (minutes) | % Compound Remaining (Mean ± SD) | Half-life (t½) (minutes) |
| 0 | 100 | \multirow{5}{*}{Calculated from decay curve} |
| 15 | 85.2 ± 4.1 | |
| 30 | 68.5 ± 3.5 | |
| 60 | 45.1 ± 2.9 | |
| 120 | 18.9 ± 2.2 |
Mandatory Visualizations
Caption: Proposed mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.
Caption: A logical workflow for troubleshooting common issues with this compound.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Plasma or Cell Culture Media
This protocol outlines a general method to determine the stability of Gallinamide A in a complex biological matrix using LC-MS/MS.[10][15]
Materials:
-
This compound
-
Human (or other species) plasma, serum, or complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge for 96-well plates
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of Gallinamide A (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in ACN or an appropriate solvent.
-
Reaction Setup: Pre-warm the biological matrix (plasma, media) to 37°C. In a 96-well plate, add the matrix to each well.
-
Initiate Reaction: To start the assay, add a small volume of the Gallinamide A working solution to each well to achieve the final desired concentration (e.g., 1-10 µM). Mix gently. This is the T=0 time point for the first set of wells.
-
Incubation: Incubate the plate at 37°C. Samples will be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to the appropriate wells. The ACN will precipitate the proteins.
-
Protein Precipitation: After the final time point, seal the plate and vortex for 2 minutes. Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the samples by LC-MS/MS to quantify the remaining concentration of Gallinamide A relative to the internal standard.
-
Data Analysis: Calculate the percentage of Gallinamide A remaining at each time point compared to the T=0 sample. Plot the natural logarithm of the percent remaining against time to determine the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.[10]
Caption: Experimental workflow for determining the stability of Gallinamide A.
Protocol 2: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt
This protocol describes a common method to replace TFA counter-ions with chloride, which is more physiologically compatible.[9]
Materials:
-
This compound (lyophilized powder)
-
10 mM Hydrochloric Acid (HCl) solution in water
-
Milli-Q or HPLC-grade water
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the lyophilized this compound powder in a minimal amount of 10 mM HCl.
-
Lyophilization (Cycle 1): Freeze the solution (e.g., using a dry ice/acetone bath or by placing it in a -80°C freezer) until it is completely solid. Lyophilize the sample until all the solvent is removed (typically overnight).
-
Repeat Cycles: To ensure complete exchange, repeat the process. Re-dissolve the resulting powder in 10 mM HCl, freeze, and lyophilize again. Three cycles are generally sufficient to reduce TFA content to negligible levels.[9]
-
Final Wash: For the final cycle, dissolve the peptide in pure Milli-Q water (instead of HCl solution), freeze, and lyophilize one last time to remove any excess HCl.
-
Verification (Optional): The efficiency of TFA removal can be quantified using methods like ¹⁹F-NMR or specific HPLC-ELSD analysis if available.[9] The resulting Gallinamide A HCl salt can then be weighed and used to prepare fresh stock solutions for biological assays.
References
- 1. Gallinamide A - Wikipedia [en.wikipedia.org]
- 2. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Quenched fluorescent substrate-based peptidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gallinamide A TFA Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Gallinamide A TFA in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
Gallinamide A is a natural product isolated from marine cyanobacteria.[1][2] Its trifluoroacetic acid (TFA) salt is commonly used in research. Gallinamide A is a potent, selective, and irreversible inhibitor of human Cathepsin L (CatL), a cysteine protease.[1][3][4] It acts by forming a covalent bond with the active site cysteine residue of CatL, thereby inactivating the enzyme.[3][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Gallinamide A have not been extensively documented, based on its mechanism of action and general principles of drug resistance, potential mechanisms include:
-
Target Alteration: Downregulation or mutation of the Cathepsin L protein (CTSL gene) could reduce the primary target of Gallinamide A.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Gallinamide A out of the cell, reducing its intracellular concentration.
-
Pathway Compensation: Upregulation of alternative or compensatory signaling pathways may bypass the effects of Cathepsin L inhibition.
-
Increased Antioxidant Capacity: Enhanced cellular antioxidant systems, such as elevated glutathione (GSH) levels, might quench the reactive electrophile of Gallinamide A, preventing it from reaching its target.
Q3: How can I confirm if my cells have developed resistance to this compound?
You can confirm resistance by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in your cell line compared to the parental, sensitive cell line indicates the development of resistance.
Troubleshooting Guide
Issue 1: Increased IC50 of this compound in my cell line.
This is the primary indicator of resistance. The following steps will help you investigate the underlying cause.
Workflow for Investigating Gallinamide A Resistance
References
troubleshooting inconsistent results in Gallinamide A TFA experiments
Welcome to the technical support center for Gallinamide A experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during their work with Gallinamide A, particularly in the context of trifluoroacetic acid (TFA) usage.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and what is its primary mechanism of action?
Gallinamide A is a cyclodepsipeptide of marine origin, first isolated from the cyanobacterium Schizothrix spp.[1] It is a potent and selective irreversible inhibitor of the human cysteine protease, Cathepsin L.[2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine of Cathepsin L, effectively inactivating the enzyme.[2]
Q2: Why is Trifluoroacetic Acid (TFA) commonly found in Gallinamide A samples?
TFA is a strong acid frequently used in the solid-phase synthesis and purification of peptides and related molecules like Gallinamide A.[3][4][5] It is a common component of the mobile phase in reverse-phase high-performance liquid chromatography (RP-HPLC), a standard technique for purifying Gallinamide A. As a result, Gallinamide A is often isolated as a TFA salt.
Q3: Can residual TFA in my Gallinamide A sample affect my experimental results?
Yes, residual TFA can significantly impact experimental outcomes, leading to inconsistent and unreliable data. TFA can alter the physicochemical properties of peptides, interfere with analytical techniques, and exhibit biological activity of its own.[3][4][5]
Q4: How can I remove TFA from my Gallinamide A sample?
Several methods can be employed to remove or exchange the TFA counter-ion. A common and effective method is repeated lyophilization from a dilute hydrochloric acid (HCl) solution (e.g., 10 mM HCl).[6][7] This process protonates the trifluoroacetate, allowing the volatile trifluoroacetic acid to be removed during freeze-drying, leaving the peptide as a hydrochloride salt. Other methods include ion-exchange chromatography and specialized HPLC protocols.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cathepsin L Inhibition Assays
Symptoms:
-
High variability in the half-maximal inhibitory concentration (IC50) of Gallinamide A against Cathepsin L across replicate experiments.
-
Lower than expected potency of Gallinamide A.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Residual TFA Interference | The acidic nature of TFA can alter the pH of the assay buffer, affecting both the enzyme activity and the inhibitor's binding characteristics. TFA itself may also interact with the enzyme or substrate. | 1. TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like chloride.[5][6][7] 2. Buffer pH verification: Always verify the final pH of your assay buffer after the addition of all components, including the Gallinamide A solution. |
| Inhibitor Aggregation | Gallinamide A is a hydrophobic molecule and may aggregate in aqueous assay buffers, reducing its effective concentration.[8][9][10][11] | 1. Solubilization: Dissolve Gallinamide A in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting it into the assay buffer. Ensure the final solvent concentration is low and consistent across all wells. 2. Use of Surfactants: Consider the inclusion of a non-ionic surfactant like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Assay Conditions | The potency of irreversible inhibitors like Gallinamide A can be time-dependent. Inconsistent pre-incubation times will lead to variable results.[2] | 1. Standardize Pre-incubation: Implement a fixed pre-incubation time for Gallinamide A with Cathepsin L before adding the substrate. A 30-minute pre-incubation has been shown to significantly increase the apparent potency of Gallinamide A.[2] 2. Kinetic Analysis: For more accurate determination of inhibitory constants, perform a kinetic analysis to determine the second-order rate constant (kinact/KI). |
Issue 2: Poor Reproducibility in Cell-Based Assays
Symptoms:
-
Inconsistent effects of Gallinamide A on cell viability, proliferation, or other cellular endpoints.
-
High background toxicity in control wells.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| TFA-induced Cytotoxicity | Residual TFA in the Gallinamide A sample can be toxic to cells, confounding the interpretation of the inhibitor's specific effects.[12] | 1. TFA Removal: Prioritize the use of TFA-free Gallinamide A for all cell-based experiments.[5][6][7] 2. Vehicle Control: Ensure your vehicle control contains the same concentration of any residual solvent and, if TFA cannot be removed, a corresponding amount of TFA to assess its contribution to the observed effects. |
| Poor Compound Solubility | The hydrophobic nature of Gallinamide A can lead to poor solubility and precipitation in cell culture media, resulting in inconsistent dosing.[8][9][10][11] | 1. Formulation: Prepare a concentrated stock solution of Gallinamide A in a biocompatible solvent like DMSO. When diluting into media, do so with vigorous mixing to minimize precipitation. 2. Serum Effects: Be aware that components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. Consider initial experiments in serum-free media if appropriate for your cell line. |
Issue 3: Artifacts and Inconsistent Results in Analytical Measurements (HPLC, Mass Spectrometry)
Symptoms:
-
Broad or tailing peaks for Gallinamide A in RP-HPLC.
-
Presence of unexpected adducts in mass spectrometry data.
-
Suppression of the Gallinamide A signal in the mass spectrometer.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| TFA Adduct Formation | In electrospray ionization mass spectrometry (ESI-MS), TFA can form adducts with the analyte, splitting the signal between the protonated molecule and one or more TFA adducts, which can complicate data interpretation and reduce sensitivity.[13] | 1. Optimize MS Conditions: Adjusting mass spectrometer source parameters, such as cone voltage and gas flow, can sometimes help to dissociate TFA adducts. 2. Mobile Phase Modifier: For LC-MS analysis, consider replacing TFA with a more MS-friendly acid like formic acid or acetic acid, if chromatographic resolution can be maintained. |
| Ion Suppression by TFA | TFA is a strong ion-pairing agent and can suppress the ionization of analytes in ESI-MS, leading to reduced sensitivity.[13] | 1. Use a Different Acid: As mentioned above, switching to formic or acetic acid is a common strategy to mitigate ion suppression. 2. Post-column Modification: In some cases, post-column addition of a weak base can neutralize the TFA and improve signal intensity. |
| Inconsistent Counter-ion Content | The amount of TFA associated with the Gallinamide A can vary between batches, leading to inaccuracies in determining the precise concentration of the active compound by weight. | 1. Quantitative NMR (qNMR): Use 19F NMR to quantify the amount of TFA in your sample.[5][6][12][14] 2. Accurate Mass Determination: Ensure that the molecular weight used for concentration calculations accounts for the mass of the TFA counter-ion(s) if it has not been removed. |
Experimental Protocols
Protocol 1: TFA Removal from Gallinamide A (HCI Exchange)
This protocol is adapted from standard methods for peptide salt exchange.[6][7]
-
Dissolve the Gallinamide A TFA salt in a minimal amount of deionized water.
-
Add 10 mM hydrochloric acid (HCl) to the solution.
-
Freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete removal, re-dissolve the resulting Gallinamide A HCl salt in 10 mM HCl and repeat the freeze-drying process.
-
Validate the removal of TFA using a sensitive analytical technique such as 19F NMR.[5][6][12][14]
Protocol 2: Fluorometric Cathepsin L Inhibition Assay
This protocol is based on commercially available assay kits.[1][15][16]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
Add a reducing agent such as DTT (dithiothreitol) to the assay buffer to a final concentration of 2-5 mM just before use.
-
Prepare a stock solution of the fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC) in DMSO. Dilute to the working concentration in assay buffer.
-
Prepare a stock solution of human recombinant Cathepsin L in assay buffer.
-
Prepare a stock solution of Gallinamide A in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of the Gallinamide A solution (or DMSO as a vehicle control) to the appropriate wells.
-
Add the Cathepsin L solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Cathepsin L substrate solution to all wells.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each concentration of Gallinamide A relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Gallinamide A concentration and fit the data to a suitable equation to determine the IC50 value.
-
Visualizations
Caption: Cathepsin L signaling pathway in cancer progression.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of hydrophobic peptides for skin delivery via coated microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amyloid-like Self-Assembly of a Hydrophobic Cell-Penetrating Peptide and Its Use as a Carrier for Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of hydrophobic peptides from soy proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19F NMR Monitoring of Reversible Protein Post‐Translational Modifications: Class D β‐Lactamase Carbamylation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. assaygenie.com [assaygenie.com]
optimizing Gallinamide A TFA concentration for viral inhibition assays
Welcome to the technical support center for Gallinamide A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Gallinamide A in viral inhibition assays, with a specific focus on managing Trifluoroacetic acid (TFA) concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and what is its mechanism of antiviral action?
Gallinamide A is a natural marine cyanobacterial metabolite known as a potent and selective irreversible inhibitor of human Cathepsin L (CatL).[1][2] Its antiviral activity stems from inhibiting this host-cell protease, not a viral component.[3][4]
Many viruses, including SARS-CoV-2, utilize CatL for entry into host cells.[3][5][6] After the virus binds to a receptor like ACE2 and enters the cell through an endosome, CatL cleaves the viral spike protein.[4][6] This cleavage is a crucial step that allows the viral and endosomal membranes to fuse, releasing the viral genome into the cell. Gallinamide A blocks this process by irreversibly inhibiting CatL, thus preventing viral entry and replication.[3][4]
Q2: My cell viability assay shows high cytotoxicity after Gallinamide A treatment, even at low nanomolar concentrations. What is the likely cause?
The most probable cause is the presence of residual Trifluoroacetic acid (TFA) in your Gallinamide A sample.[7] Gallinamide A is a peptide and is often synthesized and purified using processes that involve TFA, such as solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.[8][9] This results in the final lyophilized product being a TFA salt, where TFA acts as a counter-ion.[10][11]
TFA itself can be cytotoxic and has been shown to inhibit the proliferation of various cell types, with effects observed at concentrations as low as 10 nM.[12][13] Since the effective antiviral concentration of Gallinamide A is also in the low nanomolar range, the cytotoxic effects of TFA can easily confound the results, leading to an overestimation of the compound's toxicity.[7][14]
Q3: How can residual TFA from synthesis affect my viral inhibition assay results?
Residual TFA is a critical, often overlooked variable that can significantly impact experimental outcomes, leading to artifactual results and lack of reproducibility.[7] Its effects can be multifaceted:
-
Direct Cytotoxicity: TFA can reduce cell proliferation and viability, which can be misinterpreted as a direct effect of the peptide being studied.[12][15] This is especially problematic in assays that use metabolic readouts (like MTT, MTS, XTT), as reduced metabolic activity due to TFA toxicity can be mistaken for antiviral activity.
-
Inaccurate Potency (EC50/IC50): If TFA contributes to cell death, the calculated potency of Gallinamide A will be inaccurate. The observed "antiviral effect" could be a combination of true viral inhibition and non-specific cytotoxicity from the TFA counter-ion.
-
Variable TFA Content: The amount of residual TFA can vary significantly between different synthesis batches, often ranging from 10% to 40% of the total peptide weight.[7] This variability can lead to inconsistent and non-reproducible results between experiments.
-
Alteration of Peptide Properties: TFA has been reported to alter the secondary structure of peptides, which could potentially affect how Gallinamide A interacts with its target, Cathepsin L.[7]
| Reported Biological Effects of TFA [7][12][13][15] |
| Effect |
| Inhibition of cell proliferation |
| Reduced cell numbers |
| Stimulation of cell growth |
| Allosteric modulation of receptors |
Q4: What are the recommended methods for removing or exchanging the TFA salt from my Gallinamide A sample?
To ensure that the observed biological activity is solely due to Gallinamide A, it is highly recommended to exchange the TFA counter-ion for a more biologically inert one, such as chloride (Cl⁻) or acetate (AcO⁻).[8][12]
Experimental Protocol 1: TFA/HCl Exchange via Lyophilization
This is the most common method for exchanging TFA with chloride.[10] It relies on the principle of displacing the weaker acid (TFA) with a stronger acid (HCl) followed by removal via lyophilization.
Materials:
-
TFA salt of Gallinamide A
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the Gallinamide A TFA salt in distilled water at a concentration of approximately 1 mg/mL.[10]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8][10]
-
Incubation: Let the solution stand at room temperature for at least one minute.[10]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.[10]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder is obtained.[10]
-
Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution and repeat the freeze-drying process (Steps 4-5) at least two to three times.[10][16]
-
Final Reconstitution: After the final lyophilization, the resulting Gallinamide A hydrochloride salt can be reconstituted in your desired assay buffer.
Experimental Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This method uses an anion exchange column to replace TFA ions with acetate ions.[16][17]
Materials:
-
TFA salt of Gallinamide A
-
Strong anion exchange resin
-
1 M Sodium Acetate (NaOAc) solution
-
Milli-Q or distilled water
-
Lyophilizer
Procedure:
-
Column Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[16][17]
-
Resin Activation: Activate and elute the column with 1 M sodium acetate solution.
-
Washing: Thoroughly wash the column with distilled water to remove all excess sodium acetate.[16][17]
-
Loading: Dissolve the this compound salt in a minimal amount of distilled water and apply it to the column.[16]
-
Elution: Elute the column with distilled water, collecting the fractions that contain the peptide. You can monitor this using UV absorbance at 280 nm.[16]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the Gallinamide A acetate salt.[16]
Q5: How should I design my experiment to troubleshoot and optimize my Gallinamide A viral inhibition assay?
A systematic approach is crucial to distinguish the true antiviral activity of Gallinamide A from artifacts caused by TFA.
| Antiviral Activity and Cytotoxicity of Gallinamide A | | :--- | :--- | :--- | | Compound/Condition | Reported Value | Reference | | Gallinamide A (TFA salt) vs. SARS-CoV-2 | EC₅₀: 28 nM (VeroE6 cells) |[14] | | Gallinamide A (TFA salt) vs. SARS-CoV-2 | IC₉₀: 88 nM (VeroE6 cells) |[3][6] | | Gallinamide A vs. Cathepsin L | IC₅₀: 5.0 nM (with 30 min preincubation) |[1][18] | | Gallinamide A vs. Cathepsin L | IC₅₀: 17.6 pM |[14] | | Gallinamide A Cytotoxicity | CC₅₀: >100 µM (VeroE6 cells) |[14] | | Sodium TFA Cytotoxicity | Inhibition of proliferation at 10-100 nM |[12] |
Below is a recommended workflow for optimizing your experiments.
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallinamide A - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent Anti-SARS-CoV-2 Activity by the Natural Product Gallinamide A and Analogues via Inhibition of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com.cn [genscript.com.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Artifacts in Gallinamide A TFA Cell-Based Assays
Welcome to the technical support center for Gallinamide A TFA cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results. Gallinamide A, a potent and irreversible inhibitor of Cathepsin L, is a valuable tool in various research areas. However, its common formulation as a trifluoroacetic acid (TFA) salt can introduce artifacts in cell-based assays. This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and what is its mechanism of action?
A1: Gallinamide A is a natural product derived from marine cyanobacteria. It acts as a potent, selective, and irreversible inhibitor of human Cathepsin L, a cysteine protease involved in various physiological and pathological processes, including cancer progression and viral entry.[1][2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue of Cathepsin L, leading to its irreversible inactivation.[2]
Q2: Why is Gallinamide A often supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides and other molecules like Gallinamide A, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[3] During this process, TFA associates with the molecule as a counterion, resulting in the formation of a TFA salt upon lyophilization.
Q3: How can residual TFA from the Gallinamide A sample interfere with my cell-based assays?
A3: Residual TFA can significantly impact cell-based assays in several ways, potentially leading to misleading results:
-
Cytotoxicity: TFA can be cytotoxic to cells, even at low concentrations, which can be mistaken for the biological activity of Gallinamide A.[3]
-
pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium or assay buffer, affecting cell health and enzyme activity.[3]
-
Assay Component Interference: TFA can directly interfere with assay reagents, such as fluorescent dyes or enzymes used in viability and cytotoxicity assays, leading to inaccurate readings.
Q4: What are the initial signs that TFA might be interfering with my experiment?
A4: Common indicators of TFA interference include:
-
High background cytotoxicity in vehicle-treated control groups.
-
Poor reproducibility of results between experiments.
-
A significant drop in the pH of the culture medium upon addition of the this compound solution.
-
Discrepancies between the expected and observed potency of Gallinamide A.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during this compound cell-based assays.
Problem 1: High background cytotoxicity or unexpected cell death in control wells.
| Possible Cause | Troubleshooting Steps |
| TFA-induced cytotoxicity | 1. Run a "TFA only" control: Prepare a solution of TFA in your vehicle (e.g., DMSO) at a concentration equivalent to that present in your highest concentration of this compound. Treat cells with this solution to determine the direct cytotoxic effect of TFA. 2. Perform a salt exchange: Convert the TFA salt of Gallinamide A to a more biocompatible salt, such as hydrochloride (HCl) or acetate. A detailed protocol is provided below. 3. Source TFA-free Gallinamide A: If possible, obtain Gallinamide A as an alternative salt form from the supplier. |
| Solvent toxicity | 1. Check vehicle concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle-only control: Always include a control group treated with the same volume of vehicle as the experimental groups. |
Problem 2: Inconsistent or non-reproducible IC50 values for Gallinamide A.
| Possible Cause | Troubleshooting Steps |
| Variable TFA concentrations | 1. Quantify TFA content: If possible, determine the exact amount of TFA in your Gallinamide A sample to ensure consistent dosing. 2. Standardize sample preparation: Use a consistent protocol for preparing your Gallinamide A stock and working solutions. 3. Perform salt exchange: As mentioned above, converting to a different salt form will eliminate variability due to TFA. |
| Time-dependent inhibition | 1. Optimize pre-incubation time: As an irreversible inhibitor, the inhibitory activity of Gallinamide A is time-dependent.[2][4] Determine the optimal pre-incubation time for Gallinamide A with the cells before adding assay reagents by performing a time-course experiment. |
| Assay interference | 1. Test for direct assay interference: Run the assay in a cell-free system with your highest concentration of this compound to see if it directly affects the assay reagents (e.g., quenches fluorescence). |
Experimental Protocols
Protocol 1: Salt Exchange of this compound to Gallinamide A HCl
This protocol describes a general procedure to replace the TFA counterion with a chloride ion.
Materials:
-
This compound salt
-
10 mM Hydrochloric acid (HCl) in water
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in a minimal amount of ultrapure water.
-
Add a 100-fold molar excess of 10 mM HCl to the Gallinamide A solution.
-
Vortex the solution gently.
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the sample overnight to remove the solvent and excess HCl.
-
Repeat the process of dissolving in water, adding HCl, and lyophilizing two more times to ensure complete removal of TFA.
-
After the final lyophilization, the resulting Gallinamide A HCl salt can be used to prepare fresh stock solutions.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Gallinamide A (TFA salt or HCl salt)
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Gallinamide A in culture medium. Also, prepare a "TFA only" control if using the TFA salt.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Gallinamide A, vehicle control, or "TFA only" control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Intracellular Cathepsin L Activity Assay
This protocol allows for the measurement of intracellular Cathepsin L activity in cells treated with Gallinamide A.
Materials:
-
Cells of interest
-
96-well black, clear-bottom cell culture plates
-
Gallinamide A (TFA salt or HCl salt)
-
Vehicle (e.g., sterile DMSO)
-
Cathepsin L activity assay kit (e.g., using a cell-permeable fluorogenic substrate like Z-FR-AMC)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat the cells with various concentrations of Gallinamide A or vehicle control for a predetermined pre-incubation period to allow for target engagement.
-
Wash the cells with PBS to remove any unbound inhibitor.
-
Add the Cathepsin L substrate solution to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for the recommended time, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Cathepsin L activity can be expressed as the relative fluorescence units (RFU) or as a percentage of the vehicle-treated control.
Visualizing Experimental Workflows and Pathways
Gallinamide A Mechanism of Action
Caption: Covalent inhibition of Cathepsin L by Gallinamide A.
Troubleshooting Workflow for TFA Artifacts
Caption: Decision tree for troubleshooting TFA-related artifacts.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for an MTT-based cell viability assay.
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of Gallinamide A TFA
Welcome to the technical support center for Gallinamide A TFA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vivo experiments. Gallinamide A, a potent and selective irreversible inhibitor of human Cathepsin L1, presents unique delivery challenges due to its cyclic depsipeptide structure and hydrophobic nature.[1] This guide offers practical solutions and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound salt is poorly soluble in aqueous buffers. How can I improve its solubility for in vivo studies?
A1: Poor aqueous solubility is a common challenge for hydrophobic cyclic peptides like Gallinamide A. Direct dissolution in aqueous buffers is often difficult. Here is a systematic approach to improve solubility:
-
Co-solvents: Initially, dissolve this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, slowly add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the peptide solution while vortexing. It is crucial to perform this step gradually to avoid precipitation.
-
pH Adjustment: The solubility of peptides is influenced by pH. For a peptide with acidic residues, dissolving in a slightly basic buffer can improve solubility, while a peptide with basic residues may dissolve better in an acidic buffer. The net charge of Gallinamide A should be considered to determine the optimal pH range.
-
Formulation Vehicles: For in vivo administration, especially intravenous injection, using formulation vehicles is often necessary. These can include cyclodextrins, liposomes, or nanoformulations, which can encapsulate the hydrophobic peptide and improve its solubility and stability in aqueous environments.
Q2: I am observing precipitation or aggregation of this compound in my formulation. What are the likely causes and how can I troubleshoot this?
A2: Precipitation and aggregation can significantly impact the accuracy of dosing and the bioavailability of Gallinamide A. Here are some common causes and solutions:
-
Solvent Polarity Shock: Rapidly adding an aqueous buffer to a concentrated organic solution of the peptide can cause it to crash out of solution. To prevent this, add the buffer slowly and with continuous mixing.
-
Isoelectric Point: Peptides are least soluble at their isoelectric point (pI). Ensure the pH of your formulation buffer is at least one to two units away from the pI of Gallinamide A.
-
Temperature Effects: Changes in temperature during formulation preparation or storage can affect solubility. Some peptides are more soluble at lower temperatures, while others require gentle warming. It is advisable to conduct solubility tests at different temperatures.
Q3: Should I be concerned about the trifluoroacetate (TFA) counterion in my Gallinamide A sample for in vivo experiments?
A3: Yes, the TFA counterion, a remnant from peptide synthesis and purification, can have unintended biological effects and may interfere with experimental results. For in vivo studies, it is often recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl) or acetate.
Q4: How can I convert this compound to its HCl salt?
A4: A common method for TFA to HCl salt exchange is through a lyophilization-based protocol. This involves dissolving the peptide in a dilute HCl solution and then freeze-drying to remove the solvent and excess HCl, leaving the peptide as the hydrochloride salt. This process is typically repeated multiple times to ensure complete exchange.
Q5: What are the best routes of administration for Gallinamide A in preclinical animal models?
A5: The optimal route of administration depends on the experimental goals and the formulation.
-
Intravenous (IV) Injection: This route ensures 100% bioavailability and is suitable for initial pharmacokinetic studies. However, it requires a formulation that is soluble and stable in an aqueous vehicle.
-
Intraperitoneal (IP) Injection: IP injection is a common route for preclinical studies and can be more forgiving for formulations with lower aqueous solubility compared to IV administration.
-
Oral Gavage (PO): Due to the peptide nature of Gallinamide A, oral bioavailability is expected to be low due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. Strategies to improve oral delivery, such as encapsulation in nanoparticles or co-administration with permeation enhancers, may be necessary.
Troubleshooting Guides
Low Bioavailability of Gallinamide A
| Potential Cause | Troubleshooting Strategy |
| Poor Solubility and Precipitation in Vivo | Optimize the formulation using co-solvents, surfactants, or complexing agents like cyclodextrins. |
| Rapid Metabolism/Clearance | Consider PEGylation or formulation in a sustained-release vehicle like liposomes or polymeric nanoparticles to prolong circulation time. |
| Enzymatic Degradation (especially for oral delivery) | Co-administer with protease inhibitors or use encapsulation strategies to protect the peptide from degradation in the GI tract. |
| Low Membrane Permeability | Investigate the use of cell-penetrating peptides (CPPs) or permeation enhancers in the formulation. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: DMSO, Ethanol, PBS (pH 7.4)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the test solvent (e.g., 10 µL of DMSO).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the peptide dissolves completely, continue adding the solvent in small increments until precipitation is observed. Record the total volume of solvent added.
-
If the peptide does not dissolve, gently warm the solution or sonicate for a few minutes.
-
For co-solvent systems, dissolve the peptide in a minimal amount of organic solvent first, then titrate with the aqueous buffer until precipitation occurs.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: In Vitro Stability Assay of this compound
This protocol assesses the stability of this compound in a buffered solution over time at a specific temperature.
Materials:
-
This compound stock solution (in an appropriate organic solvent)
-
Phosphate buffer (e.g., 50 mM, pH 5.0, 7.4, and 9.0)
-
Incubator or water bath
-
HPLC system with a C18 column
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Dilute the this compound stock solution into the different pH buffers to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by HPLC to determine the percentage of intact Gallinamide A remaining.
-
Plot the percentage of remaining Gallinamide A versus time to determine the degradation kinetics.
Protocol 3: Formulation of Gallinamide A for Intravenous Injection
This protocol provides an example of how to formulate the hydrophobic Gallinamide A for IV administration using a co-solvent and surfactant system.
Materials:
-
This compound
-
DMSO
-
Kolliphor® EL (Cremophor® EL) or similar surfactant
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in a minimal volume of DMSO.
-
In a separate tube, prepare a 10% (v/v) solution of Kolliphor® EL in saline.
-
Slowly add the Gallinamide A/DMSO solution to the Kolliphor® EL/saline solution while vortexing.
-
Continue to add saline to reach the final desired concentration of Gallinamide A. The final concentration of DMSO should ideally be below 5% of the total volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be necessary.
-
Sterile filter the final formulation through a 0.22 µm filter before administration.
Protocol 4: In Vivo Pharmacokinetic Study in Mice
This protocol describes a basic procedure for evaluating the pharmacokinetic profile of Gallinamide A in mice following intravenous administration.
Materials:
-
Gallinamide A formulation (from Protocol 3)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for IV injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Administer the Gallinamide A formulation to the mice via tail vein injection at a specific dose (e.g., 5 mg/kg).
-
At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (approximately 50-100 µL) from each mouse via submandibular or retro-orbital bleeding under anesthesia.
-
Place the blood samples into heparinized tubes and centrifuge at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Gallinamide A in the plasma samples using a validated analytical method such as HPLC-MS/MS.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 5: HPLC-MS/MS Method for Quantification of Gallinamide A in Mouse Plasma
This protocol provides a general framework for developing an HPLC-MS/MS method for quantifying Gallinamide A in plasma. Method optimization and validation are crucial.
Materials:
-
Mouse plasma samples containing Gallinamide A
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled peptide)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A suitable gradient to separate Gallinamide A from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Determine the optimal precursor-to-product ion transitions for both Gallinamide A and the IS.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of Gallinamide A spiked into blank plasma.
-
Determine the concentration of Gallinamide A in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
Visualizations
Caption: Mechanism of action of Gallinamide A.
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting logic for low in vivo efficacy.
References
Technical Support Center: Interpreting Kinetic Data for Irreversible Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting kinetic data for irreversible inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process and data analysis of irreversible inhibitors.
Question: My initial velocity plots are non-linear. What could be the cause and how do I proceed?
Answer:
Non-linear initial velocity plots for irreversible inhibitors are often indicative of time-dependent inhibition, a hallmark of this class of molecules.[1] Several factors could contribute to this observation:
-
Slow-Binding Inhibition: The inhibitor may reach equilibrium with the enzyme slowly, on the same timescale as the enzymatic reaction being measured.
-
Covalent Modification: The irreversible inhibitor is covalently modifying the enzyme, leading to a time-dependent loss of enzyme activity.[2][3]
-
Presence of a Reversible Covalent Intermediate: Some inhibitors form a reversible covalent complex before the final irreversible step.[4]
Troubleshooting Steps:
-
Confirm Time-Dependent Inhibition: Perform pre-incubation experiments where the enzyme and inhibitor are mixed for varying amounts of time before adding the substrate to initiate the reaction. A decrease in enzyme activity with increasing pre-incubation time confirms time-dependent inhibition.
-
Determine k_obs (Observed Rate of Inactivation): At each inhibitor concentration, monitor the progress of the reaction over time. The decrease in reaction rate will follow a first-order decay. Plot the natural logarithm of the reaction rate versus time; the negative slope of this line is the observed rate of inactivation (k_obs).
-
Analyze the Relationship between k_obs and Inhibitor Concentration: Plot k_obs versus the inhibitor concentration. This plot should yield a hyperbolic curve that can be fitted to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I).[5][6]
k_obs = k_inact * [I] / (K_I + [I])
Question: How can I distinguish between a high-affinity, slow-acting inhibitor and a low-affinity, fast-acting inhibitor?
Answer:
Distinguishing between these two scenarios is a critical challenge in drug development, as a low-affinity, highly reactive compound may lead to off-target effects.[5][7] Simply determining the IC50 value is insufficient as it does not separate the contributions of binding affinity (K_I) and the rate of covalent modification (k_inact).[5][7]
Experimental Protocol: Determination of k_inact and K_I
A continuous enzyme activity assay is the preferred method to determine k_inact and K_I.[5]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme and substrate at a concentration well above the K_m to ensure the enzyme is saturated.
-
Initiate Reaction: Add a range of concentrations of the irreversible inhibitor to the reaction mixture.
-
Monitor Progress: Continuously monitor the formation of product or disappearance of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis:
-
For each inhibitor concentration, determine the observed rate of inactivation (k_obs) by fitting the progress curves to a single exponential decay equation.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the Michaelis-Menten-like equation for irreversible inhibition (k_obs = k_inact * [I] / (K_I + [I])) using non-linear regression software to obtain the values for k_inact and K_I.[8][9]
-
Data Presentation:
| Parameter | High-Affinity, Slow-Acting | Low-Affinity, Fast-Acting |
| K_I | Low | High |
| k_inact | Low | High |
| k_inact/K_I | May be similar | May be similar |
Logical Relationship Diagram:
Caption: Distinguishing between inhibitor types.
Frequently Asked Questions (FAQs)
Q1: What is the difference between K_I and K_i?
A1: These two terms are often a source of confusion.[10]
-
K_i (Inhibition Constant): This is the dissociation constant for a reversible inhibitor and reflects the binding affinity of the inhibitor to the enzyme.[6][10] It is determined under equilibrium conditions.
-
K_I (Inactivation Constant): This constant is specific to irreversible inhibitors and represents the concentration of inhibitor that gives half the maximal rate of inactivation (k_inact).[6][10] It is derived from the kinetic analysis of the inactivation process and is not a simple measure of binding affinity, as it also incorporates the rate of the chemical step (k_inact).[5]
Q2: Can I use IC50 values to compare the potency of irreversible inhibitors?
A2: While IC50 values are commonly used, they have significant limitations for irreversible inhibitors and direct comparison can be misleading.[6][7]
-
Time-Dependency: The IC50 value for an irreversible inhibitor will decrease with increasing incubation time. Therefore, IC50 values are only comparable if the incubation times are identical.[5]
-
Conflation of Affinity and Reactivity: The IC50 value does not separate the contributions of initial binding affinity (related to K_I) and the rate of covalent modification (k_inact). Two inhibitors with the same IC50 could have vastly different kinetic profiles.[5][7]
The most rigorous measure for comparing the potency of irreversible inhibitors is the second-order rate constant, k_inact/K_I , which represents the efficiency of inactivation.[6][10]
Data Presentation: Comparison of Potency Metrics
| Metric | Description | Advantages | Disadvantages |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50% | Simple to determine | Time-dependent; does not separate affinity and reactivity[5][6][7] |
| K_I | Inhibitor concentration at half-maximal inactivation rate | Provides information on the concentration dependence of inactivation | Not a direct measure of binding affinity[5] |
| k_inact | Maximal rate of inactivation | Directly measures the rate of covalent modification | Does not account for initial binding |
| k_inact/K_I | Second-order rate constant for inactivation | The most reliable measure of inhibitor efficiency; combines affinity and reactivity | Requires more detailed kinetic analysis[6][10] |
Q3: My plot of k_obs versus inhibitor concentration is linear instead of hyperbolic. What does this mean?
A3: A linear relationship between k_obs and inhibitor concentration suggests that the K_I of your inhibitor is much greater than the highest inhibitor concentration used in the experiment. In this scenario, the two-step inactivation model simplifies to a one-step model, and you cannot accurately determine separate values for k_inact and K_I.[4] The slope of this line represents the apparent second-order rate constant, k_inact/K_I.[5]
Experimental Workflow Diagram:
Caption: Data analysis workflow for k_obs.
Q4: How do I differentiate between reversible and irreversible inhibition?
A4: Several experimental approaches can distinguish between these two mechanisms of inhibition.[2][11][12]
Experimental Protocols to Differentiate Inhibition Mechanisms
| Experiment | Reversible Inhibition | Irreversible Inhibition |
| Jump Dilution | Enzyme activity is rapidly restored upon dilution of the enzyme-inhibitor complex. | Enzyme activity is not restored upon dilution. |
| Dialysis | Inhibitor can be removed by dialysis, restoring enzyme activity. | Covalently bound inhibitor is not removed by dialysis; activity is not restored. |
| Time-Dependent Inhibition Assay | No significant change in inhibition with pre-incubation time. | Inhibition increases with pre-incubation time.[5] |
| Mass Spectrometry | No covalent modification of the enzyme is observed. | A mass shift corresponding to the mass of the inhibitor is observed on the enzyme.[5] |
Signaling Pathway Analogy for Inhibition Types:
Caption: Reversible vs. Irreversible Inhibition.
References
- 1. Irreversible Inhibitors [sigmaaldrich.com]
- 2. knyamed.com [knyamed.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aklectures.com [aklectures.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ensuring Complete Inactivation of Cathepsin L with Gallinamide A TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gallinamide A TFA for the complete inactivation of cathepsin L. Browse our troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inactivate cathepsin L?
Gallinamide A is a potent and selective irreversible inhibitor of human cathepsin L.[1][2] Its mechanism of action involves a Michael addition reaction, where the enamide "warhead" of Gallinamide A forms a covalent bond with the active site cysteine (Cys25) of cathepsin L.[1][3] This covalent modification leads to the irreversible inactivation of the enzyme.[1] The trifluoroacetic acid (TFA) salt form is often used to improve the stability and solubility of the peptide.
Q2: What is the potency of this compound against cathepsin L?
This compound is a highly potent inhibitor of cathepsin L, with reported IC50 values in the low nanomolar and even picomolar range. The inhibitory concentration for 50% activity (IC50) has been shown to be time-dependent, with increased potency observed after pre-incubation of the enzyme and inhibitor.[1] For instance, one study reported an IC50 of 47 nM with immediate mixing and an IC50 of 5.0 nM after a 30-minute pre-incubation.[1] Another source reports an IC50 of 17.6 pM.[4]
Q3: Is Gallinamide A selective for cathepsin L?
Yes, Gallinamide A demonstrates significant selectivity for cathepsin L over other related human cysteine cathepsins. Studies have shown it to be 28- to 320-fold more selective for cathepsin L compared to cathepsin V and cathepsin B.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of cathepsin L activity. | 1. Incorrect concentration of this compound. 2. Insufficient pre-incubation time. 3. Degradation of this compound. 4. Issues with the cathepsin L enzyme. 5. Suboptimal assay conditions. | 1. Verify calculations and ensure accurate dilution of the stock solution. 2. Pre-incubate this compound with cathepsin L for at least 30 minutes before adding the substrate.[1] 3. Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the supplier. 4. Use a fresh aliquot of cathepsin L. Confirm enzyme activity with a positive control. 5. Ensure the assay buffer pH and other components are optimal for cathepsin L activity. |
| High background fluorescence in the assay. | 1. Autohydrolysis of the substrate. 2. Contamination of reagents or buffers. 3. Intrinsic fluorescence of test compounds. | 1. Include a "no enzyme" control to measure the rate of substrate autohydrolysis. 2. Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. 3. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. |
| Inconsistent results between experiments. | 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Use a temperature-controlled plate reader or incubator to ensure consistent conditions. 3. Use calibrated pipettes and proper pipetting techniques to minimize volume errors. |
| Precipitation of this compound in the assay buffer. | 1. Poor solubility of the compound. 2. High concentration of the compound. | 1. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve this compound is compatible with the assay buffer and does not exceed the recommended percentage (typically <1%). 2. Perform a solubility test of this compound in the assay buffer before the experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of Gallinamide A against cathepsin L.
| Parameter | Value | Conditions | Reference |
| IC50 | 17.6 pM | Not specified | [4] |
| IC50 | 5.0 nM | 30-minute pre-incubation | [1] |
| IC50 | 47 nM | No pre-incubation | [1] |
| k_inact/K_i | 8,730,000 M⁻¹s⁻¹ | Not specified | [3][5] |
| K_i | 0.094 ± 0.01 nM | Not specified | [3] |
Experimental Protocols
Cathepsin L Activity Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin L activity assay kits.[6][7]
Materials:
-
Cathepsin L (human, recombinant)
-
This compound
-
Assay Buffer (e.g., CL Reaction Buffer)
-
Fluorogenic Cathepsin L Substrate (e.g., Ac-FR-AFC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 400/505 nm)
-
DTT (Dithiothreitol)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer as per the manufacturer's instructions.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the cathepsin L substrate.
-
Prepare a working solution of cathepsin L in chilled Assay Buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions to the respective wells.
-
Include a "no inhibitor" control (vehicle control) and a "no enzyme" background control.
-
-
Pre-incubation:
-
Add the cathepsin L working solution to all wells except the "no enzyme" control.
-
Mix gently and incubate the plate at 37°C for 30 minutes to allow for the irreversible inhibition to occur.[1]
-
-
Substrate Addition and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the rate of substrate cleavage (RFU/min) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Gallinamide A TFA in High-Content Imaging Assays: A Technical Support Center
Welcome to the technical support center for researchers utilizing Gallinamide A trifluoroacetate (TFA) in high-content imaging (HCI) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gallinamide A and what is its mechanism of action?
Gallinamide A is a potent, selective, and irreversible inhibitor of the human cysteine protease, Cathepsin L.[1] Its mechanism of action involves forming a covalent bond with the active site cysteine residue of the protease, leading to its inactivation.[2][3][4] Cathepsin L is primarily located in lysosomes and is involved in various cellular processes, including protein degradation, autophagy, and antigen presentation.[5][6]
Q2: Why is Gallinamide A supplied as a TFA salt?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides and other synthetic molecules like Gallinamide A.[7][8][9] It is used as a cleavage reagent in solid-phase synthesis and as an ion-pairing agent during high-performance liquid chromatography (HPLC) purification.[7][9] Consequently, the final product is often isolated as a TFA salt.
Q3: How can the TFA salt affect my high-content imaging assays?
Residual TFA can significantly impact cell-based assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability and proliferation.[8][9][10][11][12] This can be misinterpreted as a compound-specific effect.
-
Alteration of Cellular pH: As a strong acid, TFA can lower the pH of your cell culture medium, which can affect cellular processes and enzyme activities.[7][8]
-
Modified Compound Properties: The TFA counter-ion can alter the solubility, aggregation, and conformation of Gallinamide A, potentially affecting its biological activity.[8][10]
Q4: What are some suitable phenotypic readouts for Gallinamide A in a high-content imaging assay?
Given that Gallinamide A inhibits Cathepsin L, a key lysosomal protease, suitable HCI readouts include:
-
Lysosomal Morphology and Number: Inhibition of lysosomal proteases can lead to changes in lysosome size and number.[13][14][15]
-
Autophagy Markers: Cathepsin L is involved in the degradation of autophagosomes. Its inhibition can lead to the accumulation of autophagic markers like LC3-II.[15][16][17][18][19]
-
Apoptosis Induction: Prolonged inhibition of Cathepsin L can induce apoptosis. Markers such as caspase activation or nuclear condensation can be quantified.[15]
-
Lysosomal pH: Changes in lysosomal function can affect their internal pH.[20][21]
Troubleshooting Guide
Here are some common problems encountered when using Gallinamide A TFA in high-content imaging assays, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Cell Death/Toxicity in All Wells (including low concentrations of Gallinamide A) | 1. TFA Cytotoxicity: The TFA salt is causing non-specific cell death.[8][9][10][11][12]2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.3. Gallinamide A Insolubility/Precipitation: The compound is precipitating at high concentrations, leading to cytotoxicity. | 1. Run a TFA Control: Test the effect of sodium trifluoroacetate (NaTFA) at concentrations equivalent to those in your Gallinamide A dilutions on your cells to determine its cytotoxic threshold.[9]2. Solvent Control: Ensure the final solvent concentration is consistent across all wells and is below the toxic level for your cell line (typically <0.5%).3. Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. If observed, try preparing fresh solutions or using a different solvent system. |
| Inconsistent or Non-Reproducible Results | 1. Variable TFA Content: Batch-to-batch variation in TFA content of the Gallinamide A solid.2. Compound Instability: Gallinamide A may be unstable in your assay medium.3. Cell Seeding Inconsistency: Uneven cell plating leads to variability in cell number per well. | 1. Quantify TFA: If possible, quantify the TFA content of your Gallinamide A stock. Alternatively, consider exchanging the TFA for a more biocompatible counter-ion like HCl or acetate.[9]2. Fresh Preparations: Prepare fresh working solutions of Gallinamide A for each experiment.3. Optimize Cell Plating: Ensure a homogenous cell suspension and use appropriate plating techniques to minimize well-to-well variability. |
| Weak or No Phenotypic Response | 1. Incorrect Assay Endpoint: The chosen phenotypic marker may not be sensitive to Cathepsin L inhibition in your cell model.2. Insufficient Incubation Time: The duration of treatment may not be long enough to observe a significant change.3. Inactive Compound: The Gallinamide A may have degraded. | 1. Assay Optimization: Test different phenotypic markers related to lysosomal function and autophagy (e.g., LC3-II puncta, LAMP1 staining).[15][16][17][18][19]2. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration.3. Positive Control: Use a known Cathepsin L inhibitor as a positive control to validate the assay. |
| Image Analysis Artifacts (e.g., incorrect cell segmentation) | 1. Poor Staining Quality: Suboptimal antibody concentration, inappropriate dye, or poor fixation/permeabilization.2. Cell Morphology Changes: Gallinamide A treatment may be causing significant changes in cell shape, affecting the segmentation algorithm.[22][23]3. Image Acquisition Issues: Incorrect exposure times leading to saturated or dim signals. | 1. Staining Optimization: Titrate antibody concentrations and optimize staining protocols.[24]2. Segmentation Algorithm Adjustment: Adjust the parameters of your image analysis software to better identify cells with altered morphology.[22][23]3. Optimize Imaging Parameters: Adjust exposure times and other acquisition settings to ensure a good signal-to-noise ratio. |
Experimental Protocols
Protocol 1: High-Content Imaging Assay for Autophagy Induction
This protocol describes a method to quantify the induction of autophagy by this compound by measuring the formation of LC3-II puncta.
1. Cell Seeding:
- Seed your cells of interest (e.g., HeLa, U2OS) in a 96-well, clear-bottom imaging plate at a density that will result in a 60-80% confluent monolayer at the time of imaging.
- Incubate for 24 hours at 37°C and 5% CO₂.
2. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
- Include a vehicle control (DMSO only) and a positive control for autophagy induction (e.g., rapamycin).
- Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate for the desired treatment duration (e.g., 24 hours).
3. Immunofluorescence Staining:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Block with 1% BSA in PBS for 1 hour at room temperature.
- Incubate with a primary antibody against LC3B (at the manufacturer's recommended dilution) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
4. Image Acquisition:
- Acquire images using a high-content imaging system.
- Use appropriate filter sets for the nuclear stain (e.g., DAPI channel) and the LC3B antibody stain (e.g., FITC or TRITC channel).
- Acquire images from multiple fields per well to ensure robust data.
5. Image Analysis:
- Use a suitable image analysis software to segment the images and identify individual cells based on the nuclear stain.
- Within each cell, identify and quantify the number and intensity of LC3-II puncta.
- Calculate the average number of puncta per cell for each treatment condition.
Protocol 2: TFA Cytotoxicity Control Assay
This protocol is essential to determine the contribution of the TFA counter-ion to any observed cytotoxicity.
1. Cell Seeding:
- Follow the same cell seeding protocol as described in Protocol 1.
2. Treatment:
- Prepare a stock solution of sodium trifluoroacetate (NaTFA) in cell culture medium.
- Prepare serial dilutions of NaTFA in cell culture medium to match the molar concentrations of TFA present in your this compound dilutions.
- Include a vehicle control (medium only).
- Treat the cells with the NaTFA dilutions and incubate for the same duration as your Gallinamide A experiment.
3. Viability Staining:
- Stain the cells with a viability dye (e.g., Calcein-AM for live cells and a dead cell stain like propidium iodide or DAPI).
- Incubate according to the manufacturer's instructions.
4. Image Acquisition and Analysis:
- Acquire images in the appropriate fluorescent channels.
- Quantify the number of live and dead cells in each well.
- Calculate the percentage of viable cells for each NaTFA concentration and plot a dose-response curve.
Quantitative Data Summary
The following tables provide representative quantitative data related to Gallinamide A and TFA. Note: These values are context-dependent and should be determined experimentally for your specific cell line and assay conditions.
Table 1: Reported Biological Activities of Gallinamide A
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (Cathepsin L) | 17.6 pM | Enzyme inhibition assay | [25] |
| EC₅₀ (SARS-CoV-2 inhibition) | 28 nM | VeroE6 cells | [25] |
| CC₅₀ (Cytotoxicity) | >100 µM | VeroE6 cells | [25] |
Table 2: Reported Cytotoxic Concentrations of TFA
| TFA Concentration | Effect | Cell Type | Reference |
| 10 nM - 100 nM | Inhibition of cell proliferation | Osteoblasts and chondrocytes | [9][11] |
| 0.5 - 7.0 mM | Stimulation of cell growth | Murine glioma cells | [11] |
Visualizations
Cathepsin L Signaling and Downstream Effects
Caption: Signaling pathway of Cathepsin L inhibition by Gallinamide A.
Experimental Workflow for Troubleshooting this compound in HCI
Caption: A logical workflow for troubleshooting HCI assays with this compound.
References
- 1. Gallinamide A - Wikipedia [en.wikipedia.org]
- 2. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Is Trifluoroacetic acid toxic for cells? - Cell Biology [protocol-online.org]
- 13. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera Phenix(TM) High-conten... [protocols.io]
- 15. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose | PLOS One [journals.plos.org]
- 16. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cathepsin Inhibition Prevents Autophagic Protein Turnover and Downregulates Insulin Growth Factor-1 Receptor–Mediated Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of CAA0225, a novel inhibitor specific for cathepsin L, as a probe for autophagic proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Impact of image segmentation on high-content screening data quality for SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. General Staining and Segmentation Procedures for High Content Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling the Irreversible Grip: A Comparative Guide to Validating Gallinamide A's Inhibition of Cathepsin L
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methods to validate the irreversible inhibition of cathepsin L by the natural product Gallinamide A. We delve into the data, protocols, and mechanistic insights that underpin our understanding of this potent interaction, offering a comparative look at other notable cathepsin L inhibitors.
Gallinamide A, a marine cyanobacterial metabolite, has emerged as a highly potent and selective irreversible inhibitor of human cathepsin L, a cysteine protease implicated in various pathological processes, including cancer progression and viral entry.[1][2][3][4][5][6] Its unique mechanism of action, involving a proposed Michael addition to the active site cysteine, makes it a subject of significant interest in drug discovery.[1][3][5] This guide outlines the key experimental approaches to confirm its irreversible binding and compares its inhibitory profile with other well-characterized cathepsin L inhibitors.
Comparative Inhibitory Activity
The potency and selectivity of Gallinamide A against cathepsin L are striking when compared to other inhibitors. The time-dependent nature of its inhibition is a hallmark of its irreversible mechanism.[1]
| Inhibitor | Target(s) | IC50 (nM) without Preincubation | IC50 (nM) with 30 min Preincubation | Inhibition Constant (k_inact/K_i or k_i) | Mechanism |
| Gallinamide A | Cathepsin L | 47 | 5.0 | 9000 ± 260 M⁻¹s⁻¹ | Irreversible (Covalent) |
| E-64 | Pan-cysteine cathepsin inhibitor | Potent | - | - | Irreversible (Covalent) |
| Z-Phe-Tyr(t-Bu)-diazomethylketone | Cathepsin L | - | - | Inactivates at µM concentrations | Irreversible (Covalent) |
| Z-Phe-Tyr(OBut)-COCHO | Cathepsin L | - | - | K_i of 0.6 nM | Reversible |
| Calpeptin | Cathepsin L, Calpain | - | - | - | Reversible (Competitive) |
| Leupeptin | Cathepsins A, B, D | 4 (Cat A), 0.001 (Cat B), 0.26 (Cat D) | - | - | Reversible |
Data compiled from multiple sources.[1][3][4][7][8][9]
Experimental Protocols for Validating Irreversibility
The following are detailed methodologies for key experiments designed to unequivocally demonstrate the irreversible nature of an enzyme inhibitor like Gallinamide A.
Preincubation-Dilution Assay
This assay is a straightforward yet powerful method to distinguish between reversible and irreversible inhibitors. The core principle is that a rapid and significant dilution of the enzyme-inhibitor complex will lead to the dissociation of a reversible inhibitor, restoring enzyme activity. In contrast, an irreversible inhibitor will remain covalently bound, and enzyme activity will not be recovered.
Protocol:
-
Preincubation: Incubate human recombinant cathepsin L (at 100-fold the final assay concentration) with Gallinamide A (at 10-fold its IC50 value) in a small volume (e.g., 2 µL) for 30 minutes at room temperature. This allows for the formation of the enzyme-inhibitor complex.
-
Dilution: Rapidly dilute the preincubation mixture 100-fold into an assay buffer containing a fluorogenic substrate for cathepsin L (e.g., 10 µM Z-FR-AMC). This dilution reduces the concentration of the unbound inhibitor to a level significantly below its IC50 (0.1-fold the IC50).
-
Activity Measurement: Immediately monitor the rate of substrate cleavage by measuring the increase in fluorescence over time (e.g., for 2 hours).
-
Controls: Run parallel experiments with a vehicle control (e.g., DMSO) and a known reversible inhibitor to ensure the assay is performing as expected.
-
Interpretation: For an irreversible inhibitor like Gallinamide A, the enzyme activity will remain low (around 10% of the control) even after dilution.[3][4] A reversible inhibitor would show a significant recovery of enzyme activity (approaching 90% of the control).[3][4]
Activity-Based Probe (ABP) Competition Assay
Activity-based probes are powerful tools that covalently modify the active site of enzymes. A competition experiment with an ABP can demonstrate that an inhibitor binds to the same site. DCG-04, a biotinylated derivative of the broad-spectrum cysteine protease inhibitor E-64, is commonly used for cathepsins.
Protocol:
-
Inhibitor Preincubation: Preincubate recombinant human cathepsin L with varying concentrations of Gallinamide A for 30 minutes.
-
Probe Labeling: Add the activity-based probe DCG-04 to the mixture and incubate for a specified time to allow for labeling of the remaining active enzyme.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detection: Detect the biotinylated probe using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Analysis: The intensity of the band corresponding to cathepsin L will decrease with increasing concentrations of Gallinamide A, demonstrating that it competes with the ABP for binding to the active site.[1]
Kinetic Analysis of Irreversible Inhibition
A detailed kinetic analysis provides quantitative measures of an irreversible inhibitor's potency. The rate of inhibition is typically determined by monitoring the enzyme's activity over time in the presence of various inhibitor concentrations.
Protocol:
-
Assay Setup: In a microplate, mix cathepsin L and its fluorogenic substrate (e.g., Z-FR-AMC) with a range of concentrations of Gallinamide A.
-
Continuous Monitoring: Immediately and continuously measure the fluorescence signal over a set period (e.g., 90 minutes).
-
Data Analysis:
-
Plot the product formation (fluorescence) versus time for each inhibitor concentration. The resulting curves will show a decrease in slope (reaction rate) over time as the enzyme is progressively inactivated.
-
Fit these progress curves to a model of irreversible inhibition to obtain the observed rate constant of inactivation (k_obs) for each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration ([I]). For a one-step irreversible inhibition, this plot should be linear.
-
The slope of this line represents the second-order rate constant of inhibition (k_inact/K_i or k_i), which is a measure of the inhibitor's potency.[2][4]
-
Mechanistic Insights from Structural and Computational Studies
Molecular docking and dynamics simulations have provided a plausible model for how Gallinamide A irreversibly inhibits cathepsin L. These studies show the inhibitor positioned in the active site such that its reactive enamide (a Michael acceptor) is in close proximity to the nucleophilic active site cysteine (Cys25).[3][5] This positioning facilitates a covalent bond formation, leading to the irreversible inactivation of the enzyme.[3][5]
Conclusion
The validation of Gallinamide A's irreversible inhibition of cathepsin L relies on a multi-faceted experimental approach. The combination of preincubation-dilution assays, competition studies with activity-based probes, and detailed kinetic analyses provides a robust and quantitative confirmation of its mechanism of action. These methods, when applied rigorously, are essential for the characterization of novel covalent inhibitors and are a cornerstone of modern drug discovery efforts targeting enzymes like cathepsin L. The exceptional potency and selectivity of Gallinamide A make it a valuable pharmacological tool and a promising lead for the development of new therapeutics.
References
- 1. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gallinamide A - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Structural basis for reversible and irreversible inhibition of human cathepsin L by their respective dipeptidyl glyoxal and diazomethylketone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming Covalent Protein Modification: A Comparative Guide to Mass Spectrometry Protocols
For researchers, scientists, and drug development professionals, confirming the covalent modification of a protein is a critical step in understanding drug efficacy, mechanism of action, and potential off-target effects. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering a suite of techniques to definitively identify and locate covalent adducts. This guide provides a comparative overview of the most common MS-based protocols, complete with experimental data and detailed methodologies to aid in selecting the optimal approach for your research needs.
The primary principle behind using mass spectrometry to detect covalent modification is the precise measurement of a mass shift in the target protein corresponding to the mass of the bound molecule.[1] This guide will delve into the three principal MS strategies: intact protein analysis (Top-Down), peptide mapping analysis (Bottom-Up), and a hybrid Middle-Down approach.
Comparison of Mass Spectrometry Approaches
Each method offers distinct advantages and is suited for different stages of the drug discovery and development process. The choice of technique often depends on the size of the protein, the desired level of detail, and the complexity of the sample.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Intact Protein Analysis (Top-Down) | Analysis of the entire, undigested protein to detect a mass shift.[1] | - Fast and straightforward for confirming covalent binding.[2] - Provides stoichiometry of the modification (e.g., 1:1 binding).[1] - Preserves information about post-translational modifications (PTMs).[2][3] | - Does not identify the specific site of modification.[4] - Less suitable for large proteins (>50 kDa) or complex mixtures.[4] - Can have lower sensitivity compared to bottom-up approaches.[5] | - Early-stage screening of covalent binders.[1][6] - Validating 1:1 binding stoichiometry.[1] - Analysis of small to medium-sized proteins. |
| Peptide Mapping (Bottom-Up) | The protein is enzymatically digested into smaller peptides, which are then analyzed by MS.[7] | - Precisely identifies the amino acid residue(s) modified.[1][7] - High sensitivity and suitable for complex samples.[2][8] - Can quantify the extent of modification at specific sites.[7] | - Sample preparation is more complex and time-consuming.[7] - Can lose information about modifications on different parts of the protein simultaneously. - Incomplete sequence coverage can occur.[2] | - Pinpointing the exact binding site of a covalent modifier.[1] - Characterizing PTMs alongside covalent modifications.[7] - Analyzing large proteins and complex protein mixtures.[4] |
| Middle-Down Proteomics | The protein is partially digested into larger peptides, which are then analyzed. | - Bridges the gap between top-down and bottom-up approaches. - Provides site-of-modification information while retaining some PTM context.[9] | - Requires careful optimization of digestion conditions. - Data analysis can be more complex. | - Analysis of large proteins where intact analysis is challenging. - Characterizing multiple modifications on a single protein. |
Experimental Workflows and Protocols
To effectively implement these techniques, a clear understanding of the experimental workflow is essential. Below are generalized protocols for intact protein analysis and peptide mapping.
Intact Protein Analysis Workflow
This workflow is designed for the rapid confirmation of covalent binding and determination of stoichiometry.
Workflow for Intact Protein Mass Spectrometry.
Protocol for Intact Protein Analysis:
-
Sample Preparation:
-
Liquid Chromatography (LC):
-
Inject the incubated samples and the control onto a reverse-phase LC system for desalting and removal of excess unbound modifier.[4] A short gradient is typically sufficient.
-
-
Mass Spectrometry (MS):
-
Analyze the eluting protein using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, to obtain the mass-to-charge (m/z) spectrum of the intact protein.[1]
-
-
Data Analysis:
Peptide Mapping Workflow
This workflow is employed to identify the specific site of covalent modification.
Workflow for Peptide Mapping by Mass Spectrometry.
Protocol for Peptide Mapping:
-
Sample Preparation:
-
Incubate the target protein with the covalent modifier as described for intact mass analysis.
-
Denature the protein using agents like urea or guanidine hydrochloride.[10]
-
Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT) and subsequently alkylate the free cysteines with iodoacetamide (IAM) to prevent disulfide bond reformation.[1][10]
-
Perform enzymatic digestion of the protein into smaller peptides using a protease like trypsin, which cleaves specifically at lysine and arginine residues.[10]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography with a gradient optimized for peptide elution.[7]
-
Analyze the eluting peptides with a mass spectrometer operating in a data-dependent acquisition (DDA) mode.[7] In this mode, the instrument performs a survey scan (MS1) to detect peptides, and then selects the most intense peptide ions for fragmentation (MS/MS or MS2).[8]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.[8]
-
The database search should include the mass of the covalent modification as a potential variable modification.
-
The identification of a peptide with a mass shift corresponding to the modifier, along with the fragmentation pattern in the MS/MS spectrum, will pinpoint the exact amino acid residue that has been modified.[4]
-
Tandem Mass Spectrometry (MS/MS) for Site Localization
A critical component of peptide mapping is tandem mass spectrometry (MS/MS), which provides the definitive evidence for the site of modification.[11][12] During MS/MS, a specific peptide ion is isolated and fragmented. The resulting fragment ions are then mass analyzed. By analyzing the masses of the fragment ions, the amino acid sequence of the peptide can be determined, and the location of the covalent modification can be precisely identified.[13]
Conclusion
Mass spectrometry offers a powerful and versatile suite of tools for the confirmation and characterization of covalent protein modifications. Intact protein analysis provides a rapid and straightforward method for confirming binding and determining stoichiometry, making it ideal for initial screening.[1][6] For precise localization of the modification site, peptide mapping with tandem mass spectrometry is the gold standard.[1][7] The choice of methodology will ultimately be guided by the specific research question, the nature of the protein and modifier, and the available instrumentation. By leveraging these powerful techniques, researchers can gain deep insights into the molecular interactions that drive biological processes and drug action.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Intact Mass Spectrometry (Intact-MS) Service - Intact Mass Spectrometry (Intact-MS) - ICE Bioscience [en.ice-biosci.com]
- 4. mdpi.com [mdpi.com]
- 5. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 7. waters.com [waters.com]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 11. Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Gallinamide A TFA vs. E-64: A Comparative Guide to Cathepsin L Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of cathepsin L: Gallinamide A TFA and E-64. Cathepsin L, a lysosomal cysteine protease, is a key therapeutic target in various pathologies, including cancer metastasis, viral infections, and neurodegenerative diseases. Understanding the characteristics and performance of its inhibitors is crucial for advancing research and drug development in these areas.
Performance Comparison: this compound vs. E-64
Gallinamide A, a natural product isolated from marine cyanobacteria, and E-64, a well-established epoxide-based inhibitor, both demonstrate potent and irreversible inhibition of cathepsin L.[1][2] However, their inhibitory profiles exhibit notable differences in potency and selectivity.
Gallinamide A has emerged as an exceptionally potent inhibitor of human cathepsin L, with reported IC50 values in the picomolar to low nanomolar range.[3][4] Specifically, studies have shown an IC50 of 17.6 pM for Gallinamide A.[3][4] Another study reported an IC50 of 47 nM with immediate mixing of the enzyme and inhibitor, which increased in potency to 5.0 nM after a 30-minute preincubation, highlighting a time-dependent inhibition.[2][5] In contrast, E-64, a widely used reference cysteine protease inhibitor, exhibits an IC50 value of 2.5 nM for cathepsin L.[6][7]
Both compounds act as irreversible inhibitors. E-64 contains a reactive epoxide that forms a covalent bond with the active site cysteine of the protease.[1] Gallinamide A is understood to act as a covalent inhibitor through a Michael addition mechanism.[2][5]
In terms of selectivity, Gallinamide A has demonstrated a greater selectivity for cathepsin L over other closely related cathepsins like V and B.[2][5] E-64, while potent against cathepsin L, also inhibits a broader range of cysteine proteases, including cathepsins B, H, K, and S, as well as papain and calpain.[1][6] This broader activity profile may be advantageous for certain research applications but could lead to off-target effects in therapeutic contexts.
Table 1: Quantitative Comparison of this compound and E-64 as Cathepsin L Inhibitors
| Feature | This compound | E-64 |
| Target | Cathepsin L (potent and selective) | Cysteine Proteases (including Cathepsin L, B, H, K, S) |
| IC50 (Cathepsin L) | 17.6 pM[3][4], 5.0 nM (with 30 min preincubation)[2][5] | 2.5 nM[6][7] |
| Mechanism of Action | Irreversible, Covalent (Michael addition)[2][5] | Irreversible, Covalent (Epoxide)[1] |
| Selectivity | High selectivity for Cathepsin L over other cathepsins[2][5] | Broad-spectrum cysteine protease inhibitor[1][6] |
| Origin | Natural Product (Marine Cyanobacteria)[2] | Natural Product (from Aspergillus japonicus)[1] |
Experimental Protocols
The determination of inhibitory activity is critical for comparing the efficacy of compounds like Gallinamide A and E-64. Below is a generalized, detailed methodology for a fluorometric cathepsin L inhibition assay, based on commonly cited experimental procedures.
Fluorometric Cathepsin L Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human cathepsin L.
Materials:
-
Purified human cathepsin L
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 4 mM EDTA and 2.5 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-Phenylalanine-Arginine-7-amino-4-methylcoumarin) stock solution in DMSO.
-
Test Inhibitors: this compound and E-64, prepared in a series of dilutions in DMSO.
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Dilute the purified cathepsin L enzyme to the desired working concentration (e.g., 0.02 ng/µl) in cold Assay Buffer immediately before use.[8]
-
Prepare a working solution of the fluorogenic substrate Z-Phe-Arg-AMC (e.g., 10 µM) in Assay Buffer.[9]
-
Prepare serial dilutions of the test inhibitors (this compound and E-64) in DMSO. Further dilute these into Assay Buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells and typically below 1%.[8]
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
40 µL of Assay Buffer.
-
10 µL of the diluted test inhibitor solution (or DMSO for control wells).
-
40 µL of the diluted cathepsin L enzyme solution.
-
-
For background control wells, add Assay Buffer instead of the enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[5] For time-dependent inhibitors like Gallinamide A, this pre-incubation step is critical.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C, with readings taken every 1-2 minutes.[10] The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively, for the AMC fluorophore.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence rate (from wells without the enzyme).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Cathepsin L's Role in Cancer Metastasis.
Caption: Workflow for Cathepsin L Inhibition Assay.
Conclusion
Both this compound and E-64 are potent, irreversible inhibitors of cathepsin L. Gallinamide A distinguishes itself with exceptionally high potency and greater selectivity, making it a promising candidate for targeted therapeutic development and a valuable tool for specific investigations of cathepsin L function. E-64 remains a cornerstone research tool due to its well-characterized, broad-spectrum activity against cysteine proteases. The choice between these inhibitors will ultimately depend on the specific requirements of the research or therapeutic application, balancing the need for high potency and selectivity against a broader inhibitory profile. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and validate the inhibitory effects of these and other compounds against cathepsin L.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abcam.com [abcam.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. InnoZyme Cathepsin L Activity Kit, Fluorogenic Millipore [sigmaaldrich.com]
A Comparative Analysis of Gallinamide A and its Synthetic Analogs as Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Gallinamide A, a naturally occurring cyclic depsipeptide, and its synthetic analogs. Gallinamide A has garnered significant interest due to its potent inhibitory activity against cysteine proteases, particularly cathepsin L. This document presents quantitative data on the biological activity of these compounds, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways influenced by their mechanism of action.
Introduction to Gallinamide A
Gallinamide A was first isolated from marine cyanobacteria and identified as a potent, irreversible inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis and viral entry.[1][2] Its unique chemical structure, featuring an α,β-unsaturated enamide "warhead," allows it to covalently modify the active site cysteine of target proteases, leading to irreversible inhibition.[1][3] These properties have made Gallinamide A a promising scaffold for the development of therapeutic agents against diseases such as cancer, parasitic infections, and viral illnesses.[4][5][6]
Comparative Biological Activity
The inhibitory potency of Gallinamide A and its synthetic analogs has been evaluated against a range of cysteine proteases, including human cathepsin L, cruzain (from Trypanosoma cruzi), and falcipains (from Plasmodium falciparum). Structure-activity relationship (SAR) studies have revealed that modifications to the Gallinamide A scaffold can significantly impact potency and selectivity.
Below are tables summarizing the key quantitative data from various studies.
Table 1: Inhibitory Activity against Human Cathepsin L
| Compound/Analog | Modification | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| Gallinamide A | - | 5.0 | - | 9000 ± 260 | [1] |
| Analog 5 | Varied amino acids | - | - | - | [4] |
| Analog 10 | Leucine at 5th residue | - | 0.094 ± 0.01 | 8,730,000 ± 918,000 | [4] |
| Analog 11 | Varied amino acids | - | Sub-nanomolar | - | [4] |
| Analog 17 | Hydrogenated enamide | Reversible inhibitor | - | - | |
| Analog 19 | Indolyl-substituted MMP | - | Picomolar range | - | [7] |
| Analog 23 | Indolyl-substituted MMP | - | Picomolar range | - | [7] |
Table 2: Activity against Parasitic Cysteine Proteases and Organisms
| Compound/Analog | Target Protease/Organism | IC50 / LD50 (nM) | Reference |
| Gallinamide A | Cruzain (T. cruzi) | 0.26 ± 0.02 | [4] |
| Gallinamide A | T. cruzi amastigotes | 14.7 ± 2.3 | [4] |
| Analog 5 | T. cruzi amastigotes | 5.1 ± 1.4 | [4] |
| Gallinamide A | Falcipain-2 (P. falciparum) | 6.78 | [8] |
| Gallinamide A | Falcipain-3 (P. falciparum) | 292 | [8] |
| Gallinamide A | P. falciparum (in vitro) | 89.3 | [8] |
Table 3: Cytotoxicity Data
| Compound/Analog | Cell Line | LD50 / TC50 (µM) | Reference |
| Gallinamide A & Analogs | Murine host cells | > 10 | [4] |
| Gallinamide A | Vero cells | 10.4 | [2] |
| Gallinamide A | HeLa cells | 12 | [2] |
| Gallinamide A | HT-29 cells | >16.9 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Gallinamide A analogs and the key biological assays used for their characterization.
Synthesis of Gallinamide A Analogs (General Protocol)
The synthesis of Gallinamide A analogs is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. A general workflow is outlined below:
-
Resin Loading: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is loaded onto a suitable resin (e.g., 2-Chlorotrityl chloride resin).
-
Fmoc-SPPS Cycle:
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF (e.g., 20% v/v).
-
Coupling: The next Fmoc-protected amino acid is coupled to the free amine on the resin using a coupling agent (e.g., PyBOP, HATU) and a base (e.g., NMM, DIPEA) in DMF.
-
Capping (Optional): Any unreacted amines can be capped using acetic anhydride and pyridine to prevent the formation of deletion sequences.
-
This cycle is repeated for each amino acid in the linear sequence.
-
-
On-Resin Modifications: Specific modifications, such as N-methylation, can be performed on the resin-bound peptide. For example, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride can be used to introduce N,N-dimethyl groups.
-
Cleavage from Resin: The synthesized peptide is cleaved from the solid support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains. A milder cleavage agent like hexafluoroisopropanol (HFIP) in dichloromethane (DCM) can be used for sensitive protecting groups.
-
Cyclization and Final Modifications: The linear peptide is then cyclized in solution, and any final modifications to form the characteristic pyrrolinone ring of Gallinamide A are performed.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Cathepsin L Inhibition Assay
This assay determines the inhibitory potency of the compounds against human cathepsin L.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5.
-
Human Cathepsin L (recombinant).
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC).
-
Test Compounds (dissolved in DMSO).
-
Positive Control: E-64c.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the test compound dilutions.
-
Add a solution of human cathepsin L to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for time-dependent inhibition.
-
Initiate the reaction by adding the fluorogenic substrate Z-FR-AMC.
-
Monitor the increase in fluorescence (excitation/emission wavelengths typically around 360/460 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For irreversible inhibitors, kinetic parameters such as k_inact and K_i can be determined by monitoring the reaction progress at different inhibitor and substrate concentrations.
-
Cruzain Inhibition Assay
This protocol is used to assess the inhibitory activity against cruzain, a key cysteine protease from Trypanosoma cruzi.
-
Reagents and Buffers:
-
Assay Buffer: 0.1 M sodium acetate, 0.01% Triton X-100, 1 mM β-mercaptoethanol, pH 5.5.
-
Recombinant Cruzain.
-
Fluorogenic Substrate: Z-FR-AMC.
-
Test Compounds (in DMSO).
-
Positive Control: K11777 or E-64.
-
-
Procedure:
-
The procedure is similar to the cathepsin L inhibition assay.
-
Serial dilutions of the test compounds are prepared and added to a 96-well plate.
-
Cruzain is added, and the mixture is pre-incubated.
-
The reaction is initiated by the addition of Z-FR-AMC.
-
Fluorescence is monitored over time to determine the reaction rate.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based T. cruzi Amastigote Assay
This assay evaluates the efficacy of the compounds against the intracellular stage of T. cruzi.
-
Cell Culture:
-
Host cells (e.g., murine myoblasts) are cultured in appropriate media (e.g., DMEM with fetal bovine serum and antibiotics).
-
-
Infection:
-
Host cells are seeded in 96-well plates and infected with T. cruzi trypomastigotes.
-
-
Compound Treatment:
-
After allowing the parasites to infect the host cells, the media is replaced with fresh media containing serial dilutions of the test compounds.
-
-
Incubation:
-
The plates are incubated for a period of time (e.g., 3 days) to allow for parasite replication.
-
-
Fixation and Staining:
-
The cells are fixed (e.g., with paraformaldehyde) and stained with a DNA-binding dye (e.g., DAPI) to visualize both host cell and parasite nuclei.
-
-
Imaging and Analysis:
-
The plates are imaged using an automated high-content imaging system.
-
The number of intracellular amastigotes per host cell is quantified.
-
The LD50 (lethal dose 50%) is determined by plotting the percentage of parasite inhibition against the compound concentration.
-
Cytotoxicity Assay
This assay assesses the toxicity of the compounds against mammalian cells.
-
Cell Seeding:
-
Mammalian cells (e.g., Vero, HeLa, or the host cells used in the parasite assay) are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of the test compounds.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24-72 hours).
-
-
Viability Assessment:
-
Cell viability is measured using a suitable assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Resazurin Assay: Measures mitochondrial reductase activity.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The TC50 (toxic concentration 50%) or LD50 is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The primary molecular target of Gallinamide A and its analogs is cathepsin L. By inhibiting this protease, these compounds can modulate various cellular signaling pathways.
Role of Cathepsin L in Cellular Signaling
Cathepsin L is involved in a multitude of cellular processes:
-
Tumor Invasion and Metastasis: Extracellular cathepsin L can degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis.[9]
-
Antigen Presentation: In antigen-presenting cells, cathepsin L is involved in the processing of antigens for presentation on MHC class II molecules, a crucial step in initiating an adaptive immune response.
-
Hormone and Neuropeptide Processing: Cathepsin L can process prohormones and proneuropeptides into their active forms.[2]
-
Protein Degradation and Autophagy: As a lysosomal protease, cathepsin L plays a key role in the degradation of cellular proteins through the autophagy-lysosome pathway.
-
Viral Entry: Some viruses, such as SARS-CoV-2, utilize host cell cathepsin L to cleave their spike proteins, a necessary step for viral entry into the cell.[5]
The inhibition of cathepsin L by Gallinamide A and its analogs can therefore have significant downstream effects on these pathways. For instance, in the context of cancer, inhibiting cathepsin L could reduce the metastatic potential of tumor cells.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a simplified signaling pathway involving cathepsin L.
Conclusion
Gallinamide A and its synthetic analogs represent a promising class of cysteine protease inhibitors with significant therapeutic potential. The data presented in this guide highlight the potent and often selective activity of these compounds against key proteases involved in various diseases. The detailed experimental protocols provide a foundation for researchers to further explore the synthesis and biological evaluation of novel analogs. The visualization of the affected signaling pathways underscores the multifaceted impact of cathepsin L inhibition. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into effective clinical treatments.
References
- 1. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]
- 3. Extracellular cathepsin L stimulates axonal growth in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cathepsin L: R&D Systems [rndsystems.com]
Validating Gallinamide A TFA Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a pivotal step in the drug discovery process. This guide provides an objective comparison of Gallinamide A TFA, a potent and selective covalent inhibitor of Cathepsin L, with the well-characterized, broad-spectrum cysteine protease inhibitor, E-64. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Gallinamide A is a natural product derived from marine cyanobacteria that has been identified as a highly potent, selective, and irreversible inhibitor of human Cathepsin L.[1][2] Its trifluoroacetic acid (TFA) salt is commonly used in research settings. The mechanism of inhibition involves a Michael addition reaction with the active site cysteine of the protease.[1][2] Given its role in various pathological processes, including cancer metastasis, parasitic infections, and viral entry, Cathepsin L is a compelling therapeutic target. Validating the engagement of inhibitors like Gallinamide A with Cathepsin L in a cellular context is crucial for advancing their development.
Performance Comparison: Gallinamide A vs. E-64
This section compares the inhibitory potency and selectivity of Gallinamide A against the classic cysteine protease inhibitor, E-64. While both are irreversible inhibitors, Gallinamide A demonstrates significantly higher potency and selectivity for Cathepsin L.
| Inhibitor | Target | IC50 | Selectivity Profile | Reference |
| Gallinamide A | Human Cathepsin L | 5.0 nM (with 30 min preincubation) | Highly selective for Cathepsin L. Displays 28- to 320-fold greater selectivity for Cathepsin L over closely related human cysteine cathepsins V and B. | [1][2] |
| Human Cathepsin V | ~140 nM | [1] | ||
| Human Cathepsin B | ~1600 nM | [1] | ||
| E-64 | Pan-cysteine protease inhibitor | Varies by target | Broad-spectrum inhibitor of cysteine proteases including papain, cathepsins B, H, and L. | [3] |
Note: IC50 values can vary between studies depending on assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Target Validation
Validating the interaction of Gallinamide A with Cathepsin L in cells can be achieved through several robust methods. Below are detailed protocols for three key experimental approaches.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the visualization and quantification of active enzyme populations. A competitive ABPP experiment can robustly demonstrate target engagement by an inhibitor.
Objective: To demonstrate that Gallinamide A blocks the activity of Cathepsin L in living cells by competing with a Cathepsin L-directed activity-based probe.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express Cathepsin L (e.g., HEK293T, U2OS) to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C. As a positive control for inhibition, treat a set of cells with E-64 (10 µM).
-
-
Probe Labeling:
-
Add a cell-permeable, fluorescently-tagged cysteine protease activity-based probe (e.g., a Bodipy-tagged DCG-04 analogue) to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors (excluding cysteine protease inhibitors).
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescent signal corresponding to the molecular weight of Cathepsin L in Gallinamide A-treated samples compared to the vehicle control indicates target engagement.
-
As a loading control, perform a Coomassie stain or a Western blot for a housekeeping protein (e.g., GAPDH, β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature. This allows for the detection of target engagement in a cellular environment.
Objective: To demonstrate that Gallinamide A binding to Cathepsin L in cells increases the thermal stability of the protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heating Gradient:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble Cathepsin L in each sample by Western blotting using a specific anti-Cathepsin L antibody.
-
Quantify the band intensities and plot the percentage of soluble Cathepsin L as a function of temperature. A shift in the melting curve to higher temperatures for the Gallinamide A-treated samples compared to the control indicates target engagement.
-
In-Cell Cathepsin L Activity Assay
This assay directly measures the enzymatic activity of Cathepsin L in cell lysates after treatment with an inhibitor.
Objective: To quantify the inhibition of Cathepsin L activity in cells treated with Gallinamide A.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer that maintains Cathepsin L activity (e.g., a buffer containing a non-ionic detergent at a slightly acidic pH).
-
-
Activity Assay:
-
Add a specific fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC) to the cell lysates in a 96-well plate.
-
Measure the fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm). The rate of increase in fluorescence is proportional to the Cathepsin L activity.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each sample.
-
Plot the percentage of Cathepsin L activity relative to the vehicle control against the concentration of Gallinamide A to determine the IC50 value in the cellular context.
-
Visualizing Cellular Processes and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the Cathepsin L-mediated autophagy pathway, the experimental workflow for target validation, and the logical framework of this comparative guide.
Caption: Cathepsin L's role in the autophagy pathway.
Caption: Workflow for validating target engagement.
Caption: Logical structure of the comparison guide.
References
- 1. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gallinamide A: A Potent and Selective Cathepsin L Inhibitor with Cross-Reactivity Against Parasitic Proteases
For Immediate Release
[City, State] – [Date] – Gallinamide A, a marine-derived cyclic depsipeptide, demonstrates high potency and selectivity as an irreversible inhibitor of human Cathepsin L, a cysteine protease implicated in various physiological and pathological processes, including cancer progression and viral entry. This comparison guide provides a detailed analysis of Gallinamide A's cross-reactivity profile against other proteases, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Gallinamide A's primary mechanism of action involves the irreversible covalent modification of the active site cysteine residue in Cathepsin L. Its enamide warhead acts as a Michael acceptor, leading to a stable enzyme-inhibitor complex. This mode of inhibition contributes to its high potency, with reported IC50 values in the low nanomolar range for human Cathepsin L.
Comparative Inhibitory Activity of Gallinamide A
The selectivity of Gallinamide A has been evaluated against a panel of human cathepsins and other proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gallinamide A against various proteases, providing a quantitative comparison of its activity. For context, data for Odanacatib, a well-characterized selective inhibitor of Cathepsin K, is also included.
| Protease Target | Gallinamide A IC50 (nM) | Odanacatib IC50 (nM) | Reference |
| Human Cathepsin L | 5.0 | - | |
| Human Cathepsin B | >1000-5000 | - | [1] |
| Human Cathepsin V | 140 | - | |
| Human Cathepsin H | Inactive | - | |
| Human Cathepsin K | - | 0.2 | [2] |
| Human Cathepsin S | - | - | |
| Trypanosoma cruzi Cruzain | 0.26 | - | [3] |
| Plasmodium falciparum Falcipains | Potent Inhibition (specific IC50 not provided in abstracts) | - | [4] |
Caption: Comparative inhibitory activity of Gallinamide A.
Cross-Reactivity Profile and Therapeutic Implications
Gallinamide A exhibits remarkable selectivity for Cathepsin L over other closely related human cathepsins. It is significantly less potent against Cathepsin B and Cathepsin V, and inactive against Cathepsin H.[5] This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.
Interestingly, Gallinamide A demonstrates potent inhibitory activity against parasitic cysteine proteases, including cruzain from Trypanosoma cruzi (the causative agent of Chagas disease) and falcipains from Plasmodium falciparum (the parasite responsible for malaria).[3][4] This cross-reactivity suggests that the Gallinamide A scaffold could be a promising starting point for the development of novel anti-parasitic agents.
In contrast to its activity against cysteine proteases, Gallinamide A has been shown to be inactive against serine proteases such as furin and TMPRSS2, which are also involved in viral entry pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Fluorometric Protease Inhibition Assay
This assay is used to determine the in vitro potency of an inhibitor against a specific protease.
Materials:
-
Recombinant human cathepsins (L, B, V, H)
-
Fluorogenic peptide substrate (e.g., Z-FR-AMC for Cathepsin L/B, Ac-FR-AFC)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Test compound (Gallinamide A) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Gallinamide A in DMSO.
-
In a 96-well plate, add the appropriate volume of assay buffer.
-
Add the test compound to the wells.
-
Add the recombinant protease to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Irreversibility Assessment: Preincubation-Dilution Assay
This experiment is designed to distinguish between reversible and irreversible inhibitors.
Procedure:
-
Incubate a concentrated solution of the protease with a concentration of Gallinamide A that yields >90% inhibition for 30 minutes.
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into an assay solution containing the fluorogenic substrate. This dilution reduces the inhibitor concentration to a level that would cause minimal inhibition if it were a reversible inhibitor.
-
Monitor the enzymatic activity immediately after dilution and over time.
-
A lack of recovery of enzymatic activity upon dilution indicates irreversible inhibition.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-reactivity profiling and the general signaling pathway involving Cathepsin L.
Caption: Experimental workflow for protease cross-reactivity profiling.
Caption: Simplified signaling pathway of Cathepsin L inhibition by Gallinamide A.
References
- 1. Characterization of CAA0225, a novel inhibitor specific for cathepsin L, as a probe for autophagic proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Gallinamide A TFA: A Comparative Analysis of Efficacy in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gallinamide A TFA's performance against other alternatives, supported by experimental data. Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a highly potent and selective irreversible inhibitor of human cathepsin L, a cysteine protease implicated in a variety of pathological processes, including cancer progression, parasitic infections, and viral entry.[1][2][3][4] This document summarizes its efficacy across different cell lines, compares it with other compounds, and provides detailed experimental methodologies.
Quantitative Comparison of Inhibitory Potency
The efficacy of Gallinamide A and its analogs is primarily attributed to their potent inhibition of cathepsin L. The following tables summarize the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and lethal dose (LD50) values across various cell lines and against specific enzymes.
Table 1: In Vitro Efficacy of Gallinamide A and its Analogs against Cathepsin L and Parasites
| Compound | Target | IC50 / Ki (nM) | Cell Line / Organism | Key Findings |
| Gallinamide A | Human Cathepsin L | Ki = 4.67 ± 0.40 | - | Extremely potent inhibitor.[3] |
| Cruzain (T. cruzi) | IC50 = 0.26 ± 0.02 | Trypanosoma cruzi | Potent inhibitor of the parasite's essential protease.[1] | |
| T. cruzi amastigotes | LD50 = 14.7 ± 2.3 | Murine myoblasts | Significantly more potent than the standard drug, benznidazole.[1] | |
| Analog 5 | T. cruzi amastigotes | LD50 = 5.1 ± 1.4 | Murine myoblasts | The most potent analog against intracellular T. cruzi.[1] |
| Analog 10 | Human Cathepsin L | Ki = 0.0937 ± 0.01 | - | The most potent analog against human cathepsin L in this study.[1] |
| Benznidazole | T. cruzi amastigotes | LD50 = 1500 | Murine myoblasts | Standard of care for Chagas disease, shown to be less potent than Gallinamide A and its analogs.[1] |
Table 2: Cytotoxicity of Gallinamide A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 12[1] |
| HT-29 | Colon Adenocarcinoma | Not specified |
| 4T1 | Mouse Breast Cancer | 34.6 |
| A-375 | Human Melanoma | 45.6 |
Table 3: Antiviral Efficacy of Gallinamide A against SARS-CoV-2
| Compound | Cell Line | EC50 (nM) | Key Findings |
| Gallinamide A | VeroE6 | 28[5] | Potently inhibits SARS-CoV-2 infection by inhibiting host cathepsin L.[5] |
| Gallinamide A | A549/ACE2 | - | Completely prevents virus-induced cytopathic effect at 625 nM.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of Gallinamide A.
Cathepsin L Inhibition Assay
This assay quantifies the enzymatic activity of cathepsin L in the presence of an inhibitor.
-
Enzyme and Inhibitor Preparation : Recombinant human cathepsin L is used. This compound and other inhibitors are prepared in appropriate solvents (e.g., DMSO) and serially diluted.
-
Pre-incubation : The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 30 minutes) to allow for binding.
-
Substrate Addition : A fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement : The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a microplate reader.
-
Data Analysis : The rate of substrate cleavage is determined. The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound or other compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement : The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Viral Entry Assay (for SARS-CoV-2)
This assay assesses the ability of a compound to inhibit viral entry into host cells.
-
Cell Culture : Host cells (e.g., VeroE6 or A549-ACE2) are cultured in 96-well plates.
-
Compound Incubation : Cells are pre-incubated with serially diluted this compound for a specific time.
-
Viral Infection : A known amount of SARS-CoV-2 is added to the wells.
-
Incubation : The plates are incubated to allow for viral infection and replication.
-
Quantification of Viral Load : The extent of viral infection is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA or by observing the cytopathic effect (CPE).
-
Data Analysis : The EC50 value, the concentration at which the compound inhibits 50% of viral activity, is calculated.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound in inhibiting cancer progression.
Caption: General workflow for in vitro efficacy testing of this compound.
References
- 1. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin L in tumor angiogenesis and its therapeutic intervention by the small molecule inhibitor KGP94 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Gallinamide A: A Comparative Guide
Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of the human cysteine protease Cathepsin L (CatL).[1][2] Its mechanism of action has been the subject of significant research, particularly for its therapeutic potential in various diseases, including parasitic infections like Chagas disease and schistosomiasis, as well as viral diseases such as COVID-19.[3][4][5] This guide provides a comprehensive overview of the experimental validation of Gallinamide A's mechanism of action, compares its performance with alternative inhibitors, and presents detailed experimental protocols for researchers.
Mechanism of Action: Covalent Inhibition of Cysteine Proteases
The primary mechanism of action of Gallinamide A is the irreversible covalent inhibition of clan CA cysteine proteases.[4] This is achieved through a Michael addition reaction between the electrophilic acrylamide "warhead" of Gallinamide A and the active site cysteine thiol of the target protease.[2][4] Molecular docking and dynamics simulations have shown that the enamide of Gallinamide A is positioned near the active site cysteine, facilitating this covalent bond formation.[6] This irreversible binding effectively inactivates the enzyme.
While its most potent activity is against human Cathepsin L, Gallinamide A and its analogs have demonstrated significant inhibitory activity against other related cysteine proteases, including:
-
Cruzain: The major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease.[3][7]
-
Falcipains: Cysteine proteases found in the food vacuole of the malaria parasite Plasmodium falciparum.[8]
-
Schistosoma mansoni Cathepsin B1 (SmCB1): A key digestive protease in the parasitic fluke that causes schistosomiasis.[4]
Experimental Validation of the Mechanism of Action
The validation of Gallinamide A's mechanism of action has been established through a series of key experiments that elucidate its potency, selectivity, and irreversible mode of inhibition.
Enzyme Inhibition Kinetics
Enzyme inhibition assays are fundamental to characterizing the potency of Gallinamide A. These experiments typically measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). For Gallinamide A, time-dependent inhibition is observed, with potency increasing after a preincubation period with the enzyme, which is characteristic of irreversible inhibitors.[2]
Irreversibility Assays
To confirm the irreversible nature of inhibition, preincubation-dilution experiments are performed. In this setup, the enzyme and inhibitor are incubated together at a high concentration, allowing for covalent bond formation. Subsequently, the mixture is rapidly diluted to a concentration where the inhibitor would have minimal effect if it were a reversible inhibitor. The observation that enzyme activity does not recover over time confirms the irreversible binding of Gallinamide A.[2]
Activity-Based Probe Labeling
Activity-based probes (ABPs) are used to visualize the direct binding of an inhibitor to its target enzyme within a complex biological sample. A fluorescently labeled version of Gallinamide A can be used to demonstrate specific labeling of its target proteases, such as Cathepsin L or SmCB1, confirming direct engagement in a cellular context.[3][4]
Structural Biology: X-ray Crystallography
Solving the co-crystal structure of Gallinamide A or its analogs in complex with the target protease provides definitive evidence of the binding mode. High-resolution crystal structures of SmCB1 in complex with Gallinamide A have confirmed the covalent attachment to the active site cysteine and revealed the specific interactions that contribute to its high affinity and selectivity.[4]
Comparative Performance Analysis
The efficacy of Gallinamide A can be benchmarked against other known inhibitors of cysteine proteases and existing therapeutic agents for the diseases it targets.
Comparison with Benznidazole for Chagas Disease
Benznidazole is a current standard-of-care treatment for Chagas disease. In a cell-based assay measuring the activity against the intracellular amastigote stage of T. cruzi, Gallinamide A demonstrated significantly greater potency than benznidazole.[3]
Table 1: Comparative Activity against Trypanosoma cruzi
| Compound | LD50 (in vitro, intracellular amastigotes) |
| Gallinamide A | 14.7 nM ± 2.3 |
| Benznidazole | 1.5 µM |
Data sourced from[3]
Selectivity Profile against Human Cathepsins
Gallinamide A exhibits notable selectivity for Cathepsin L over other closely related human cysteine cathepsins, which is a crucial attribute for minimizing off-target effects and potential toxicity.[2]
Table 2: Selectivity of Gallinamide A against Human Cysteine Cathepsins
| Enzyme | IC50 (30 min preincubation) | Selectivity vs. Cathepsin L |
| Cathepsin L | 5.0 nM | - |
| Cathepsin V | 140 nM | 28-fold |
| Cathepsin B | 1600 nM | 320-fold |
| Cathepsin H | Inactive | >10,000-fold |
Data sourced from[2]
Inhibition of Parasitic Proteases
Gallinamide A and its synthetic analogs have shown potent inhibitory activity against a range of parasitic cysteine proteases.
Table 3: Inhibitory Activity of Gallinamide A against Various Proteases
| Target Protease | Organism | IC50 / k2nd |
| Human Cathepsin L | Homo sapiens | 5.0 nM (IC50) |
| Cruzain | Trypanosoma cruzi | 0.26 nM (IC50) |
| SmCB1 | Schistosoma mansoni | 6644 M⁻¹s⁻¹ (k2nd) |
| Falcipain-2 | Plasmodium falciparum | Potent Inhibition |
Experimental Protocols
General Protocol for Cathepsin L Inhibition Assay
-
Reagents and Buffers:
-
Recombinant human Cathepsin L.
-
Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 1 mM DTT and 0.01% Triton X-100.
-
Substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin).
-
Gallinamide A TFA stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of Gallinamide A in the assay buffer.
-
In a 96-well black microplate, add the Cathepsin L enzyme to each well (final concentration ~0.5 nM).
-
Add the diluted Gallinamide A or DMSO (vehicle control) to the wells and incubate for a specified preincubation time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate Z-FR-AMC (final concentration ~2.5 µM).
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol for Irreversibility Assay (Preincubation-Dilution)
-
Incubation:
-
Incubate a concentrated solution of Cathepsin L with a high concentration of Gallinamide A (sufficient to achieve >90% inhibition) in the assay buffer for a set period (e.g., 30 minutes).
-
-
Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate Z-FR-AMC. The dilution should reduce the effective concentration of Gallinamide A to a level that would cause minimal inhibition if it were a reversible inhibitor.
-
-
Activity Measurement:
-
Monitor the fluorescence over an extended period (e.g., 2 hours).
-
-
Analysis:
-
A linear and unchanging reaction rate after dilution indicates that the inhibition is irreversible, as the covalently bound inhibitor does not dissociate from the enzyme.[2]
-
Visualizations
Caption: Covalent inhibition of Cathepsin L by Gallinamide A.
Caption: Workflow for enzyme inhibition (IC50) determination.
Caption: Logical diagram for MoA validation.
References
- 1. Gallinamide A - Wikipedia [en.wikipedia.org]
- 2. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of Gallinamide A TFA and Odanacatib: Potency, Selectivity, and Therapeutic Potential
In the landscape of protease inhibitors, Gallinamide A TFA and odanacatib have emerged as significant molecules of interest for researchers in drug development. Gallinamide A, a natural product derived from marine cyanobacteria, is a potent and selective irreversible inhibitor of cathepsin L.[1][2] Odanacatib, a synthetic compound, is a selective and reversible inhibitor of cathepsin K.[3][4] This guide provides a detailed comparative study of these two compounds, focusing on their mechanisms of action, inhibitory potencies, selectivity profiles, and experimental data from key assays.
Mechanism of Action: Targeting Different Cysteine Cathepsins
This compound and odanacatib, while both targeting cysteine cathepsins, exhibit distinct mechanisms and therapeutic targets.
This compound acts as a potent, irreversible inhibitor of cathepsin L .[2][5][6][7] Its mechanism involves a Michael addition reaction, where the enamide of Gallinamide A forms a covalent bond with the active site cysteine of the protease.[8] This covalent modification leads to the irreversible inactivation of the enzyme. Cathepsin L is implicated in various physiological and pathological processes, including viral entry (such as SARS-CoV-2), and the life cycle of parasites like Plasmodium falciparum and Trypanosoma cruzi.[1][5][9]
Odanacatib is a selective, reversible inhibitor of cathepsin K .[3][10] Cathepsin K is the primary protease responsible for the degradation of type I collagen in the bone matrix by osteoclasts, playing a crucial role in bone resorption.[10][11] By binding to the active site of cathepsin K, odanacatib prevents this degradation, thereby reducing bone resorption without significantly affecting bone formation.[12][13] This mechanism made it a promising therapeutic candidate for osteoporosis.[12][13]
Quantitative Comparison of Inhibitory Potency and Selectivity
The following tables summarize the quantitative data for this compound and odanacatib, highlighting their potency and selectivity against their primary targets and other related proteases.
Table 1: Inhibitory Potency (IC50/Ki)
| Compound | Target | IC50 / Ki | Organism | Reference |
| This compound | Cathepsin L | 17.6 pM (IC50) | Human | [1] |
| Cathepsin L | 5.0 nM (IC50, 30 min preincubation) | Human | [6][7][8] | |
| Cathepsin L | 47 nM (IC50, no preincubation) | Human | [8] | |
| Cruzain (T. cruzi) | 0.26 nM (IC50) | Trypanosoma cruzi | [5][9] | |
| Plasmodium falciparum | 50 nM (IC50) | Plasmodium falciparum | [1] | |
| SARS-CoV-2 Infection | 28 nM (EC50) | In VeroE6 cells | [1] | |
| Odanacatib | Cathepsin K | 0.2 nM (IC50) | Human | [11][14][15] |
| Cathepsin K | 43.8 nM (EC50 for uNTx/Cr reduction) | Human | [14] | |
| CTx Release | 9.4 ± 1.0 nM (IC50) | In vitro | [11] |
Table 2: Selectivity Profile
| Compound | Target | Fold Selectivity | Comparison Protease | Reference |
| This compound | Cathepsin L | 28-fold | Cathepsin V | [7] |
| Cathepsin L | 320-fold | Cathepsin B | [6][7] | |
| Odanacatib | Cathepsin K | ≥300-fold | All other known human cathepsins | [14] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and odanacatib are reflected in the biological pathways they modulate.
This compound: Inhibition of Cathepsin L-Mediated Processes
Gallinamide A's inhibition of cathepsin L has significant implications for diseases where this protease is crucial. For instance, in the case of SARS-CoV-2, cathepsin L is involved in the proteolytic processing of the viral spike protein, a necessary step for viral entry into host cells via the endosomal pathway.
Caption: Signaling pathway of this compound inhibiting SARS-CoV-2 entry.
Odanacatib: Inhibition of Cathepsin K-Mediated Bone Resorption
Odanacatib's therapeutic effect in osteoporosis stems from its ability to block the action of cathepsin K in osteoclasts, the cells responsible for bone breakdown.
Caption: Odanacatib's mechanism of inhibiting bone resorption by targeting Cathepsin K.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate this compound and odanacatib.
Cathepsin L Inhibition Assay (for this compound)
-
Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme source. A fluorogenic substrate, such as Z-Phe-Arg-AMC, is commonly employed.
-
Assay Buffer: A typical buffer consists of 50 mM sodium acetate, 100 mM NaCl, 1.0 mM EDTA, and 4 mM dithiothreitol (DTT) at pH 5.5.
-
Procedure:
-
A serial dilution of this compound is prepared in a 96-well plate.
-
Cathepsin L is added to the wells and pre-incubated with the inhibitor for a specified time (e.g., 30 minutes) to allow for covalent modification.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence signal, corresponding to substrate cleavage, is monitored over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.[8]
-
Cathepsin K Inhibition Assay and Bone Resorption Assay (for Odanacatib)
-
Enzyme Inhibition Assay:
-
Enzyme and Substrate: Recombinant human cathepsin K and a fluorogenic substrate are used.
-
Procedure: Similar to the cathepsin L assay, a dose-response curve is generated by incubating odanacatib with cathepsin K followed by the addition of the substrate. The inhibition of enzyme activity is measured by the reduction in fluorescence.
-
-
Cell-Based Bone Resorption Assay:
-
Cell Culture: Osteoclasts are generated from bone marrow precursors or peripheral blood mononuclear cells.
-
Assay:
-
Osteoclasts are cultured on bone slices or a synthetic matrix.
-
Cells are treated with varying concentrations of odanacatib.
-
After an incubation period, the release of bone matrix degradation products, such as C-terminal telopeptide of type I collagen (CTx), into the culture medium is quantified using an ELISA.
-
The area of resorption pits on the bone slices can also be visualized and quantified using microscopy.[13]
-
-
Conclusion
This compound and odanacatib are potent inhibitors of distinct cysteine cathepsins, showcasing the potential for targeted protease inhibition in diverse therapeutic areas. Gallinamide A's irreversible inhibition of cathepsin L positions it as a promising lead for antiviral and antiparasitic drug development. In contrast, odanacatib's selective and reversible inhibition of cathepsin K demonstrated clinical efficacy in reducing bone resorption and increasing bone mineral density, although its development was discontinued due to an increased risk of stroke.[10] The comparative data presented here underscore the importance of understanding the specific mechanism of action and selectivity profile of protease inhibitors in guiding future drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gallinamide A - Wikipedia [en.wikipedia.org]
- 3. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Odanacatib, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of gallinamide A analogs as potent inhibitors of the cysteine proteases human cathepsin L and Trypanosoma cruzi cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Odanacatib for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gallinamide A TFA and Other Natural Product Inhibitors of Cysteine Proteases
For researchers and professionals in drug development, identifying potent and selective enzyme inhibitors is a critical step. Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a highly potent, irreversible inhibitor of cysteine proteases, particularly Cathepsin L.[1][2][3] This guide provides a comparative analysis of Gallinamide A TFA with other natural product inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action and Target Selectivity
Gallinamide A exerts its inhibitory effect through a covalent mechanism, specifically a Michael addition, targeting the active site cysteine residue of the protease.[2][3] This irreversible inhibition makes it a powerful tool for studying cysteine protease function and a promising scaffold for therapeutic development.[2] Its primary target is Cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and viral entry.[4][5][6]
Gallinamide A has demonstrated remarkable potency, with an IC50 value for Cathepsin L in the picomolar to low nanomolar range.[4][7] It also exhibits selectivity for Cathepsin L over other related cysteine proteases such as Cathepsin B, V, K, and S.[7][8] This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes off-target effects.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 values) of Gallinamide A and other well-known natural product cysteine protease inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.
| Inhibitor | Target Protease | IC50 | Source Organism |
| Gallinamide A | Cathepsin L | 17.6 pM | Schizothrix spp. (Cyanobacterium) |
| Cathepsin B | 7.34 nM | ||
| Cathepsin V | 697 nM | ||
| Cathepsin K | 79.6 nM | ||
| Cathepsin S | 367 pM | ||
| E-64 | Cathepsin L | 2.5 nM | Aspergillus japonicus (Fungus) |
| Cathepsin K | 1.4 nM | ||
| Cathepsin S | 4.1 nM | ||
| Cathepsin B | Potent inhibitor | ||
| Leupeptin | Cathepsin B | 1 x 10⁻³ nM | Streptomyces exfoliatus (Bacterium) |
| Cathepsin A | 4 nM | ||
| Cathepsin D | 0.26 nM | ||
| Chymostatin | Cathepsin A | 100 µM | Streptomyces spp. (Bacterium) |
| Cathepsin B | 4.2 µM | ||
| Cathepsin D | 81 µM | ||
| Tokaramide A | Cathepsin B | 29.0 ng/mL | Theonella aff. mirabilis (Sponge) |
Signaling Pathway: Cathepsin L in Viral Entry
Cathepsin L plays a crucial role in the entry of several viruses, including coronaviruses like SARS-CoV-2.[4][6] The virus enters the host cell through endocytosis. Inside the endosome, the low pH environment activates Cathepsin L, which then cleaves the viral spike protein, facilitating the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. Gallinamide A, by inhibiting Cathepsin L, can block this critical step in the viral life cycle.[4]
Caption: Role of Cathepsin L in viral entry and its inhibition by Gallinamide A.
Experimental Protocols
A common method for determining the inhibitory activity of compounds against Cathepsin L is a fluorometric assay. Below is a detailed protocol based on established methodologies.
In Vitro Cathepsin L Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against human Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant human Cathepsin L to the desired concentration in cold Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the positive control in Assay Buffer containing a final DMSO concentration of 1%.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted inhibitor or control to the respective wells. For the enzyme activity control (no inhibition), add 25 µL of Assay Buffer with 1% DMSO. c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity every minute for 30-60 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the enzyme activity control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: General workflow for an in vitro Cathepsin L inhibition assay.
Conclusion
This compound stands out as a particularly potent and selective natural product inhibitor of Cathepsin L. Its irreversible mechanism of action and high potency make it a valuable research tool and a promising lead for the development of novel therapeutics targeting diseases where Cathepsin L is implicated, such as certain cancers and viral infections. While other natural products also exhibit inhibitory activity against cysteine proteases, the picomolar efficacy of Gallinamide A against its primary target is exceptional. Further research involving direct, side-by-side comparisons under standardized conditions will be beneficial for a more definitive ranking of these natural inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
Gallinamide A TFA: A Potent Cathepsin L Inhibitor for SARS-CoV-2 Antiviral Therapy
A comparative analysis of Gallinamide A TFA's antiviral activity against SARS-CoV-2, including its mechanism of action, efficacy compared to other antivirals, and detailed experimental methodologies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antiviral activity of Gallinamide A trifluoroacetate (TFA), a potent inhibitor of Cathepsin L (CatL), against SARS-CoV-2. Gallinamide A, a natural product isolated from marine cyanobacteria, has demonstrated significant promise as a host-directed antiviral agent.[1][2][3] This document outlines its mechanism of action, presents comparative data on its efficacy, and details the experimental protocols used for its validation.
Mechanism of Action: Targeting Host-Dependent Viral Entry
Gallinamide A exerts its antiviral effect by inhibiting Cathepsin L, a crucial host cysteine protease involved in the endosomal entry pathway of SARS-CoV-2.[1][2][4] Unlike antivirals that target viral proteins, Gallinamide A acts on a host factor, which may offer a higher barrier to the development of viral resistance.
SARS-CoV-2 can enter host cells through two primary pathways:
-
TMPRSS2-dependent pathway: At the cell surface, the viral spike (S) protein is cleaved by the transmembrane protease, serine 2 (TMPRSS2), leading to direct fusion of the viral and cellular membranes.
-
Cathepsin L-dependent pathway: Following endocytosis, the S protein is cleaved by Cathepsin L in the acidic environment of the endosome, which triggers membrane fusion and viral RNA release into the cytoplasm.
Gallinamide A specifically inhibits the Cathepsin L-dependent pathway.[1][4] This is particularly relevant in cells with low TMPRSS2 expression, where the endosomal pathway is dominant.
Below is a diagram illustrating the dual entry pathways of SARS-CoV-2 and the point of inhibition by Gallinamide A.
Caption: SARS-CoV-2 Entry Pathways and Gallinamide A Inhibition.
Comparative Antiviral Activity
Gallinamide A has demonstrated potent in vitro activity against SARS-CoV-2. Its efficacy is compared with other antiviral agents in the tables below.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Gallinamide A and Analogues against SARS-CoV-2
| Compound | Cathepsin L IC₅₀ (pM) | Antiviral EC₅₀ (nM) in VeroE6 Cells | Cytotoxicity CC₅₀ (µM) in VeroE6 Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Gallinamide A | 17.6 | 28 | >100 | >3571 |
| Analogue 19 | 17 | 168 | >100 | >595 |
| Analogue 23 | 11 | 920 | >100 | >108 |
Data sourced from Ashhurst et al., 2022.[1][4]
Table 2: Comparison of Gallinamide A with Other Antiviral Agents
| Compound | Target | Mechanism of Action | Antiviral EC₅₀ (nM) | Cell Line |
| Gallinamide A | Cathepsin L (Host) | Host-directed entry inhibitor | 28 | VeroE6 |
| Nafamostat | TMPRSS2 (Host) | Host-directed entry inhibitor | - | - |
| Gallinamide A + Nafamostat | Cathepsin L + TMPRSS2 | Synergistic inhibition of both entry pathways | Potent synergistic effect | HEK-ACE2-TMPRSS2 |
| Remdesivir | RdRp (Viral) | Viral replication inhibitor | - | - |
Note: Direct comparative EC₅₀ values for Nafamostat and Remdesivir from the same study as Gallinamide A are not available. However, studies have shown a synergistic effect when Gallinamide A is combined with Nafamostat, a TMPRSS2 inhibitor.[1][4] This suggests that a combination therapy targeting both entry pathways could be a highly effective strategy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cathepsin L Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of Cathepsin L by 50% (IC₅₀).
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent in vitro anti-SARS-CoV-2 activity by gallinamide A and analogues via inhibition of cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Potent Anti-SARS-CoV-2 Activity by the Natural Product Gallinamide A and Analogues via Inhibition of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gallinamide A TFA and K777 in Blocking Viral Entry
For Researchers, Scientists, and Drug Development Professionals
The entry of viruses into host cells is a critical first step in the infection cycle and presents a prime target for antiviral therapeutic development. For many viruses, including coronaviruses and filoviruses, this entry process is dependent on the proteolytic cleavage of viral surface glycoproteins by host cell proteases. Among the key players in this process are the endosomal cysteine proteases, particularly Cathepsin L (CatL). This guide provides a detailed, data-driven comparison of two prominent cysteine protease inhibitors, Gallinamide A TFA and K777, and their efficacy in preventing viral entry.
Mechanism of Action: Targeting Host-Cell Machinery
Both Gallinamide A and K777 function not by targeting the virus itself, but by inhibiting host cell enzymes that the virus hijacks for its own purposes. This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[1]
Gallinamide A , a natural product derived from marine cyanobacteria, is a potent and highly selective irreversible inhibitor of Cathepsin L.[2][3] Its mechanism involves a reactive Michael acceptor enamide that forms a covalent bond with the active site cysteine of the protease.[3][4]
K777 , a dipeptide analogue with an electrophilic vinyl sulfone moiety, is also an irreversible covalent inhibitor of cysteine proteases.[5][6] It exhibits a broader spectrum of activity, potently inhibiting both Cathepsin L and Cathepsin B.[5][7][8] This broader activity could be advantageous against viruses that can utilize multiple cathepsins for entry.
The fundamental mechanism for both inhibitors is to block the cleavage of the viral spike (S) protein, a necessary step for the conformational changes that lead to the fusion of the viral and endosomal membranes, and subsequent release of the viral genome into the cytoplasm.
Quantitative Performance: A Comparative Analysis
The following tables summarize the in vitro efficacy of this compound and K777 against their target proteases and against viral infection. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and viral strains.
Table 1: Protease Inhibition Activity
| Compound | Target Protease | IC50 | Notes |
| This compound | Cathepsin L (human) | 17.6 pM[9] | Highly potent and selective for Cathepsin L.[2][3] |
| K777 | Cathepsin L (human) | - | Potent inhibitor, kinact/KI is 50-fold greater than for Cathepsin K.[5] |
| Cathepsin B (human) | - | 333-fold less potent inhibition compared to Cathepsin L.[5] | |
| Cruzain | - | Potent irreversible inhibitor.[7][8] |
Table 2: Antiviral Activity (SARS-CoV-2)
| Compound | Assay Type | Cell Line | EC50 / IC50 |
| This compound | SARS-CoV-2 Infection | VeroE6 | EC50: 28 nM[9] |
| SARS-CoV-2 Infection | A549/ACE2 | More potent than in VeroE6 cells.[10] | |
| K777 | SARS-CoV-2 Infection | Vero E6 | EC50: 74 nM[5] |
| SARS-CoV-2 Infection | HeLa/ACE2 | EC50: 4 nM[5][11] | |
| SARS-CoV-2 Infection | A549/ACE2 | EC50: <80 nM[5] | |
| SARS-CoV-2 Infection | Caco-2 | EC90: 4.3 µM[12] | |
| SARS-CoV-2 Infection | Calu-3 | EC50: 3.7 µM[5] |
Table 3: Broad-Spectrum Antiviral Activity (Pseudovirus Entry Assays)
| Compound | Pseudovirus | IC50 |
| K777 | SARS-CoV | 0.68 nM[7][8] |
| MERS-CoV | 46.12 nM[7][8] | |
| Ebola (EBOV) | 0.87 nM[7][8] | |
| Marburg (MARV) | 1.9 nM[7][8] | |
| Nipah | 0.42 nM[7][8] | |
| HCoV-229E | 1.48 nM[7][8] | |
| HCoV-NL63 | 6.78 nM[7][8] |
Data for Gallinamide A against a similar broad range of pseudoviruses is less readily available in the reviewed literature.
The Role of Alternative Viral Entry Pathways
The efficacy of both Gallinamide A and K777 is highly dependent on the specific viral entry pathway utilized in a given host cell. Some cells, particularly those in the respiratory tract, express the serine protease TMPRSS2 on their surface. TMPRSS2 can also cleave the viral S-protein, allowing for viral entry at the plasma membrane and bypassing the endosomal pathway.
In cell lines with high TMPRSS2 expression, such as Calu-3 and Caco-2, the antiviral activity of cathepsin inhibitors like K777 is significantly reduced.[5] However, studies have shown that combining a cathepsin inhibitor with a TMPRSS2 inhibitor (e.g., Camostat or Nafamostat) can result in synergistic antiviral activity, effectively blocking both major entry routes.[2][13] Gallinamide A's antiviral activity was also found to be reduced in cells overexpressing TMPRSS2, but synergistically improved when combined with the TMPRSS2 inhibitor nafamostat mesylate.[2][14]
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. Potent Anti-SARS-CoV-2 Activity by the Natural Product Gallinamide A and Analogues via Inhibition of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Marine Cyanobacterial Metabolite Gallinamide A is a Potent and Selective Inhibitor of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. K777 | Cysteine Protease | P450 | CCR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
Confirming the On-Target Effects of Gallinamide A TFA In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available data and methodologies for confirming the in vivo on-target effects of Gallinamide A TFA, a potent and selective irreversible inhibitor of Cathepsin L. Direct comparative in vivo data for this compound against other Cathepsin L inhibitors is limited in publicly available literature. Therefore, this guide also presents data on well-characterized inhibitors of other proteases to serve as a benchmark for the types of experiments and data required to definitively confirm in vivo target engagement.
Executive Summary
Gallinamide A and its analogs have demonstrated potent in vitro inhibition of Cathepsin L and its parasitic homologs, such as falcipain-2 and -3 in Plasmodium falciparum. In vivo studies have shown that a synthetic analog of Gallinamide A can cure malaria in a murine model, strongly suggesting on-target activity in a living organism. However, direct in vivo target engagement studies, such as Cellular Thermal Shift Assays (CETSA) or the use of activity-based probes in animal models, have not been extensively reported for Gallinamide A itself. This guide outlines the current evidence and provides detailed experimental protocols for key assays that can be employed to definitively validate the in vivo on-target effects of this compound.
Data Presentation: Gallinamide A and Analogs - In Vitro and In Vivo Activity
The following tables summarize the inhibitory activity of Gallinamide A and its analogs against their target proteases and their efficacy in cellular and animal models.
Table 1: In Vitro Inhibitory Activity of Gallinamide A and Analogs
| Compound | Target Protease | IC50 (nM) | Assay Conditions | Reference |
| Gallinamide A | Human Cathepsin L | 5.0 | 30 min preincubation | |
| Gallinamide A | Human Cathepsin V | 140 | 30 min preincubation | |
| Gallinamide A | Human Cathepsin B | 1700 | 30 min preincubation | |
| Gallinamide A Analog (C-terminal indole) | Falcipain-2 | 6.78 | Not specified | |
| Gallinamide A Analog (C-terminal indole) | Falcipain-3 | 292 | Not specified |
Table 2: Anti-parasitic Activity of Gallinamide A and Analogs
| Compound | Parasite | EC50/IC50 (nM) | Efficacy | Animal Model | Reference |
| Gallinamide A | P. falciparum (3D7) | 89.3 | In vitro growth inhibition | - | |
| Gallinamide A Analog (JG46 ) | P. berghei | - | Cured infection at 25 mg/kg (i.p.) | Mouse | |
| Gallinamide A Analog (JG46 ) | P. berghei | - | Cleared established infection at 50 mg/kg (i.p.) | Mouse |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing the in vivo on-target effects of this compound.
Protocol 1: In Vivo Anti-malarial Efficacy Assessment in a Murine Model (Peters' 4-Day Suppressive Test)
This protocol is based on the methodology used to evaluate the in vivo efficacy of Gallinamide A analogs against Plasmodium berghei.
Objective: To assess the ability of a test compound to suppress parasitemia in a murine model of malaria.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Plasmodium berghei (ANKA strain) infected red blood cells
-
Test compound (e.g., Gallinamide A analog) formulated in a suitable vehicle (e.g., 7:3 v/v water/Kolliphor EL)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: On day 0, inject mice intraperitoneally (i.p.) with 1 x 10^5 P. berghei-infected red blood cells.
-
Treatment: Administer the test compound i.p. once daily for four consecutive days (days 0-3), starting on the day of infection. A vehicle control group and a positive control group (e.g., chloroquine) should be included.
-
Monitoring: On day 4, prepare thin blood smears from tail blood of each mouse.
-
Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Endpoint: Calculate the mean percent parasitemia for each treatment group and compare to the vehicle control to determine the percent suppression.
Protocol 2: Ex Vivo Cathepsin L Activity Assay in Tissue Lysates
This protocol describes a general method for measuring Cathepsin L activity in tissue lysates from treated animals, which can be adapted to confirm target engagement ex vivo.
Objective: To measure the activity of Cathepsin L in tissues isolated from animals treated with a Cathepsin L inhibitor.
Materials:
-
Tissues from treated and control animals
-
Lysis Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 0.1% Triton X-100)
-
Protein concentration assay kit (e.g., BCA)
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Fluorometric plate reader
Procedure:
-
Tissue Homogenization: Homogenize harvested tissues in ice-cold Lysis Buffer.
-
Lysate Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Enzyme Assay: In a 96-well black plate, add a standardized amount of protein from each lysate.
-
Reaction Initiation: Add the fluorogenic Cathepsin L substrate to each well.
-
Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).
-
Analysis: Calculate the rate of substrate cleavage (RFU/min) and normalize to the total protein concentration to determine Cathepsin L activity. Compare the activity in lysates from treated animals to that of control animals.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Gallinamide A and the workflow for confirming its in vivo on-target effects.
Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.
Caption: Workflow for confirming in vivo on-target effects of this compound.
Comparison with Other In Vivo Validated Protease Inhibitors
To provide a framework for the comprehensive in vivo validation of this compound, this section details the approaches used for other well-characterized protease inhibitors.
Table 3: Comparison of In Vivo Target Engagement Methodologies
| Inhibitor | Target | In Vivo Model | Target Engagement Method | Biomarker(s) | Reference |
| Gallinamide A Analog | Falcipains | Mouse (Malaria) | Therapeutic Efficacy | Parasitemia | |
| Odanacatib | Cathepsin K | Human, Monkey | PK/PD Modeling | uNTx/Cr, sCTx | |
| Veliparib | PARP | Human, Mouse | Direct Target Measurement | PAR levels in PBMCs and tumor tissue |
-
Odanacatib (Cathepsin K Inhibitor): The in vivo on-target effects of Odanacatib were confirmed in clinical trials by measuring the levels of bone resorption biomarkers, urinary N-terminal telopeptide of type I collagen (uNTx/Cr) and serum C-terminal telopeptide of type I collagen (sCTx), which are direct products of Cathepsin K activity. A clear pharmacokinetic/pharmacodynamic (PK/PD) relationship was established, demonstrating that increasing plasma concentrations of Odanacatib led to a dose-dependent decrease in these biomarkers.
-
Veliparib (PARP Inhibitor): For the PARP inhibitor Veliparib, target engagement was demonstrated directly by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in peripheral blood mononuclear cells (PBMCs) and tumor biopsies from patients. A significant reduction in PAR levels following drug administration confirmed that Veliparib was hitting its target in vivo.
Conclusion
The available evidence strongly supports the potent and selective inhibitory activity of Gallinamide A and its analogs against Cathepsin L and related proteases. The demonstrated in vivo efficacy of a Gallinamide A analog in a murine malaria model is a significant step towards confirming its on-target effects in a living system. To provide definitive proof of on-target engagement for this compound, further studies employing direct measurement of Cathepsin L activity in tissues from treated animals, for instance through ex vivo activity assays or the use of in vivo activity-based probes, are recommended. The experimental protocols and comparative examples provided in this guide offer a clear roadmap for conducting such validation studies, which are essential for the continued development of this promising therapeutic candidate.
Safety Operating Guide
Personal protective equipment for handling Gallinamide A TFA
This guide provides crucial safety and logistical information for the handling and disposal of Gallinamide A TFA in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
I. Understanding the Hazards
Gallinamide A is a potent peptide inhibitor of cathepsin L.[1][2][3][4] While it has been reported to have low cytotoxicity in certain cell lines, its full toxicological profile is not extensively documented.[1] The trifluoroacetic acid (TFA) salt form presents additional hazards, as TFA is a corrosive substance that can cause severe skin burns and eye damage.[5][6] Therefore, handling this compound requires stringent safety precautions.
II. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.[5] The following PPE must be worn at all times:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves.[5][7] | To prevent skin contact with the corrosive TFA salt and the biologically active peptide. |
| Eye Protection | Safety goggles with side-shields or a face shield.[5][7][8][9] | To protect against splashes that could cause serious eye damage.[5] |
| Body Protection | A properly fitting laboratory coat.[5][7] | To protect skin and personal clothing from accidental spills.[5] |
| Respiratory Protection | Work in a certified chemical fume hood.[5][7] A NIOSH-certified N95 or higher respirator is recommended if there is a risk of generating aerosols or dust.[10] | To avoid inhalation of the powder form or any aerosols, which may cause respiratory irritation.[5] |
All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[11]
III. Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.[5]
Engineering Controls:
-
All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[5][7]
-
Ensure that a safety shower and an eyewash station are readily accessible.[8][9]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn and the chemical fume hood is functioning properly.[5]
-
Weighing: If weighing the solid compound, perform this task in a chemical fume hood to minimize the risk of inhalation.[5]
-
Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[5]
Storage:
-
Temperature: Store at or below -15°C for long-term stability.[5]
-
Container: Keep the container tightly sealed to prevent moisture absorption.[5][8]
-
Environment: Store in a cool, dry, and dark place away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][7][9][12]
IV. Spill and Exposure Procedures
Immediate and appropriate action is necessary in the event of a spill or personal exposure.[5]
Spill Response:
-
Small Spill (within a fume hood):
-
Large Spill (outside a fume hood):
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7][9][12]
-
Skin Contact: Immediately move to a safety shower and wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[6][7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][7][9][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7][12]
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
-
Containers: Use sturdy, sealed containers for both solid and liquid waste.[5][7]
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your environmental health and safety department for specific guidance.[6][7][9][12]
VI. Quantitative Data Summary
The following table summarizes the available quantitative data for Gallinamide A.
| Data Point | Value | Context |
| IC50 (Cathepsin L) | 17.6 pM | Potency of inhibition against the primary target enzyme.[1] |
| IC50 (Cathepsin L, 30 min preincubation) | 5.0 nM | Increased potency after preincubation with the enzyme.[2][3][13] |
| EC50 (SARS-CoV-2 inhibition) | 28 nM | Effective concentration for inhibiting viral infection in cells.[1] |
| IC50 (Plasmodium falciparum) | 50 nM | Potency against the malaria parasite.[1] |
| Cytotoxicity (CC50 in VeroE6 cells) | >100 µM | Concentration at which 50% of cells are killed.[1] |
VII. Experimental Protocol: Active-Site Directed Probe Competition Binding Assay
This assay is used to determine the inhibitory activity of Gallinamide A against cathepsin L.[13]
Materials:
-
This compound
-
Assay buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5
-
Cathepsin L solution (40 ng/µL)
-
10% DMSO in assay buffer
-
Positive control: 100 µM CLIK-148
-
Activity-based probe: 10 µM Biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)
Procedure:
-
Prepare a 6-point, 3-fold serial dilution of Gallinamide A in 10% DMSO.
-
In a microplate, add 1 µL of the 40 ng/µL cathepsin L solution to 8.5 µL of assay buffer.
-
Add 1.5 µL of the diluted Gallinamide A, positive control, or 10% DMSO (negative control) to the wells containing the enzyme and buffer.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Add 4 µL of the 10 µM activity-based probe (DCG-04) to each well.
-
Incubate for an additional 30 minutes at room temperature.
-
The results can then be analyzed using standard methods such as streptavidin-HRP blotting to detect the biotinylated probe, which will be inversely proportional to the inhibitory activity of Gallinamide A.
VIII. Visualized Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The marine cyanobacterial metabolite gallinamide A is a potent and selective inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
